3-(Diethylamino)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOYEFVIHLBWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989883 | |
| Record name | N,N-Diethyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-41-4 | |
| Record name | .beta.-Alanine,N-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)propanoic Acid
Introduction
3-(Diethylamino)propanoic acid, also known as N,N-diethyl-β-alanine, is a tertiary β-amino acid with applications in various fields of chemical research, including the synthesis of pharmaceuticals and specialty polymers. Its structure, featuring a diethylamino group, imparts specific properties such as increased basicity and lipophilicity compared to its parent compound, β-alanine. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for this compound, delving into the underlying reaction mechanisms, detailed experimental protocols, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound and its common salt is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 70-75 °C | [1] |
| Boiling Point | 155 °C at 0.2 Torr | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 6972-41-4 | [1] |
| ¹H NMR (Hydrochloride) | See Characterization Section | [2] |
Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and efficient method for synthesizing this compound is a two-step process. This pathway is favored for its high atom economy and the use of readily available starting materials. The overall transformation is depicted below:
Caption: Overall two-step synthesis of this compound.
Step 1: Aza-Michael Addition of Diethylamine to Ethyl Acrylate
The cornerstone of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] In this case, diethylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of ethyl acrylate. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This attack forms a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another molecule of diethylamine acting as a base, leads to the formation of the final product, ethyl 3-(diethylamino)propanoate.[4]
This reaction is often carried out without a solvent (neat), which aligns with the principles of green chemistry by reducing solvent waste.[5] The reaction can also be performed in various solvents, with polar aprotic solvents being suitable.[4]
Caption: Mechanism of the aza-Michael addition.
Experimental Protocol:
-
Materials:
-
Anhydrous diethylamine
-
Ethyl acrylate
-
Phenothiazine (polymerization inhibitor)
-
p-Methoxyphenol (polymerization inhibitor)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous diethylamine (292 g) and ethyl acrylate (200 g).[5]
-
Add phenothiazine (1.0 g) and p-methoxyphenol (1.0 g) to the mixture to prevent polymerization of the ethyl acrylate.[5]
-
Heat the mixture to reflux (approximately 56-60 °C) with continuous stirring for 24 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.
-
After the reaction is complete, remove the excess unreacted diethylamine by distillation at atmospheric pressure.
-
The crude product, ethyl 3-(diethylamino)propanoate, is then purified by vacuum distillation. The product is typically collected at 80-81 °C and 10 mmHg.[5] A yield of approximately 96% can be expected.[5]
-
Step 2: Hydrolysis of Ethyl 3-(Diethylamino)propanoate
The second step involves the hydrolysis of the ester intermediate to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.
Mechanism and Rationale:
In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final this compound.
Experimental Protocol:
-
Materials:
-
Ethyl 3-(diethylamino)propanoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(diethylamino)propanoate in an aqueous solution of sodium hydroxide (typically a 10-20% solution).
-
Heat the mixture to reflux with stirring for several hours. The progress of the hydrolysis can be monitored by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product will be in its hydrochloride salt form, which is often a crystalline solid.
-
The product can be isolated by cooling the solution and collecting the precipitated solid by filtration. Alternatively, the water can be removed under reduced pressure to yield the crude product.
-
Purification and Characterization
Purification:
The final product, this compound, is a water-soluble amino acid. Recrystallization is a common method for its purification. A mixed solvent system, such as water-methanol or water-ethanol, can be effective.[6] The crude product is dissolved in a minimal amount of hot water, and then a less polar, miscible solvent like methanol or ethanol is added to induce crystallization upon cooling.[6] The purified crystals are then collected by filtration and dried under vacuum. For the hydrochloride salt, recrystallization from a mixture of ethanol and diethyl ether is often suitable.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ shows characteristic signals:
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Melting Point: A sharp and consistent melting point is a good indicator of the purity of the final product.
Alternative Synthesis Routes
While the two-step Michael addition-hydrolysis pathway is the most common, other methods for the synthesis of β-amino acids exist.[7] These include:
-
The Rodionov Reaction: This involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solution. For this compound, this would involve the reaction of formaldehyde, malonic acid, and diethylamine.
-
Ring-opening of β-lactams: The hydrolysis of a suitably substituted β-lactam can also yield a β-amino acid.
These alternative routes may be advantageous in specific contexts but generally involve more steps or less readily available starting materials compared to the Michael addition approach.
Conclusion
The synthesis of this compound is most effectively achieved through a robust two-step sequence involving an aza-Michael addition of diethylamine to ethyl acrylate, followed by hydrolysis of the resulting ester. This method is high-yielding, utilizes common reagents, and can be performed under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable β-amino acid for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE(15674-67-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
An In-Depth Technical Guide to 3-(Diethylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block in Modern Chemistry
3-(Diethylamino)propanoic acid, with the CAS number 6972-41-4, is a tertiary amino acid that is gaining significant attention as a versatile building block in organic synthesis and pharmaceutical research. Also known as N,N-diethyl-β-alanine, its structure incorporates both a carboxylic acid and a tertiary amine functional group, bestowing it with unique chemical properties that make it a valuable intermediate in the creation of complex molecules. The presence of the β-amino acid motif is of particular interest in medicinal chemistry, as this structural element is found in a variety of biologically active compounds. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in drug development and research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 6972-41-4 | [1][2][3] |
| Molecular Formula | C7H15NO2 | [2] |
| Molecular Weight | 145.2 g/mol | [2] |
| Melting Point | 70-75 °C | |
| Boiling Point | 155 °C at 0.2 Torr | |
| pKa | 3.67±0.14 (Predicted) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the aza-Michael addition of diethylamine to acrylic acid.[4] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound and is known for its high yields and relatively mild reaction conditions.
Reaction Scheme:
References
3-(Diethylamino)propanoic Acid and Its Derivatives: A Versatile Scaffold in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Diethylamino)propanoic acid, a foundational molecule whose structural attributes have made it and its derivatives invaluable in diverse scientific applications, most notably in the field of drug development. We will move beyond simple chemical facts to explore the strategic rationale behind its synthesis, derivatization, and application, offering field-proven insights for the laboratory professional.
Part 1: Foundational Chemistry of the Core Moiety
This compound, also known as N,N-Diethyl-β-alanine, is a β-amino acid distinguished by a tertiary amine. This structure is not merely a chemical curiosity; its dual functionality—a carboxylic acid and a tertiary amine—provides two reactive handles for chemical modification. The tertiary amine group, in particular, imparts basicity and can significantly influence the molecule's pharmacokinetic properties, such as solubility and cell membrane permeability. This makes it an attractive starting point for creating prodrugs or modifying existing active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Profile
The compound is most frequently handled in its hydrochloride salt form to improve stability and ease of handling as a solid. Key properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | |
| Synonyms | N,N-Diethyl-β-alanine Hydrochloride | |
| CAS Number | 15674-67-6 | |
| Molecular Formula | C₇H₁₅NO₂·HCl | |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 144.0 to 148.0 °C | |
| Purity | >98.0% (Typical) |
Core Synthesis Strategy: The Aza-Michael Addition
From a strategic standpoint, the most efficient and scalable synthesis of the this compound scaffold is the Aza-Michael addition. This choice is predicated on the high availability and relatively low cost of the starting materials: an acrylate ester and diethylamine. The reaction proceeds with high atom economy and typically requires mild conditions, making it a preferred industrial method.
The causality is clear: the electron-withdrawing nature of the ester group polarizes the double bond of the acrylate, creating an electrophilic β-carbon. The nucleophilic diethylamine readily attacks this position, forming the carbon-nitrogen bond in a conjugate addition. A subsequent hydrolysis step then converts the ester to the desired carboxylic acid.
Part 2: The Landscape of Derivatives and Their Strategic Applications
The true power of the this compound scaffold lies in its derivatization potential. Modifications are not random; they are deliberate strategies to solve specific challenges in drug development, such as poor solubility, rapid metabolism, or lack of tissue-specific targeting.
The Prodrug Concept: Enhancing Bioavailability
A primary application of this scaffold is in the creation of carrier-linked prodrugs.[1] A drug with poor oral bioavailability can be chemically linked to the this compound moiety, often via an ester or amide bond. The resulting conjugate is pharmacologically inactive but possesses improved physicochemical properties (e.g., enhanced water solubility from the amine group) that facilitate absorption in the gastrointestinal tract. Once absorbed into the bloodstream, metabolic enzymes (like esterases) cleave the promoiety, releasing the active parent drug at the desired site of action.[2]
Amino acids are particularly effective as promoieties because they are recognized by nutrient transporters, potentially hijacking these pathways for enhanced drug uptake.[2]
Case Study: Link to Aryl Propionic Acid Derivatives (NSAIDs)
The propanoic acid structure is the core of an entire class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known drugs like Ibuprofen and Ketoprofen.[3] These are typically aryl propionic acids. Research in this area often involves creating novel derivatives by introducing moieties like this compound to modulate the drug's activity, reduce gastrointestinal side effects, or alter its pharmacokinetic profile.[3] The anti-inflammatory action of these drugs stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[3]
Part 3: Practical Laboratory Guidance
Trustworthiness in science is built on reproducible protocols. The following sections provide validated, step-by-step methodologies for the synthesis and analysis of these compounds.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes a standard laboratory-scale synthesis via Aza-Michael addition followed by hydrolysis and salt formation.
Materials:
-
Ethyl acrylate
-
Diethylamine
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 eq) in absolute ethanol.
-
Michael Addition: Cool the flask in an ice bath to 0-5 °C. Add diethylamine (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis (Saponification): To the reaction mixture, add a solution of sodium hydroxide (1.5 eq) in water. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).
-
Workup & Neutralization: Cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~7 with concentrated HCl.
-
Extraction: Extract the aqueous layer three times with diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification & Salt Formation: Further acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Isolation: Evaporate the aqueous solution to dryness under reduced pressure. The resulting solid is the crude this compound hydrochloride.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure product. Dry the crystals under vacuum.
Protocol: Analytical Characterization
Purity and structural confirmation are paramount. A combination of chromatographic and spectroscopic methods should be employed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
HPLC Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Prepare a ~1 mg/mL solution of the synthesized compound in the mobile phase. Inject and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.
-
-
LC-MS Identity Confirmation:
-
Utilize similar LC conditions as above.
-
The mass spectrometer should be operated in positive ion electrospray (ESI+) mode.
-
Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of the free base (146.12 m/z for C₇H₁₅NO₂).
-
-
NMR Structural Elucidation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns, ensuring they match the expected structure of this compound.
-
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and its derivatives are classified as irritants.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere if possible.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]
- 5. (2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
An In-depth Technical Guide to the Biological Activity of the 3-(Dialkylamino)propanoic Acid Scaffold
In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible core structures is paramount to the discovery of novel therapeutics. The 3-(Dialkylamino)propanoic acid framework, a subset of β-amino acids, represents one such scaffold of significant interest. While the specific biological activities of the parent molecule, 3-(Diethylamino)propanoic acid (also known as N,N-Diethyl-β-alanine), remain largely unexplored in publicly available literature, its structural motif is a cornerstone in a diverse array of compounds exhibiting potent biological effects.
This technical guide will navigate the known biological landscape of derivatives built upon the 3-aminopropanoic acid core. By examining these more complex analogues, we can infer the potential of and delineate a roadmap for the future investigation of simpler derivatives like this compound. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of findings, but also the mechanistic rationale and experimental methodologies that underpin them.
Part 1: Physicochemical Properties and Toxicological Profile of the Core Scaffold
While comprehensive biological data for this compound is sparse, we can establish a foundational understanding through its chemical properties and the toxicological data of related compounds.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N,N-Diethyl-β-alanine | --INVALID-LINK-- |
| Molecular Formula | C7H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |
| CAS Number | 15674-67-6 (for Hydrochloride salt) | --INVALID-LINK-- |
Inferred Toxicological Profile
-
Related Amines: Diethylamine, a potential precursor or metabolite, is known to be a respiratory irritant. Chronic inhalation has been shown to cause non-neoplastic lesions in the upper respiratory tract of rodents[1].
-
Related Amino Acids: A Safety Data Sheet (SDS) for the hydrochloride salt of 3-(Dimethylamino)propionic acid indicates that it can cause serious eye irritation. While not the diethyl derivative, this suggests that caution should be exercised when handling compounds of this class.
It is imperative that any new derivative of this scaffold be subjected to a thorough toxicological evaluation.
Part 2: Biological Activities of Substituted 3-Aminopropanoic Acid Derivatives
The true potential of the 3-aminopropanoic acid scaffold is revealed through the diverse biological activities of its derivatives. The following sections explore key therapeutic areas where these compounds have shown promise.
Anticancer and Antioxidant Properties
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising anticancer and antioxidant agents[2]. This dual activity is particularly valuable, as oxidative stress is a known driver of cancer progression and can contribute to therapeutic resistance[1][2].
Mechanism of Action: A Two-Pronged Approach
The anticancer activity of these derivatives appears to be linked to their ability to induce cytotoxicity in cancer cells and inhibit cell migration[2]. The antioxidant effects are attributed to the hydrogen-donating ability of the hydroxyphenyl moiety, which can neutralize reactive oxygen species (ROS)[1][2]. This is a critical function, as it can mitigate the pro-tumorigenic effects of oxidative stress.
Experimental Protocol: Assessing In Vitro Anticancer Activity via MTT Assay
This protocol is representative of the methodology used to evaluate the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on a cancer cell line, such as A549 human lung carcinoma cells[1][2].
-
Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.
Logical Workflow for Anticancer and Antioxidant Screening
Caption: Workflow for identifying dual-activity anticancer and antioxidant compounds.
Antimicrobial Activity
Derivatives of 3-aminopropanoic acid have also demonstrated notable antimicrobial properties. Specifically, compounds incorporating a thiazole ring, such as 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, have exhibited activity against various microbial strains. Some of these synthesized compounds showed discrete antimicrobial effects[3].
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial efficacy of these compounds is influenced by the substituents on the thiazole and phenyl rings. For instance, the presence of furan and bromothiophene substituents has been associated with promising antibacterial activity. This highlights the tunability of the scaffold for targeting specific pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard broth microdilution protocol to assess the antimicrobial potency of the synthesized compounds.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Potential
The propanoic acid structure is famously a key component of the arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like ibuprofen and ketoprofen[4][5][6]. These drugs are widely used for their analgesic, antipyretic, and anti-inflammatory effects[4][6].
Mechanism of Action: COX Enzyme Inhibition
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[4][6]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. By blocking this pathway, NSAIDs reduce the production of these pro-inflammatory molecules.
Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acid NSAIDs.
Part 3: Future Perspectives and Conclusion
The evidence presented in this guide strongly suggests that the 3-aminopropanoic acid scaffold is a privileged structure in medicinal chemistry. While the biological activity of this compound itself remains to be characterized, the demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of its more complex derivatives provide a compelling rationale for its further investigation.
Future research should focus on the synthesis and systematic screening of a library of simple N-substituted and backbone-substituted 3-aminopropanoic acids. Such studies would elucidate the inherent biological activities of the core scaffold and pave the way for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. The versatility and synthetic tractability of this core structure position it as a valuable starting point for the drug discovery campaigns of tomorrow.
References
- 1. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ergoline - Wikipedia [en.wikipedia.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Possible etiologic agents for toxic oil syndrome: fatty acid esters of 3-(N-phenylamino)-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Diethylamino)propanoic Acid for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile β-Amino Acid
In the landscape of modern medicinal chemistry and drug development, the exploration of unique molecular scaffolds that offer both versatility in synthesis and potential for biological activity is paramount. Among these, β-amino acids and their derivatives have garnered significant interest for their ability to impart favorable pharmacokinetic properties and novel biological functions to parent molecules. This guide focuses on a specific, yet highly promising member of this class: 3-(diethylamino)propanoic acid. Also known as N,N-diethyl-β-alanine, this compound, while structurally simple, presents a fascinating case study in the power of subtle molecular modifications. Its tertiary amine and carboxylic acid functionalities provide a rich chemical handle for a variety of transformations, making it a valuable building block in the synthesis of more complex pharmaceutical agents. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging applications in the pharmaceutical sciences. It is designed to be a practical resource for researchers at the bench and a strategic guide for those involved in the broader landscape of drug discovery and development.
Physicochemical and Structural Characteristics
This compound is a tertiary β-amino acid. The presence of two ethyl groups on the nitrogen atom significantly influences its physical and chemical properties, including its basicity and lipophilicity, when compared to its simpler analogue, β-alanine. The compound is typically available and handled as its hydrochloride salt, which exhibits greater stability and crystallinity.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number (Free Acid) | 6972-41-4 | |
| CAS Number (HCl Salt) | 15674-67-6 | [1] |
| Appearance (HCl Salt) | White to off-white crystalline solid | |
| Melting Point (HCl Salt) | 144-148 °C | |
| Solubility | Soluble in water |
Synthesis of this compound: A Practical Approach
The most direct and atom-economical method for the synthesis of this compound is the aza-Michael addition of diethylamine to acrylic acid. This reaction is a classic example of conjugate addition and is known for its efficiency. The reaction proceeds readily, often without the need for a catalyst, by mixing the two reactants. The lone pair of electrons on the nitrogen of diethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Michael addition of diethylamine to acrylic acid.
Materials:
-
Diethylamine (1.0 equivalent)
-
Acrylic acid (1.0 equivalent)
-
Anhydrous diethyl ether (for workup)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent, for salt formation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place acrylic acid. Cool the flask in an ice bath.
-
Addition of Diethylamine: Slowly add diethylamine to the cooled acrylic acid with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent polymerization of acrylic acid.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials as observed by ¹H NMR spectroscopy.
-
Workup and Purification (Free Acid): Once the reaction is complete, the crude product can be purified by vacuum distillation.
-
Formation of the Hydrochloride Salt: For the preparation of the more stable hydrochloride salt, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in the chosen solvent) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation of the Hydrochloride Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid under vacuum to obtain this compound hydrochloride as a white to off-white crystalline solid.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit characteristic signals for the ethyl and propanoic acid backbone protons. The protons on the carbons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a lower field (higher ppm value).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct resonances for each of the seven carbon atoms in the molecule, providing further confirmation of the structure. The carbonyl carbon will appear at the most downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique, which will show a prominent peak for the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group. The C-N stretching vibrations will appear in the fingerprint region.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature allows for a wide range of chemical modifications.
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tertiary amine can act as a basic center, which can be important for drug-receptor interactions and for improving the solubility and pharmacokinetic properties of a drug candidate. The carboxylic acid provides a reactive handle for the formation of amide bonds, a common linkage in many pharmaceutical compounds.
While specific, publicly disclosed examples of its direct incorporation into marketed drugs are not abundant, patent literature reveals its use in the synthesis of a variety of compound classes being investigated for therapeutic applications. These include, but are not limited to, enzyme inhibitors, receptor antagonists, and other small molecule therapeutics. For instance, derivatives of this compound have been explored in the development of compounds with potential anticancer and antioxidant properties.[2]
Incorporation into Peptides and Peptidomimetics
The incorporation of β-amino acids into peptides is a well-established strategy to create peptidomimetics with enhanced stability against enzymatic degradation. The altered backbone geometry of β-amino acid-containing peptides can also lead to unique secondary structures and novel biological activities. This compound can be used in solid-phase peptide synthesis (SPPS) to introduce a β-amino acid residue with a basic side chain, potentially influencing the overall charge and receptor-binding properties of the peptide.
Biological Activity
Direct studies on the biological activity of this compound itself are limited. However, some research has indicated that N,N-diethyl-β-alanine can act as a growth inhibitor in certain cancer cell lines, such as L1210 leukemia cells, potentially through the inhibition of protein synthesis.[1] This suggests that the core structure may possess intrinsic biological activity that could be further explored and optimized through medicinal chemistry efforts. Furthermore, the broader class of β-amino acid derivatives has been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and bifunctional nature make it an attractive starting material for the creation of diverse molecular entities. While its direct therapeutic applications are not yet fully realized, its role as a key intermediate in the synthesis of potentially bioactive compounds is evident from the scientific and patent literature.
Future research in this area will likely focus on the further exploration of this compound derivatives in various therapeutic areas. The development of novel synthetic methodologies to access a wider range of substituted analogues will undoubtedly open up new avenues for drug discovery. Furthermore, a more in-depth investigation into the intrinsic biological activity of this compound and its close derivatives could reveal new therapeutic opportunities. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile and accessible building blocks like this compound will only increase.
References
A Spectroscopic Investigation of 3-(Diethylamino)propanoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(diethylamino)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to elucidate and confirm the molecular structure of this important β-amino acid derivative.
Introduction
This compound is a β-amino acid characterized by a propanoic acid backbone with a diethylamino substituent at the β-position. As with many amino acids, its structural confirmation is paramount for its application in various fields, including synthetic chemistry and pharmaceutical development. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule.
Due to the limited availability of published experimental spectra for the free acid form of this compound, this guide will present predicted data based on the analysis of its constituent functional groups and comparison with analogous compounds, namely propanoic acid and diethylamine. This approach provides a robust framework for understanding the expected spectral features.
Molecular Structure and Logic Flow
The structural features of this compound dictate its spectroscopic signature. The molecule comprises a carboxylic acid group, a diethylamino group, and a three-carbon aliphatic chain. The following diagram illustrates the molecular structure and the logical flow of spectroscopic analysis.
Caption: Molecular structure of this compound and the workflow for its spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the different chemical environments of the protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile protons of the carboxylic acid and the ammonium group (if protonated).[1]
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration.[2] |
| ~3.2 | triplet | 2H | -CH₂-N | Protons on the carbon adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| ~2.9 | quartet | 4H | -N(CH₂CH₃)₂ | Protons of the ethyl groups attached to the nitrogen. They will appear as a quartet due to coupling with the adjacent methyl protons. |
| ~2.6 | triplet | 2H | -CH₂-COOH | Protons on the carbon adjacent to the carbonyl group are deshielded. |
| ~1.2 | triplet | 6H | -N(CH₂CH₃)₂ | Protons of the methyl groups of the diethylamino moiety. They will appear as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[3]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |
| ~50 | -CH₂-N | The carbon atom bonded to the nitrogen is deshielded. |
| ~47 | -N(CH₂CH₃)₂ | The methylene carbons of the ethyl groups are in a similar chemical shift region. |
| ~35 | -CH₂-COOH | The carbon adjacent to the carbonyl group is deshielded, but to a lesser extent than the carbonyl carbon. |
| ~12 | -N(CH₂CH₃)₂ | The methyl carbons of the ethyl groups are the most shielded carbons in the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[2] This band may overlap with C-H stretching frequencies. |
| 2970-2850 | Medium | C-H stretch (aliphatic) | These absorptions are characteristic of the stretching vibrations of the C-H bonds in the ethyl and propylene groups. |
| ~1710 | Strong | C=O stretch (Carboxylic acid) | The strong absorption is due to the stretching vibration of the carbonyl group in the carboxylic acid.[2] |
| ~1300 | Medium | C-N stretch | This absorption is characteristic of the stretching vibration of the carbon-nitrogen bond in the diethylamino group. |
| ~1200 | Medium | C-O stretch (Carboxylic acid) | This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4]
-
Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
The mass spectrum of this compound (Molecular Weight: 145.20 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion:
-
m/z 145: [M]⁺• - The molecular ion peak, corresponding to the intact molecule.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is driven by the presence of the nitrogen and carbonyl groups, which can stabilize adjacent positive charges.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Alpha-Cleavage: The bond between the α and β carbons to the nitrogen is a likely site for cleavage. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 116 .
-
Loss of the Carboxyl Group: Cleavage of the bond between the α-carbon and the carbonyl carbon can lead to the loss of the carboxyl radical (•COOH), resulting in a fragment at m/z 100 . This fragment is often prominent for amino acids.
-
Fragmentation of the Diethylamino Group: The diethylamino group itself can fragment. A common fragmentation for amines is the loss of an alkyl group adjacent to the nitrogen. Loss of a methyl radical (•CH₃) from an ethyl group would lead to a fragment at m/z 130 . Further fragmentation of the diethylamino group can lead to smaller amine fragments. For instance, a fragment corresponding to the diethylamino cation [N(CH₂CH₃)₂]⁺ would appear at m/z 72 .
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By analyzing the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can gain a thorough understanding of the molecule's structural features. The provided experimental protocols serve as a practical guide for obtaining high-quality data. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and comparison with analogous compounds, allows for unambiguous confirmation of the structure of this compound, a critical step in its use for research and development.
References
Unlocking Potential: A Technical Guide to the Research Applications of 3-(Diethylamino)propanoic Acid
Introduction: The Untapped Versatility of a Bifunctional Building Block
In the vast landscape of chemical synthons, 3-(diethylamino)propanoic acid stands as a molecule of intriguing potential, yet one that remains largely underexplored in dedicated research applications. Possessing both a tertiary amine and a carboxylic acid moiety, this β-amino acid derivative offers a unique combination of properties that make it a compelling candidate for innovation across multiple scientific disciplines. Its structure suggests a zwitterionic nature, lending itself to applications in biochemical buffering systems. The nucleophilic tertiary amine and the reactive carboxylic acid group provide two distinct handles for chemical modification, positioning it as a versatile building block in both medicinal chemistry and materials science. This guide will delve into the core chemical attributes of this compound, providing a technical framework and field-proven insights into its potential research applications. We will explore its synthesis, its plausible roles in drug discovery and coordination chemistry, and provide detailed experimental protocols to empower researchers to harness its capabilities.
Core Chemical Characteristics and Synthesis
Before exploring its applications, a foundational understanding of the synthesis and chemical nature of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6972-41-4 |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| pKa (amine) | ~10-11 (estimated) |
| pKa (carboxylic acid) | ~3-4 (estimated) |
The bifunctional nature of this compound, with its basic tertiary amine and acidic carboxylic acid, allows it to exist as a zwitterion in aqueous solutions near neutral pH. This characteristic is pivotal for some of its potential applications.
Synthesis Protocol: Michael Addition of Diethylamine to Acrylic Acid
The most direct and atom-economical synthesis of this compound is through the aza-Michael addition of diethylamine to acrylic acid.[1][2][3] This reaction is often efficient and can proceed under mild, sometimes solvent-free, conditions.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethylamine (1.1 equivalents) and acrylic acid (1.0 equivalent). The reaction can be performed neat or with a protic solvent like ethanol to moderate the reaction rate.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is exothermic, so initial cooling may be necessary for larger-scale reactions. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to 50-60°C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by ¹H NMR spectroscopy, observing the disappearance of the vinyl protons of acrylic acid.[1]
-
Work-up and Purification: Once the reaction is complete, any excess diethylamine and solvent (if used) are removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
References
- 1. A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10011J [pubs.rsc.org]
- 2. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
3-(Diethylamino)propanoic acid hydrochloride properties
An In-Depth Technical Guide to 3-(Diethylamino)propanoic Acid Hydrochloride: Synthesis, Characterization, and Application
Introduction
This compound hydrochloride, also known as N,N-Diethyl-β-alanine hydrochloride, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing both a tertiary amine and a carboxylic acid moiety, this molecule serves as a versatile synthetic building block. Its structural framework allows for its incorporation into larger, more complex molecules as a flexible linker or as a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications as a synthetic intermediate.
Section 1: Core Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances its stability and simplifies handling by converting the basic tertiary amine into a more crystalline, less hygroscopic solid. This section outlines its fundamental identifiers and physicochemical characteristics.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | [1] |
| Synonyms | N,N-Diethyl-β-alanine hydrochloride | [1] |
| CAS Number | 15674-67-6 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| InChIKey | QQVHFNAGPZTCBE-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCN(CC)CCC(=O)O.Cl | [1][4] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 144.0 to 148.0 °C | |
| Purity | >98.0% | |
| Solubility | Soluble in DMSO and water | [3][5] |
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds.[6] This involves the conjugate addition of a nucleophile, in this case, diethylamine, to an α,β-unsaturated carbonyl compound, acrylic acid. The resulting free base is then converted to its hydrochloride salt.
Conceptual Synthesis Pathway
Caption: Synthesis workflow for this compound HCl.
Step-by-Step Synthesis Methodology
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
-
Place the flask in an ice-water bath to maintain a low temperature.
-
-
Michael Addition:
-
Charge the flask with acrylic acid (e.g., 0.1 mol).
-
Add diethylamine (e.g., 0.1 mol) dropwise via the dropping funnel to the stirred acrylic acid over 30-45 minutes.
-
Causality: The addition is performed slowly and at 0-5 °C to control the highly exothermic nature of the amine addition reaction, preventing unwanted side reactions and ensuring safety.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion.
-
-
Isolation of the Free Base:
-
The reaction mixture, containing the crude this compound, can be used directly for the next step. Removal of any unreacted starting materials can be achieved by vacuum distillation, but for salt formation, this is often unnecessary.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in diethyl ether while stirring vigorously.
-
Causality: The hydrochloride salt is typically insoluble in non-polar organic solvents like ether. This step serves as both the salt formation and the initial purification, as the product precipitates out of the solution.
-
A white solid, this compound hydrochloride, will precipitate. Continue stirring in the cold for 30 minutes to maximize precipitation.
-
-
Final Purification (Recrystallization):
-
Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.
-
Section 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, while titration provides a reliable method for assessing purity.
Structural Verification by ¹H NMR Spectroscopy
Proton NMR provides a definitive fingerprint of the molecule's structure. The spectrum is typically run in a deuterated solvent like DMSO-d₆ or D₂O.[3]
Table 3: ¹H NMR Spectral Data (399.65 MHz, DMSO-d₆) [3]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -N(CH₂ CH₃)₂ | 3.217 | Quartet | 4H |
| -N-CH₂ - | 3.085 | Triplet | 2H |
| -CH₂ -COOH | 2.826 | Triplet | 2H |
| -N(CH₂CH₃ )₂ | 1.218 | Triplet | 6H |
Interpretation: The chemical shifts and splitting patterns are consistent with the proposed structure. The electron-withdrawing effect of the protonated amine and the carboxylic acid deshields the adjacent methylene protons.[7] The integration values correspond to the number of protons in each unique chemical environment, confirming the overall structure.
Purity Assessment by Non-Aqueous Titration
The purity of the hydrochloride salt can be accurately determined by a non-aqueous acid-base titration.
Workflow for Titrimetric Analysis
Caption: Titration workflow for purity assessment.
Step-by-Step Titration Protocol
-
Preparation:
-
Accurately weigh approximately 150-200 mg of the dried this compound hydrochloride sample into a 125 mL Erlenmeyer flask.
-
Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it against primary standard potassium hydrogen phthalate (KHP).
-
-
Titration Procedure:
-
Add 25 mL of glacial acetic acid to the flask containing the sample and gently swirl to dissolve.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear blue or violet.
-
Causality: Glacial acetic acid is used as the solvent because it is a weakly acidic medium that allows the weakly basic hydrochloride salt to be titrated as a base. Perchloric acid is a very strong acid in this medium, providing a sharp endpoint.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid until the color changes from blue to a stable greenish-yellow endpoint.
-
-
Calculation:
-
Record the volume of perchloric acid titrant used.
-
Calculate the purity using the following formula: Purity (%) = (V × N × MW) / (W × 10) Where:
-
V = Volume of perchloric acid (mL)
-
N = Normality of perchloric acid (eq/L)
-
MW = Molecular weight of the sample (181.66 g/mol )
-
W = Weight of the sample (mg)
-
-
Self-Validation: The protocol is validated by running a blank titration (titrating the solvent and indicator alone) and subtracting this volume from the sample titration volume. The method's precision can be established by performing triplicate analyses.[8]
-
Section 4: Applications in Research and Drug Development
This compound hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its two functional groups.
-
As a Linker: The propanoic acid chain provides a flexible three-carbon spacer. The carboxylic acid can be activated and coupled with amines to form amides, while the tertiary amine can act as a basic handle to improve solubility or serve as a reactive site for quaternization.
-
Scaffold for Derivatization: It is a derivative of β-alanine, a naturally occurring β-amino acid.[9] Modifications of the β-alanine scaffold are a common strategy in medicinal chemistry to develop analogues of bioactive molecules with improved pharmacokinetic or pharmacodynamic properties.[6]
-
Synthesis of Novel Compounds: It has been used as a nucleophilic agent that reacts with other functional groups, such as epoxides, to build more complex molecular architectures.[4] Aryl propionic acid derivatives, a broader class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[10]
Conceptual Role as a Synthetic Building Block
Caption: Bifunctional reactivity enabling complex molecule synthesis.
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
-
Conclusion
This compound hydrochloride is a valuable and versatile reagent for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical characterization profile make it a reliable building block for researchers. The bifunctional nature of the molecule provides synthetic chemists with a flexible tool for constructing novel compounds with potential applications in pharmacology and materials science. Adherence to the detailed protocols for synthesis, analysis, and safe handling outlined in this guide will enable researchers to effectively utilize this compound in their development programs.
References
- 1. N,N-diethyl-beta-alanine hydrochloride | C7H16ClNO2 | CID 3084241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE(15674-67-6) 1H NMR spectrum [chemicalbook.com]
- 4. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]
- 5. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]
- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. sigmaaldrich.com [sigmaaldrich.com]
N,N-Diethyl-β-alanine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-β-alanine
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of N,N-Diethyl-β-alanine, a tertiary amino acid derivative. β-amino acids and their N-alkylated analogues are crucial structural motifs in peptidomimetics and pharmacologically active compounds, valued for their ability to induce specific secondary structures in peptides and their enhanced metabolic stability.[1] This document delineates a robust two-step synthetic pathway commencing with an aza-Michael addition, followed by ester hydrolysis. We further prescribe a multi-technique analytical workflow for the rigorous structural elucidation and purity confirmation of the final compound, ensuring a self-validating protocol suitable for research and drug development applications.
Strategic Approach to Synthesis: The Aza-Michael/Hydrolysis Pathway
The synthesis of N,N-Diethyl-β-alanine is efficiently achieved through a two-step sequence. The core of this strategy is the formation of the carbon-nitrogen bond via a conjugate addition, a reliable and high-yielding reaction.
-
Step 1: Aza-Michael Addition. The synthesis initiates with the 1,4-conjugate addition (aza-Michael reaction) of diethylamine to an α,β-unsaturated ester, specifically ethyl acrylate. This reaction is highly effective for forming β-amino esters from secondary amines.[2] The nucleophilic nitrogen of diethylamine attacks the β-carbon of the electron-deficient alkene, driven by the electron-withdrawing nature of the adjacent ester group. This approach is favored for its operational simplicity and typically high yields.[3]
-
Step 2: Saponification (Ester Hydrolysis). The resulting intermediate, ethyl 3-(diethylamino)propanoate, is then hydrolyzed to the target carboxylic acid. This is a standard saponification reaction, typically conducted under basic conditions (e.g., using sodium hydroxide), followed by acidification to protonate the carboxylate and yield the final product, N,N-Diethyl-β-alanine.
This strategic pathway is not only efficient but also utilizes readily available and cost-effective starting materials, making it a practical choice for laboratory-scale synthesis.
Caption: High-level overview of the synthetic and purification workflow.
Experimental Protocols
Synthesis of Ethyl 3-(diethylamino)propanoate (Intermediate)
This protocol details the aza-Michael addition of diethylamine to ethyl acrylate. The reaction can often be performed without a solvent or catalyst, highlighting its efficiency.[3]
Materials:
-
Diethylamine
-
Ethyl acrylate
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser (optional, depending on scale and conditions)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add diethylamine (1.0 equivalent).
-
While stirring, add ethyl acrylate (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so controlled addition is recommended. For larger scales, an ice bath may be used to moderate the temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the vinyl protons of ethyl acrylate. Typically, the reaction is complete within 2-3 days at room temperature.[2] Microwave irradiation can significantly shorten this time.[4]
-
Once the reaction is complete, remove any unreacted starting materials under reduced pressure using a rotary evaporator.
-
The resulting crude oil, ethyl 3-(diethylamino)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Synthesis of N,N-Diethyl-β-alanine (Final Product)
This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid.
Materials:
-
Ethyl 3-(diethylamino)propanoate (from step 2.1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Water (as solvent)
-
Hydrochloric acid (HCl) for acidification
-
pH meter or pH paper
-
Erlenmeyer flask
Procedure:
-
Dissolve the crude ethyl 3-(diethylamino)propanoate (1.0 equivalent) in a suitable solvent like ethanol or an ethanol/water mixture.
-
Add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous solution with water. Carefully acidify the solution by dropwise addition of concentrated HCl to a pH of approximately 6-7. The zwitterionic amino acid is least soluble near its isoelectric point.
-
Cool the solution in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.[5][6]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N-Diethyl-β-alanine.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the two ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the two ethyl groups, coupled to the methyl protons.
-
Two triplets corresponding to the adjacent methylene protons of the β-alanine backbone (-CH₂-CH₂-). The conformational equilibria of the molecule will influence the exact coupling constants.[7]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton. Expected signals include those for the carboxyl carbon, the two backbone methylene carbons, and the two distinct carbons of the N-ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.
-
Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the mass of N,N-Diethyl-β-alanine plus a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Key Absorptions:
-
A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretches.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions around 1550-1630 cm⁻¹ may also be present due to the carboxylate anion (COO⁻) form if the sample is zwitterionic.[8][9]
-
C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.
-
Data Summary
The following tables summarize the expected outcomes and data for the synthesis and characterization of N,N-Diethyl-β-alanine.
Table 1: Synthesis and Physical Properties
| Parameter | Value/Observation | Source |
| Chemical Formula | C₇H₁₅NO₂ | [10] |
| Molecular Weight | 145.20 g/mol | [10] |
| Synthetic Route | Aza-Michael Addition followed by Hydrolysis | [2][11] |
| Typical Yield | >80% (overall) | - |
| Appearance | White crystalline solid | [5] |
Table 2: Spectroscopic Characterization Data
| Technique | Expected Peaks / Values | Rationale | Source |
| ¹H NMR | Triplets and Quartets for N-ethyl groups; Two triplets for -CH₂CH₂- backbone. | Confirms proton environment and connectivity. | [7] |
| ¹³C NMR | Signal ~170-180 ppm (C=O); Signals ~40-60 ppm (C-N); Signals ~10-15 ppm (-CH₃). | Confirms carbon skeleton. | [12] |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 146.1181 | Confirms molecular weight and formula. | [10] |
| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H); ~1710 (strong, C=O); ~2970 (C-H stretch). | Confirms presence of carboxylic acid and alkyl functional groups. | [8][9] |
Conclusion
The synthetic and analytical framework presented in this guide provides a reliable and verifiable pathway for producing and characterizing N,N-Diethyl-β-alanine. The aza-Michael addition followed by ester hydrolysis is an efficient and robust synthetic strategy. The subsequent characterization workflow, employing a combination of NMR, MS, and FTIR spectroscopy, constitutes a self-validating system that ensures the unambiguous confirmation of the final product's structure and purity. This comprehensive approach is designed to meet the rigorous standards of chemical research and drug development professionals.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diethyl-beta-alanine | C7H15NO2 | CID 247454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-(Diethylamino)propanoic Acid
Introduction: The Analytical Imperative for 3-(Diethylamino)propanoic Acid Quantification
This compound is a tertiary amine with a carboxylic acid functional group, presenting unique analytical challenges due to its zwitterionic nature. As a molecule of interest in pharmaceutical development, its precise and accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the critical aspects of method validation to ensure data integrity.
Methodological Approaches: A Dichotomy of Derivatization and Direct Analysis
The quantification of this compound can be broadly categorized into two main strategies: analysis following chemical derivatization, primarily utilized in Gas Chromatography (GC), and direct analysis, which is well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography (GC): The inherent polarity and low volatility of this compound preclude its direct analysis by GC.[1][2] Therefore, a derivatization step is mandatory to convert the polar functional groups (carboxylic acid and tertiary amine) into more volatile and thermally stable moieties.[1][2][3] This approach, while requiring additional sample preparation, can offer high chromatographic efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the cornerstone of modern bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile molecules. Direct analysis of this compound by LC-MS/MS is a highly attractive approach, obviating the need for derivatization and thereby simplifying sample preparation and reducing the potential for analytical variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preferred Modality for High-Sensitivity Quantification
For the quantification of this compound in complex matrices such as biological fluids or pharmaceutical formulations, LC-MS/MS stands out as the method of choice. Its ability to selectively detect the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern provides unparalleled specificity and sensitivity.
Principle of LC-MS/MS Analysis
The analyte is first separated from other matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The eluent from the LC system is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. In the mass spectrometer, the ionized analyte (precursor ion) is selected and fragmented, and the resulting product ions are detected. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and is the basis for the high selectivity and sensitivity of the assay.[4]
Chromatographic Considerations for a Zwitterionic Analyte
The zwitterionic nature of this compound means its charge state is highly dependent on the pH of the mobile phase. This property is crucial for its retention on the chromatographic column.
-
Reversed-Phase (RP) Chromatography: C18 columns are a common starting point for the analysis of polar compounds.[1] To achieve adequate retention of this compound, the pH of the mobile phase should be adjusted to suppress the ionization of the carboxylic acid group (pH < pKa) or the tertiary amine group (pH > pKa). Using an acidic mobile phase (e.g., with 0.1% formic acid or propionic acid) will protonate the tertiary amine, making the molecule cationic and potentially improving retention through ionic interactions with residual silanols on the stationary phase.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][6][7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged analytes.[3][8]
Mass Spectrometry Parameters
For MS/MS detection, the instrument is typically operated in positive electrospray ionization (ESI+) mode, as the tertiary amine group is readily protonated. The precursor ion will be the [M+H]⁺ ion of this compound. The selection of product ions for MRM transitions should be based on the fragmentation pattern of the molecule, which can be determined by infusing a standard solution of the analyte into the mass spectrometer. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules like H₂O or CO₂ from the carboxylic acid moiety, or fragmentation of the diethylamino group.[9][10]
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a starting point for the development of a validated LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Starting Conditions |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm or HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient (RP) | 5-95% B over 5 minutes |
| Gradient (HILIC) | 95-50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined empirically (Precursor: [M+H]⁺) |
| Collision Energy | To be optimized for each transition |
3. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[8] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards over a defined concentration range.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Gas Chromatography with Mass Spectrometry (GC-MS): A Derivatization-Based Approach
While LC-MS/MS is often preferred, GC-MS can be a viable alternative, particularly in laboratories where GC instrumentation is more readily available. The key to successful GC analysis of this compound is the derivatization step.
Principle of Derivatization for GC Analysis
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[1][2][3] For this compound, both the carboxylic acid and the tertiary amine functionalities can be targeted. Silylation is a common derivatization technique for compounds with active hydrogens.[2]
Protocol: Quantification of this compound by GC-MS following Silylation
This protocol outlines a general procedure for the derivatization and GC-MS analysis of this compound.
1. Sample Preparation and Derivatization
-
Prepare a dried extract of the sample (e.g., the residue from a liquid-liquid or solid-phase extraction).
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Seal the reaction vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS system.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Starting Conditions |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
Visualizing the Analytical Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for both LC-MS/MS and GC-MS analysis.
Caption: Workflow for LC-MS/MS quantification.
Caption: Workflow for GC-MS quantification.
Conclusion: Ensuring Methodological Rigor in Drug Development
The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For most applications in drug development, the direct analysis by LC-MS/MS offers a superior combination of sensitivity, specificity, and throughput. Regardless of the chosen methodology, a thorough method validation is imperative to ensure the generation of reliable and reproducible data, which is the bedrock of sound scientific research and regulatory compliance.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sielc.com [sielc.com]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-(Diethylamino)propanoic Acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of 3-(Diethylamino)propanoic Acid in Medicinal Chemistry
This compound, also known as N,N-Diethyl-β-alanine, is a bifunctional building block of significant interest in drug discovery and development. Its structure uniquely combines a carboxylic acid moiety with a sterically accessible tertiary amine, presenting a versatile scaffold for the synthesis of a diverse range of pharmaceutical agents. The diethylamino group can impart desirable physicochemical properties to a drug candidate, such as increased aqueous solubility and the ability to form salts, which can enhance bioavailability. Furthermore, the propanoic acid chain provides an ideal linker for connecting to other pharmacophores through robust and well-established chemical transformations.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this valuable building block in their drug discovery programs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number | 6972-41-4 | [3] |
| Hydrochloride Salt CAS | 15674-67-6 | [4] |
Key Synthetic Applications and Protocols
This compound is a versatile precursor for the synthesis of a variety of bioactive molecules. The following sections detail its application in the formation of amide and ester linkages, two of the most common bonds in pharmaceutical compounds, as well as its utility in reductive amination strategies.
Amide Bond Formation: Accessing Procainamide and Etamivan Analogs
The carboxylic acid functionality of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiarrhythmic agent Procainamide and the respiratory stimulant Etamivan.
Conceptual Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Procainamide is a classic example of a local anesthetic and antiarrhythmic drug featuring a diethylaminoethyl amide moiety.[5] This protocol describes the synthesis of a procainamide analog by coupling this compound with 4-aminobenzamide.
Reaction Scheme:
This compound + 4-aminobenzamide → N-(4-carbamoylphenyl)-3-(diethylamino)propanamide
Materials:
-
This compound (1.0 eq)
-
4-Aminobenzamide (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 4-aminobenzamide (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired procainamide analog.
Rationale for Experimental Choices:
-
DCC and DMAP: DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium intermediate, which accelerates the reaction and minimizes side reactions.[7]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediates. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial for optimal yield.
-
Aqueous Workup: The acidic wash removes unreacted DMAP and any remaining amine, while the basic wash removes unreacted carboxylic acid.
Esterification: Synthesis of Bioactive Esters
The carboxylic acid group of this compound can be readily esterified with various alcohols to produce compounds with potential applications as local anesthetics and other therapeutic agents. Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.
This protocol details the synthesis of an ester by reacting this compound with 2-(diethylamino)ethanol, an alcohol also possessing a tertiary amine, which can be a feature in certain drug designs.
Reaction Scheme:
This compound + 2-(Diethylamino)ethanol → 2-(Diethylamino)ethyl 3-(diethylamino)propanoate
Materials:
-
This compound (1.0 eq)
-
2-(Diethylamino)ethanol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq) and 2-(diethylamino)ethanol (3.0 eq) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, typically 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
Rationale for Experimental Choices:
-
Excess Alcohol and Dean-Stark Trap: Fischer esterification is a reversible reaction.[8] Using an excess of the alcohol and removing the water byproduct as it forms drives the equilibrium towards the product side, maximizing the yield of the ester.
-
Sulfuric Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
Reductive Amination: A Pathway to Novel Amines
While this compound itself is an amine, its derivatives can be further functionalized. A hypothetical, yet synthetically valuable, transformation would be the reductive amination of a keto-derivative of the parent acid. This approach allows for the introduction of additional diversity into the molecular scaffold.
Conceptual Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
This protocol outlines a general procedure for the reductive amination of a hypothetical 3-oxo-propanoic acid derivative with diethylamine to generate a product containing two diethylamino groups.
Reaction Scheme:
Ethyl 3-oxopropanoate + Diethylamine → Ethyl 3-(diethylamino)propenoate (intermediate) → Ethyl 3-(diethylamino)propanoate
Materials:
-
Ethyl 3-oxopropanoate (1.0 eq)
-
Diethylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add ethyl 3-oxopropanoate (1.0 eq) and diethylamine (1.2 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less reactive towards carbonyl groups than sodium borohydride, allowing for the in-situ reduction of the iminium ion intermediate.[11]
-
Acetic Acid Catalyst: The acid catalyst promotes the formation of the iminium ion, which is the electrophilic species that is reduced.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its bifunctional nature allows for the straightforward synthesis of amides and esters, which are core structural motifs in a vast array of pharmaceuticals. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in the creation of novel drug candidates. The inherent properties of the diethylamino group, coupled with the synthetic tractability of the propanoic acid moiety, ensure that this compound will continue to be a relevant and important tool in the arsenal of medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an amphoteric antiallergic agent, HSR-609, on antigen-induced late phase nasal eosinophilia in brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
- 5. Procainamide - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. praxilabs.com [praxilabs.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Studies Involving 3-(Diethylamino)propanoic Acid
A Framework for Investigating the Bioactivity of a Novel Compound
Introduction: 3-(Diethylamino)propanoic acid, also known as N,N-Diethyl-β-alanine, is a simple β-amino acid derivative. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, its chemical structure—possessing both a tertiary amine and a carboxylic acid group—makes it a versatile chemical scaffold. Structurally related propanoic acid derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide, therefore, serves as a comprehensive framework for researchers initiating the first in-depth in vitro evaluation of this compound. We will proceed from fundamental characterization to specific, hypothesis-driven assays, explaining the scientific rationale behind each protocol.
Part 1: Foundational Characterization and Preparation
Before any biological assessment, it is critical to understand the physicochemical properties of the test compound and prepare it correctly for in vitro assays.
Compound Properties
A summary of the key properties for this compound and its common hydrochloride salt form is presented below. The hydrochloride salt is often preferred for its improved solubility and stability in aqueous solutions.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol |
| Appearance | Solid (Typical) | White to Almost White Powder/Crystal[4] |
| CAS Number | 1190373-59-1[5] | 15674-67-6[4] |
| Melting Point | Not readily available | 144.0 to 148.0 °C[4] |
Stock Solution Preparation Protocol
Accurate and consistent stock solution preparation is the bedrock of reproducible in vitro studies. The choice of solvent is paramount and must be tested for its own cytotoxicity at the final working concentrations.
Objective: To prepare a high-concentration, sterile stock solution of this compound hydrochloride for subsequent dilution in cell culture media or bacterial broth.
Materials:
-
This compound hydrochloride (e.g., TCI, Product No: D1713)[4]
-
Sterile Dimethyl Sulfoxide (DMSO, cell culture grade) or sterile deionized water (dH₂O)
-
Vortex mixer
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile syringe filter
Protocol:
-
Solvent Selection: First, determine the solubility of the compound. While the hydrochloride salt is generally water-soluble, using DMSO often allows for higher stock concentrations. A preliminary test dissolving a small amount in both sterile dH₂O and DMSO is recommended.
-
Weight Calculation: Accurately weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 18.17 mg per 1 mL of solvent.
-
Dissolution: Add the chosen solvent (e.g., 1 mL of DMSO) to the powder. Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical if the solvent is not inherently sterile (like dH₂O) or if the weighing process was not performed in a sterile hood.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Part 2: Initial Cytotoxicity Screening Workflow
The first biological assessment for any novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) and informs the selection of non-toxic to moderately toxic concentrations for subsequent mechanistic assays.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for assessing the general cytotoxicity of a new compound across a panel of relevant cell lines.
Caption: Workflow for determining the IC₅₀ of a test compound.
Protocol: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and a non-cancerous control line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 2x working concentrations of this compound by diluting the stock solution in serum-free medium. A typical serial dilution range might be 1 mM down to 0.2 µM (final concentrations will be 500 µM to 0.1 µM).
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. For vehicle controls, add medium containing the corresponding DMSO concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Application Note - Investigating Anticancer Potential
Hypothesis: Based on studies of related propanoic acid derivatives that exhibit antiproliferative and pro-apoptotic effects[6][7][8], we hypothesize that this compound may interfere with cancer cell proliferation, cell cycle progression, or induce programmed cell death.
Experimental Workflow for Anticancer Screening
This workflow outlines a logical progression from confirming anti-proliferative effects to elucidating the underlying mechanism (cell cycle arrest vs. apoptosis).
Caption: A screening cascade for investigating anticancer mechanisms.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: If a compound inhibits cell proliferation, it may be doing so by causing cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore proportional to its DNA content, allowing for the differentiation of cell cycle phases via flow cytometry.
Materials:
-
6-well cell culture plates
-
Test compound and target cells
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
PI/RNase Staining Buffer (contains Propidium Iodide, RNase A, and a permeabilizing agent)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., 0.5x IC₅₀ and IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire fluorescence data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.
Example Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| Compound (0.5x IC₅₀) | 68.9 ± 4.5 | 15.1 ± 1.9 | 16.0 ± 2.2 |
| Compound (IC₅₀) | 75.4 ± 5.2 | 8.3 ± 1.5 | 16.3 ± 2.8 |
This hypothetical data suggests the compound causes G1 cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Diethylamino)propionic Acid Hydrochloride | 15674-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. (2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines [mdpi.com]
- 8. Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust HPLC Method for the Quantitative Analysis of 3-(Diethylamino)propanoic Acid Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Evaporative Light-Scattering Detection (ELSD)
An Application Note and Protocol for the Analysis of 3-(Diethylamino)propanoic Acid by HILIC-ELSD
Abstract
This application note details a robust and reliable method for the analysis of this compound, a small, polar compound that is challenging to analyze using conventional reversed-phase liquid chromatography. Due to its high polarity and lack of a significant UV chromophore, a specialized approach is required for effective separation and detection. This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with an Evaporative Light-Scattering Detector (ELSD) for universal detection. The method is suitable for quantitative analysis in various matrices and is developed with principles of analytical procedure validation in mind, as outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound is a tertiary amino acid derivative characterized by high polarity and low volatility. In pharmaceutical development and chemical synthesis, accurate quantification of such compounds is critical for process control, quality assurance, and stability testing. The primary challenges in its analysis stem from two key physicochemical properties:
-
High Polarity: Highly polar analytes like this compound exhibit poor retention on traditional nonpolar stationary phases (e.g., C18) used in reversed-phase HPLC, often eluting in or near the solvent front. This makes reliable quantification difficult.
-
Lack of a UV Chromophore: The molecule does not possess a suitable chromophore, rendering UV-Vis detection, the most common mode of detection in HPLC, ineffective.
To overcome these challenges, this method leverages Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of polar compounds through a partitioning mechanism.[1] HILIC is an ideal and robust separation technique for polar and hydrophilic compounds.[2][3]
For detection, an Evaporative Light-Scattering Detector (ELSD) is employed. The ELSD is a universal detector that is independent of the analyte's optical properties.[4] It works by nebulizing the column effluent into an aerosol, evaporating the volatile mobile phase, and then measuring the light scattered by the remaining solid analyte particles.[5][6] This approach provides a response proportional to the mass of the analyte, making it suitable for compounds without a chromophore and compatible with the gradient elution often used in HILIC.[6][7]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additives: Ammonium formate (LC-MS grade or higher)
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and an ELSD is required.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | HILIC Stationary Phase (e.g., Amide, Silica) 100 x 2.1 mm, 1.7 µm | Amide or unbonded silica phases provide excellent retention for polar, hydrophilic compounds in HILIC mode.[1][2] The selected dimensions are suitable for fast and efficient separations. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Ammonium formate is a volatile buffer, making it fully compatible with ELSD and providing good peak shape by controlling the ionic strength. |
| Mobile Phase B | Acetonitrile | The high organic content of the mobile phase is essential for retention in HILIC. |
| Gradient Elution | 0.0 min: 5% A 5.0 min: 40% A 5.1 min: 5% A 7.0 min: 5% A | A gradient from high to low organic content ensures the elution of the polar analyte. The re-equilibration step is crucial for reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | Small injection volumes are recommended to minimize peak distortion, especially when the sample solvent differs from the initial mobile phase. |
| ELSD Drift Tube Temp. | 50 °C | Must be optimized to ensure complete evaporation of the mobile phase without degrading the analyte. |
| ELSD Nebulizer Gas | Nitrogen, 3.0 bar (or as per manufacturer) | The gas flow is critical for creating a fine, uniform aerosol, which directly impacts sensitivity and reproducibility.[4] |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate): Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of Type I water. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (90:10 Acetonitrile/Water).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 10-500 µg/mL).
Sample Preparation Protocol
-
Accurately weigh the sample containing the analyte into a suitable container.
-
Add a known volume of sample diluent (90:10 Acetonitrile/Water).
-
Vortex or sonicate for 5-10 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
-
Transfer the supernatant to an HPLC vial for analysis. If necessary, perform further dilutions with the sample diluent to bring the analyte concentration within the calibration range.
Analytical Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis and reporting.
Caption: Workflow for the analysis of this compound.
Method Validation Considerations
The analytical method should be validated according to the ICH Q2(R1) guideline to ensure it is fit for its intended purpose.[8][9] Key validation parameters are summarized below.
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution multiple times (e.g., n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2500 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and confirming the absence of interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of the method should be established across a range of concentrations that covers the expected working range. A minimum of five concentration levels should be used. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) should be determined.
-
Acceptance Criterion: r² ≥ 0.995
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). It is often reported as percent recovery.
-
Acceptance Criterion: Recovery between 98.0% and 102.0%.
Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.
-
Acceptance Criterion: %RSD ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include:
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Flow rate (e.g., ± 0.02 mL/min)
The system suitability parameters should be evaluated under each modified condition.
Conclusion
The described HILIC-ELSD method provides a selective, reliable, and robust solution for the quantitative analysis of this compound. By combining a separation technique tailored for polar compounds with a universal detection method, this protocol overcomes the inherent analytical challenges associated with this analyte. The method is suitable for implementation in research and quality control environments, provided it is validated according to the principles outlined in the ICH guidelines.[10][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. peakscientific.com [peakscientific.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 7. How does an ELSD work ? - SEDERE [sedere.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for 3-(Diethylamino)propanoic Acid in Peptide Synthesis
Foreword: The Strategic Incorporation of Non-Canonical Amino Acids
In the landscape of modern drug discovery and materials science, the strategic incorporation of non-canonical amino acids into peptide scaffolds represents a powerful tool for modulating physicochemical properties and biological activity. 3-(Diethylamino)propanoic acid, a synthetic β-amino acid, offers a unique side-chain functionality—a tertiary amine—that can introduce a permanent positive charge at physiological pH, enhance solubility, and facilitate specific molecular interactions. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), drawing upon established principles of peptide chemistry to ensure scientific integrity and experimental success.
The Building Block: Synthesis and Characterization of Nα-Fmoc-3-(diethylamino)propanoic Acid
The successful incorporation of any amino acid into a growing peptide chain via SPPS necessitates the protection of its α-amino group to prevent uncontrolled polymerization.[1] The fluorenylmethyloxycarbonyl (Fmoc) group is the protection of choice for base-labile SPPS strategies due to its stability to acid and mild removal with a secondary amine, typically piperidine.[2][3]
Rationale for Nα-Fmoc Protection
The Fmoc group provides orthogonality, allowing for the selective deprotection of the Nα-amine without disturbing acid-labile side-chain protecting groups, a cornerstone of modern SPPS.[1] The synthesis of Nα-Fmoc-3-(diethylamino)propanoic acid is the critical first step before its use as a building block in peptide synthesis.
Experimental Protocol: Synthesis of Nα-Fmoc-3-(diethylamino)propanoic Acid
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Nα-Fmoc-3-(diethylamino)propanoic acid by flash chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Solid-Phase Peptide Synthesis (SPPS) with Nα-Fmoc-3-(diethylamino)propanoic Acid
The incorporation of Nα-Fmoc-3-(diethylamino)propanoic acid into a peptide sequence follows the standard Fmoc-SPPS workflow.[4] This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.
Workflow Overview
The general cycle of SPPS involves:
-
Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide.
-
Washing: Removal of excess deprotection reagent and byproducts.
-
Coupling: Activation of the incoming Nα-Fmoc-amino acid and its reaction with the newly freed N-terminal amine of the resin-bound peptide.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle
Resin: Rink Amide resin is a suitable choice if a C-terminal amide is desired.[4] Wang resin can be used for peptides with a C-terminal carboxylic acid.[4]
Reagents and Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Nα-Fmoc-3-(diethylamino)propanoic acid
-
Coupling activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Nα-Fmoc-3-(diethylamino)propanoic acid, 3-5 equivalents of HBTU/HATU, and 6-10 equivalents of DIPEA in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[5]
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3 times) to prepare for the next cycle.
Quantitative Data for Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) |
| Nα-Fmoc-protected Amino Acid | 3 - 5 |
| Coupling Activator (HBTU/HATU) | 3 - 5 |
| Base (DIPEA) | 6 - 10 |
Potential Side Reactions and Mitigation Strategies
The introduction of this compound presents unique challenges due to its tertiary amine side chain.
Basicity of the Diethylamino Group
The tertiary amine side chain is basic and could potentially interfere with the coupling reaction by neutralizing the activated carboxylic acid. However, the use of a significant excess of a non-nucleophilic base like DIPEA should ensure that the primary reaction proceeds efficiently. It is crucial to use fresh, high-quality reagents to avoid incomplete coupling.
Standard SPPS Side Reactions
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[6]
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, its side chain can cyclize under basic conditions, particularly during Fmoc deprotection.[2][6] Using a milder base for deprotection or protecting the backbone amide can mitigate this.
Figure 2: Potential outcomes in SPPS, highlighting desired and side products.
Cleavage, Purification, and Characterization
Cleavage from the Resin and Side-Chain Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[4]
-
TFA (95%): The strong acid for cleavage.
-
Water (2.5%): A scavenger to protonate carbocations.
-
TIS (2.5%): A scavenger to reduce reactive species.
Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[7] The tertiary amine in this compound will be protonated at the low pH of typical RP-HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA), which will increase the peptide's hydrophilicity.
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
The presence of the positively charged side chain may require optimization of the gradient and pH to achieve optimal separation.[8]
Characterization
The purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Amino Acid Analysis: To confirm the amino acid composition.
Impact on Peptide Properties
The incorporation of this compound can significantly alter the properties of a peptide:
-
Increased Solubility: The positive charge at physiological pH can improve the aqueous solubility of hydrophobic peptides.
-
Conformational Changes: As a β-amino acid, it can induce turns and other secondary structures in the peptide backbone.[9]
-
Modified Biological Activity: The charged side chain can influence interactions with biological targets such as receptors or enzymes.
Conclusion
This compound is a valuable, albeit non-standard, building block for peptide synthesis. While its incorporation requires careful consideration of potential side reactions, particularly those related to its basic side chain, the use of standard Fmoc-SPPS protocols with appropriate activators and excess base can lead to the successful synthesis of peptides with novel properties. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this unique amino acid in their work.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of N,N-Diethyl-β-alanine in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Among the vast arsenal of chemical building blocks, β-amino acids and their derivatives have garnered significant attention for their ability to confer unique structural and functional attributes to bioactive molecules.[1][2] This guide focuses on a particularly intriguing derivative, N,N-Diethyl-β-alanine, exploring its applications as a versatile component in the design and synthesis of next-generation therapeutics. While not as ubiquitous as its parent molecule, β-alanine, the diethyl substitution on the nitrogen atom introduces distinct characteristics that can be strategically exploited in drug development.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a critical analysis of the causality behind experimental choices. We will delve into the synthesis of N,N-Diethyl-β-alanine, its incorporation into peptides and other molecular frameworks, and its emerging role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs).
Core Attributes and Synthetic Strategies
N,N-Diethyl-β-alanine, a tertiary amine-containing β-amino acid, possesses a unique combination of properties that make it an attractive building block in medicinal chemistry. The presence of the diethylamino group enhances its lipophilicity compared to β-alanine, which can influence a molecule's ability to cross cellular membranes. Furthermore, the tertiary amine can act as a proton sponge or a site for further chemical modification.
Synthesis of N,N-Diethyl-β-alanine
The synthesis of N,N-Diethyl-β-alanine is typically achieved through a Michael addition reaction. A common and efficient method involves the reaction of diethylamine with an acrylic acid derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester.
Protocol 1: Synthesis of N,N-Diethyl-β-alanine Hydrochloride
Objective: To synthesize N,N-Diethyl-β-alanine hydrochloride from diethylamine and ethyl acrylate.
Materials:
-
Diethylamine
-
Ethyl acrylate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethylamine (1.1 equivalents) in ethanol.
-
Michael Addition: Slowly add ethyl acrylate (1.0 equivalent) to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Hydrolysis: Once the Michael addition is complete, add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture. Heat the mixture to reflux and maintain for several hours to hydrolyze the ester.
-
Workup: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid and the tertiary amine.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to remove any unreacted starting materials or byproducts.
-
Isolation: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude N,N-Diethyl-β-alanine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure N,N-Diethyl-β-alanine hydrochloride as a white solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N,N-Diethyl-β-alanine Hydrochloride | C₇H₁₆ClNO₂ | 181.66 | White crystalline solid |
Applications in Peptide Synthesis: Crafting More Robust Peptidomimetics
The incorporation of N-alkylated amino acids, such as N,N-Diethyl-β-alanine, into peptide backbones is a well-established strategy to enhance their therapeutic potential.[3] The N,N-diethyl substitution provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.
Incorporation of N,N-Diethyl-β-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[4] The incorporation of N,N-Diethyl-β-alanine into a growing peptide chain follows the general principles of SPPS, with some specific considerations for the coupling step due to the steric bulk of the diethylamino group.
Protocol 2: Solid-Phase Incorporation of Fmoc-N,N-Diethyl-β-alanine-OH
Objective: To incorporate Fmoc-N,N-Diethyl-β-alanine-OH into a peptide sequence on a solid support using standard Fmoc-based SPPS chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-N,N-Diethyl-β-alanine-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove residual piperidine.
-
Coupling of Fmoc-N,N-Diethyl-β-alanine-OH:
-
In a separate vial, pre-activate Fmoc-N,N-Diethyl-β-alanine-OH (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. Due to the steric hindrance of the N,N-diethyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Causality: The use of potent coupling reagents like HBTU or HATU is crucial to overcome the reduced nucleophilicity and increased steric bulk of the secondary amine, ensuring efficient amide bond formation.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Kaiser Test (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Analysis:
The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
N,N-Diethyl-β-alanine as a Linker in Bioconjugation
The unique structural features of N,N-Diethyl-β-alanine also make it a candidate for use as a linker molecule in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). While dipeptide linkers like valine-citrulline and valine-alanine are more common, the principles can be extended to incorporate novel building blocks.[5] An N,N-Diethyl-β-alanine-containing linker could potentially offer altered cleavage kinetics by lysosomal enzymes or different stability profiles in circulation.
Conceptual Application in ADC Linker Design
An ADC consists of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects the two. The linker plays a critical role in the stability and efficacy of the ADC. A linker containing N,N-Diethyl-β-alanine could be designed to be cleavable by specific enzymes within the tumor microenvironment or inside cancer cells, leading to the targeted release of the cytotoxic drug.
Conceptual Linker Structure and Release Mechanism:
Caption: Conceptual ADC with an N,N-Diethyl-β-alanine linker.
Protocol 3: Conceptual Synthesis of a Payload-Linker Moiety with N,N-Diethyl-β-alanine
Objective: To outline a conceptual synthetic route for a payload-linker construct incorporating N,N-Diethyl-β-alanine, suitable for conjugation to an antibody.
Materials:
-
N,N-Diethyl-β-alanine
-
A self-immolative spacer (e.g., p-aminobenzyl alcohol derivative)
-
A potent cytotoxic drug with a suitable functional group for attachment (e.g., an amine)
-
A maleimide group for antibody conjugation
-
Standard organic synthesis reagents and solvents
Synthetic Strategy:
-
Activation of N,N-Diethyl-β-alanine: The carboxylic acid of N,N-Diethyl-β-alanine would first be activated, for example, by conversion to an acid chloride or an active ester.
-
Coupling to the Self-Immolative Spacer: The activated N,N-Diethyl-β-alanine would then be coupled to the amino group of a self-immolative spacer like p-aminobenzyl alcohol (PABA).
-
Payload Attachment: The hydroxyl group of the PABA spacer would be converted to a carbonate, which can then react with an amine-containing cytotoxic payload to form a carbamate linkage.
-
Introduction of the Antibody-Reactive Group: A maleimide-containing moiety would be introduced at the N-terminus of the linker, typically via an amide bond with another amino acid or a short peptide sequence, to allow for conjugation to the thiol groups of reduced cysteines on the antibody.
Rationale and Trustworthiness:
This conceptual protocol is based on well-established principles of linker design and bioconjugation chemistry.[2][6] The self-validating nature of this approach lies in the characterization of each intermediate and the final payload-linker construct using standard analytical techniques such as NMR, mass spectrometry, and HPLC. The successful synthesis of a well-defined molecule provides confidence in the methodology.
Future Perspectives and Conclusion
N,N-Diethyl-β-alanine represents a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its unique physicochemical properties, stemming from the N,N-diethyl substitution, offer opportunities to fine-tune the characteristics of drug candidates. The protocols and conceptual frameworks presented in this guide provide a starting point for researchers to explore the potential of this versatile molecule.
Future research in this area could focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Investigating how the incorporation of N,N-Diethyl-β-alanine into various molecular scaffolds influences biological activity and pharmacokinetic profiles.
-
Development of Novel Linkers: Designing and synthesizing novel cleavable and non-cleavable linkers for ADCs and other drug conjugates that incorporate N,N-Diethyl-β-alanine to modulate stability and release kinetics.
-
Exploration in Other Therapeutic Modalities: Investigating the use of N,N-Diethyl-β-alanine in the development of other therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders.
By embracing the principles of rational drug design and leveraging the unique attributes of building blocks like N,N-Diethyl-β-alanine, the scientific community can continue to push the boundaries of therapeutic innovation.
References
- 1. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 3. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Diethylamino)propanoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-(Diethylamino)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable β-amino acid. Our approach moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a deeper understanding of the reaction.
The primary and most atom-economical route to this compound is the aza-Michael addition of diethylamine to acrylic acid.[1][2] This conjugate addition is a powerful C-N bond-forming reaction, but its success is sensitive to several key parameters. This guide provides field-proven insights to help you troubleshoot common issues and refine your methodology.
Reaction Overview: The Aza-Michael Addition
The synthesis involves the nucleophilic attack of diethylamine on the electron-deficient β-carbon of acrylic acid. This reaction can often proceed efficiently without a catalyst, making it an attractive "green" chemical process.[1]
General Reaction Scheme:
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of diethylamine initiates a nucleophilic attack on the β-carbon of the α,β-unsaturated carboxylic acid. This forms a new carbon-nitrogen bond and generates a zwitterionic enolate intermediate, which rapidly tautomerizes and undergoes proton transfer to yield the stable β-amino acid product.[1]
Caption: Mechanism of the aza-Michael addition of diethylamine to acrylic acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or zero. What are the most likely causes?
A: A low or non-existent yield is one of the most common frustrations, but it can typically be traced back to a few key areas.[3]
-
Cause 1: Polymerization of Acrylic Acid. Acrylic acid is highly prone to radical polymerization, which can be initiated by heat, light, or impurities.[4] If your reaction mixture becomes viscous or solidifies, polymerization is the almost certain culprit. The monomer is consumed in this side reaction, preventing it from reacting with diethylamine.
-
Solution: Ensure your acrylic acid contains a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ). If you are using inhibitor-free acrylic acid, you must add an inhibitor (e.g., 100-200 ppm MEHQ or phenothiazine) before starting the reaction. Additionally, conduct the reaction at the lowest effective temperature and protect it from strong light.[4]
-
-
Cause 2: Reagent Stoichiometry and Purity. The reaction is sensitive to the molar ratio of reactants. Diethylamine is volatile (boiling point ~55 °C), and some can be lost if the reaction is heated in an open or poorly sealed vessel.[5]
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of diethylamine to compensate for potential evaporative losses, especially if gentle heating is applied. Ensure you are using high-purity reagents. Water content in diethylamine is generally not detrimental, but other impurities can be.
-
-
Cause 3: Inadequate Reaction Time or Temperature. While the reaction is often exothermic and can proceed at room temperature, insufficient time or energy may lead to incomplete conversion.[6]
Caption: Troubleshooting workflow for low reaction yield.
Q2: My NMR spectrum is messy, suggesting the formation of multiple side products. What are they?
A: Besides the polymerization of acrylic acid, other side reactions can reduce purity.
-
Cause 1: Amide Formation. At elevated temperatures, the newly formed carboxylic acid product can react with unreacted diethylamine in a condensation reaction to form the corresponding amide, N,N,N',N'-tetraethyl-β-alaninamide.
-
Solution: Avoid excessive heating. If the reaction requires heat, maintain the lowest possible temperature that allows for a reasonable reaction rate. Work up the reaction promptly upon completion to separate the product from excess amine.
-
-
Cause 2: Double Addition (Less Common for Acrylic Acid). While more prevalent with acrylate esters, it's theoretically possible for the product to act as a Michael acceptor under certain conditions, though this is unlikely for this specific reaction.
-
Cause 3: Contaminants in Starting Materials. Impurities in either diethylamine or acrylic acid can lead to a variety of minor side products.
-
Solution: Verify the purity of your starting materials before beginning the reaction. Distillation of diethylamine may be necessary if it is old or of low quality.
-
Q3: The reaction is very slow or stalls. How can I increase the rate?
A: Sluggish kinetics can often be overcome without compromising the integrity of the reaction.
-
Strategy 1: Solvent Selection. While this reaction is frequently performed "neat" (without solvent), the choice of solvent can influence the rate. Polar aprotic solvents can sometimes facilitate the reaction by helping to stabilize charged intermediates. However, for this specific reaction, neat conditions are often fastest. If dilution is necessary for temperature control, a non-reactive solvent like dioxane or THF can be used.
-
Strategy 2: Catalysis. For many aza-Michael additions, a catalyst is beneficial. While often unnecessary for the highly reactive diethylamine/acrylic acid system, if the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., CuCl₂, ZnBr₂) could be employed to activate the acrylic acid.[7][9] Be aware that this can also increase the rate of polymerization, so conditions must be carefully optimized.
-
Strategy 3: Temperature Control. As mentioned, a modest increase in temperature is the most direct way to increase the reaction rate.[8] A temperature of 40-60°C is typically sufficient to achieve a reasonable rate without promoting significant side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Polymerization of acrylic acid | Use inhibitor (MEHQ), run at lower temperature, protect from light.[4] |
| Loss of volatile diethylamine | Use a slight excess of diethylamine (1.1-1.2 eq.), ensure the vessel is well-sealed. | |
| Incomplete reaction | Increase reaction time or apply gentle heat (40-60°C).[6][8] | |
| Impure Product | Amide formation | Avoid excessive temperatures; work up the reaction promptly. |
| Starting material impurities | Verify purity of reagents; distill if necessary. | |
| Slow Reaction | Poor kinetics | Perform the reaction neat or apply gentle heat.[1] |
| Low reactivity | Consider adding a catalytic amount of a Lewis acid if heat is ineffective.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for work-up and purification? A: The product is an amino acid, making it zwitterionic and highly polar, which can complicate standard extraction.
-
Dilution & Neutralization: After the reaction, dilute the mixture with water.
-
Extraction of Unreacted Materials: Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted acrylic acid (especially if an inhibitor was used) and other non-polar impurities. The product will remain in the aqueous layer.
-
Isolation as Hydrochloride Salt: The most common and effective purification method is to isolate the product as its hydrochloride (HCl) salt. Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. This protonates the amine, forming a salt that is often less soluble in the aqueous/organic mixture and can be crystallized. Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethanol/diethyl ether to yield the pure this compound hydrochloride salt.
Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a simple method. Use a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or triethylamine). The product, being a zwitterionic amino acid, will have a much lower Rf than the starting materials. For more quantitative analysis, ¹H NMR spectroscopy can be used to track the disappearance of the vinyl proton signals of acrylic acid (typically between 5.8 and 6.5 ppm) and the appearance of the new methylene signals of the product.[7]
Q3: Is a catalyst absolutely necessary? A: No. For the reaction between diethylamine and acrylic acid, a catalyst is generally not required.[1] The inherent nucleophilicity of diethylamine is sufficient to drive the reaction, which is often exothermic and proceeds readily at or slightly above room temperature.
Reference Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
Synthesis of this compound Hydrochloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acrylic acid (1.0 eq). If the acrylic acid is inhibitor-free, add ~150 ppm of MEHQ.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add diethylamine (1.1 eq) dropwise to the stirring acrylic acid. The reaction is exothermic; maintain the internal temperature below 40°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or gently heat to 50°C for 2-4 hours to ensure completion.
-
Monitoring: Monitor the reaction by TLC (e.g., 8:2 DCM:MeOH) until the acrylic acid spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and dilute with 20 mL of water. Transfer to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Salt Formation and Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1.5.
-
Purification: Evaporate the water and excess HCl under reduced pressure to obtain a solid or viscous oil. Add cold ethanol to the residue, stir to dissolve, and then slowly add diethyl ether until precipitation is observed. Allow the mixture to stand in the cold to complete crystallization. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. This yields this compound hydrochloride.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10011J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105503625A - Method for synthesizing diethanolamine acrylate compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Diethylamino)propanoic Acid
Welcome to the technical support center for the purification of 3-(Diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this zwitterionic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving high purity for your downstream applications.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification strategy. Its zwitterionic nature at its isoelectric point (pI) and its charge state at varying pH values dictate its solubility and interaction with chromatographic media.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| Predicted pKa (Carboxylic Acid) | ~3.5 - 4.5 | The carboxyl group is deprotonated at pH > ~4.5. |
| Predicted pKa (Tertiary Amine) | ~9.5 - 10.5 | The amino group is protonated at pH < ~9.5. |
| Predicted Isoelectric Point (pI) | ~6.5 - 7.5 | At this pH, the molecule has a net-zero charge (zwitterionic), often leading to minimal aqueous solubility, which can be exploited for crystallization. |
| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. Limited solubility in nonpolar organic solvents. | Solvent selection for recrystallization and chromatography is critical. |
Note: The pKa values are estimated based on structurally similar compounds, such as β-alanine which has pKa values of 3.55 (carboxyl) and 10.24 (amino).[1] The actual pKa values for this compound may vary and experimental determination is recommended for precise method development.
Common Impurities and Their Origins
Effective purification begins with an understanding of potential impurities. For this compound, typically synthesized via a Michael addition of diethylamine to an acrylic acid derivative, common impurities include:
-
Unreacted Starting Materials:
-
Diethylamine
-
Acrylic acid or its ester derivative
-
-
Byproducts:
-
Oligomers or polymers of acrylic acid.
-
Side-products from reactions involving impurities in the starting materials.
-
The following diagram illustrates the typical synthesis and potential impurity profile.
Caption: Synthesis and Impurity Profile.
Troubleshooting Purification Challenges: Q&A
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. Here are some troubleshooting steps:
-
Increase the solvent volume: Your solution might be too concentrated. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Change the solvent system: The current solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Solvent Screening: Experiment with different solvents. Good starting points for a polar compound like this are water, ethanol, isopropanol, or mixtures of these with a less polar co-solvent like ethyl acetate or acetone.[3]
-
Solvent Pair: Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) at the same temperature until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Lower the cooling rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: After recrystallization, my product purity is still low. How can I improve it?
A2: Low purity after recrystallization can be due to several factors:
-
Inadequate solvent choice: The chosen solvent may not effectively differentiate between your product and the impurities. Re-evaluate your solvent system.
-
Trapped mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.
-
Co-crystallization: If an impurity has very similar properties to your product, it may co-crystallize. In this case, a different purification technique, such as chromatography, may be necessary.
-
Incomplete removal of starting materials: If unreacted diethylamine (basic) or acrylic acid (acidic) are the primary impurities, consider an acid-base extraction before recrystallization.
Chromatographic Purification
The zwitterionic nature of this compound makes chromatographic purification highly dependent on pH control.
Caption: pH-Dependent Charge States.
Q3: I am using reversed-phase chromatography, but my compound is eluting in the void volume. Why is this happening and how can I fix it?
A3: Elution in the void volume on a reversed-phase column indicates that your compound is too polar and has minimal interaction with the nonpolar stationary phase. This is common for charged species.[4]
-
Adjust the mobile phase pH: To increase retention on a C18 column, you need to suppress the ionization of the molecule, making it less polar.
-
Acidic Mobile Phase: Lower the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid (i.e., pH ~1.5-2.5). This will protonate the carboxylate group, neutralizing its negative charge and leaving a net positive charge on the amine. While still charged, the overall polarity is often reduced enough to allow for retention.[5] Use volatile acids like formic acid or trifluoroacetic acid (TFA) if you need to remove the mobile phase after purification.[4]
-
Basic Mobile Phase: Alternatively, increase the pH to be above the pKa of the amino group (i.e., pH > 10.5). This will neutralize the positive charge on the amine, leaving a net negative charge on the carboxylate. This can also increase retention, but many silica-based columns are not stable at high pH.[5] If you need to use a high pH, ensure your column is rated for it.
-
Q4: My peak shape is very broad or shows significant tailing in reversed-phase chromatography. What is the cause?
A4: Poor peak shape is often due to secondary interactions with the stationary phase or the presence of multiple ionic forms of the analyte in the mobile phase.
-
Control the pH: As mentioned above, maintaining the mobile phase pH at least 2 units away from the pKa of your compound will ensure it exists predominantly in a single ionic form, leading to sharper peaks.[5]
-
Use an ion-pairing agent: If pH adjustment alone is insufficient, consider adding an ion-pairing reagent to the mobile phase.[6]
-
For analysis in acidic conditions (where the amine is protonated), an anionic ion-pairing agent like sodium heptanesulfonate can be used.
-
For analysis in basic conditions (where the carboxylate is deprotonated), a cationic ion-pairing agent like tetrabutylammonium hydrogen sulfate can be used. The ion-pairing agent forms a neutral complex with your charged analyte, which has better retention and peak shape on a reversed-phase column.
-
Q5: How can I use ion-exchange chromatography to purify this compound?
A5: Ion-exchange chromatography is an excellent choice for purifying zwitterionic compounds as it separates molecules based on their net charge.
-
Cation-Exchange Chromatography:
-
Principle: At a pH below the pI of your compound (e.g., pH 3-4), it will have a net positive charge and will bind to a cation-exchange resin (e.g., a strong cation exchanger with sulfonate groups).
-
Procedure:
-
Equilibrate the column with a low ionic strength buffer at the desired pH.
-
Load your sample, dissolved in the same buffer.
-
Wash the column with the equilibration buffer to remove neutral and anionic impurities.
-
Elute your compound by increasing the ionic strength (e.g., with a salt gradient of NaCl) or by increasing the pH of the mobile phase.
-
-
-
Anion-Exchange Chromatography:
-
Principle: At a pH above the pI (e.g., pH 8-9), your compound will have a net negative charge and will bind to an anion-exchange resin (e.g., a strong anion exchanger with quaternary ammonium groups).
-
Procedure:
-
Follow a similar procedure to cation-exchange, but with a high pH buffer system.
-
Elute by increasing the salt concentration or decreasing the pH.
-
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a test solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture).
-
Dissolution: Gently heat the test tube. If the solid dissolves completely, it's a potential solvent. Allow it to cool to room temperature and then in an ice bath. If abundant crystals form, you have a good solvent system.
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Ion-Exchange Chromatography (Cation-Exchange)
-
Column and Buffer Preparation:
-
Pack a column with a strong cation-exchange resin.
-
Prepare a low ionic strength equilibration buffer (e.g., 20 mM sodium acetate, pH 4.0).
-
Prepare a high ionic strength elution buffer (e.g., 20 mM sodium acetate with 1 M NaCl, pH 4.0).
-
-
Purification:
-
Equilibrate the column with 5-10 column volumes of the equilibration buffer.
-
Dissolve your crude product in the equilibration buffer and adjust the pH to 4.0.
-
Load the sample onto the column.
-
Wash the column with 5-10 column volumes of the equilibration buffer.
-
Elute the bound product using a linear gradient from the equilibration buffer to the elution buffer.
-
Collect fractions and analyze for the presence of the product (e.g., by TLC or HPLC).
-
Pool the pure fractions and desalt if necessary (e.g., by dialysis or reversed-phase chromatography with a volatile buffer system).
-
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
| Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. A reversed-phase method with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. ¹H NMR is particularly useful for identifying residual starting materials or byproducts. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the product and identification of impurities. |
| Melting Point | A sharp melting point close to the literature value is indicative of high purity. |
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 3-(dimethylamino)propanoic acid (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. Khan Academy [khanacademy.org]
- 6. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 3-(Diethylamino)propanoic acid in organic solvents
Welcome to the technical support center for 3-(Diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments proceed smoothly and efficiently. Our approach is grounded in fundamental chemical principles and validated by practical, in-field experience.
Understanding the Core Challenge: The Zwitterionic Nature
This compound, like other β-amino acids, is a zwitterionic molecule at its isoelectric point. This means it contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group, resulting in a neutral overall charge. This dual ionic character is the primary determinant of its solubility profile, leading to high polarity and a preference for polar solvents. Consequently, researchers often face difficulties when attempting to dissolve it in non-polar or moderately polar organic solvents common in synthesis and formulation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM), diethyl ether, or toluene?
A1: The poor solubility is due to its zwitterionic nature. The strong electrostatic interactions within the crystalline lattice of the zwitterion require a highly polar solvent to overcome. Solvents like water or, to a lesser extent, short-chain alcohols can effectively solvate both the positive and negative charges. Non-polar solvents lack the ability to stabilize these charges, resulting in low solubility. This is a common characteristic of amino acids, which are generally soluble in water but insoluble in non-polar organic solvents.[1]
Q2: I'm observing a suspension or incomplete dissolution in methanol. Isn't methanol a polar solvent?
A2: While methanol is a polar protic solvent, its polarity is significantly lower than that of water. For some zwitterionic compounds, methanol alone may not be sufficient to fully disrupt the crystal lattice energy, leading to limited solubility. The solubility of amino acids tends to decrease as the alcohol chain length increases (i.e., methanol > ethanol > propanol), reflecting the decreasing polarity of the solvent.[2][3] You might observe slight solubility in methanol, but it is often not enough for many reaction concentrations.
Q3: How does pH affect the solubility of this compound in aqueous or mixed-solvent systems?
A3: Adjusting the pH is a critical strategy for modulating solubility. By moving the pH away from the isoelectric point, the zwitterionic form is converted into either a cationic or anionic species, which can exhibit drastically different solubility.
-
Acidic Conditions (Low pH): Adding a strong acid (like HCl) will protonate the carboxylate group (-COO⁻), leaving a single positive charge on the ammonium group (-NR₂H⁺). This results in the formation of a salt (e.g., this compound hydrochloride), which is often more soluble in certain organic solvents than the zwitterion.
-
Basic Conditions (High pH): Adding a strong base will deprotonate the ammonium group, leaving a single negative charge on the carboxylate. The resulting anionic species may also have improved solubility in specific solvent systems.
Q4: Is it better to use this compound or its hydrochloride salt for my organic reaction?
A4: The choice depends on your reaction conditions. If your reaction is sensitive to acid, using the hydrochloride salt is not advisable. However, if the reaction tolerates acidic conditions, the hydrochloride salt form, such as 3-(Diethylamino)propionic Acid Hydrochloride, is often the preferred choice for reactions in organic solvents due to its enhanced solubility.[4] Many suppliers offer the hydrochloride salt for this reason.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides step-by-step protocols to address common solubility problems.
Problem 1: Compound fails to dissolve in a non-polar or moderately polar organic solvent.
Root Cause: Mismatch between the high polarity of the zwitterionic solute and the low polarity of the solvent.
Solutions:
-
Solvent System Modification:
-
Protocol: Start by attempting to dissolve the compound in a small amount of a highly polar co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before adding it to the bulk organic solvent.
-
Causality: These polar aprotic solvents are effective at solvating both charged centers of the zwitterion. However, be mindful that the co-solvent might interfere with your reaction chemistry.
-
-
In-situ Salt Formation (pH Adjustment):
-
Protocol:
-
Suspend the this compound in your organic solvent of choice.
-
Slowly add one equivalent of a strong acid (e.g., HCl in dioxane or gaseous HCl) while stirring.
-
Observe for dissolution as the zwitterion is converted to its hydrochloride salt.
-
-
Causality: The resulting salt is an ionic compound with a single positive charge, which can be more readily solvated by moderately polar organic solvents compared to the zwitterion.
-
Problem 2: Limited solubility in an alcohol solvent (e.g., ethanol, isopropanol).
Root Cause: The polarity of the alcohol is insufficient to fully overcome the crystal lattice energy of the zwitterion.
Solutions:
-
Use of a Hydroalcoholic Mixture:
-
Protocol: Dissolve the compound in a minimal amount of water first, and then add this aqueous solution to the alcohol.
-
Causality: Water is highly effective at dissolving the zwitterion. The subsequent addition to the alcohol creates a mixed solvent system that may be suitable for your experiment. The solubility of amino acids is highest in pure water and decreases as the proportion of alcohol in a hydroalcoholic mixture increases.[3]
-
-
Temperature Increase:
-
Protocol: Gently heat the solvent while stirring to increase the rate and extent of dissolution.
-
Causality: For many compounds, solubility increases with temperature. However, always check the thermal stability of this compound to avoid degradation.
-
Visualization of Solubility Principles
To better illustrate the concepts discussed, the following diagrams outline the chemical transformations and decision-making processes.
Caption: Impact of pH on the form of this compound.
Caption: Troubleshooting workflow for solvent selection.
Quantitative Solubility Data
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | High | Highly polar protic solvent, ideal for solvating zwitterions.[1] |
| DMSO | 7.2 | Moderate to High | Highly polar aprotic co-solvent. |
| Methanol | 5.1 | Low to Moderate | Polar protic solvent, but less effective than water. |
| Ethanol | 4.3 | Low | Lower polarity than methanol.[3] |
| Dichloromethane (DCM) | 3.1 | Very Low | Insufficient polarity to solvate the zwitterion. |
| Toluene | 2.4 | Insoluble | Non-polar solvent. |
| Diethyl Ether | 2.8 | Insoluble | Low polarity and non-protic. |
Note: This table provides expected trends. Empirical testing is essential for determining solubility in your specific experimental setup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. 3-(Diethylamino)propionic Acid Hydrochloride | 15674-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Enhancing the Stability of 3-(Diethylamino)propanoic Acid Solutions
Welcome to the technical support center for 3-(Diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments and formulations. Ensuring the chemical stability of your solutions is paramount for achieving reproducible results and developing robust products. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate degradation and maintain the integrity of your this compound solutions.
Section 1: Understanding the Stability Profile of this compound
This compound is a β-amino acid characterized by two key functional groups: a tertiary amine and a carboxylic acid. This structure makes the molecule susceptible to specific environmental factors, which can trigger degradation pathways that alter its purity, potency, and safety profile.
The product is generally chemically stable under standard ambient conditions (room temperature) when stored as a solid. However, in solution, its stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxygen. The tertiary amine is prone to oxidation, while the entire molecule can be susceptible to thermal and photolytic degradation.
Potential Degradation Pathways
Understanding the potential chemical transformations is the first step in preventing them. Based on the molecule's structure and general chemical principles observed in similar compounds, several degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound and its solutions.
Q1: How should I store the solid (powder) form of this compound? A: The solid compound, particularly in its hydrochloride salt form, can be sensitive to air and moisture. It should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, keeping it in a desiccator at the recommended storage temperature (see product label) is best practice.
Q2: What is the optimal pH range for preparing aqueous solutions? A: The stability of molecules with amine groups is often pH-dependent. For similar compounds, decomposition is more rapid as the pH is raised[1]. To minimize degradation pathways like oxidation and base-catalyzed hydrolysis, a weakly acidic pH range of 3 to 6 is generally recommended. Formulations should preferably be in a pH range between 3 and 5 to minimize deamidation-like reactions in related compounds[2]. Always determine the optimal pH for your specific application through a stability study.
Q3: Can I heat the solution to increase the solubility of the compound? A: Gentle warming can be used to aid dissolution. However, avoid high temperatures (>160 °C), as thermal degradation of amino acids can occur, leading to the release of gases like H₂O and NH₃ and the formation of residues[3][4]. An increase in heating duration and temperature promotes the degradation of free amino acids[5][6].
Q4: My solution turned slightly yellow. What does this mean and is it still usable? A: A yellow discoloration often indicates oxidation, likely at the tertiary amine. While slight discoloration may not significantly impact potency in all applications, it is a sign of degradation. For sensitive assays or in drug development, this would be unacceptable. To prevent this, use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The usability depends on the tolerance of your specific experiment to such impurities.
Q5: How should I store prepared stock solutions? A: For maximum stability, sterile-filter the solution and store it at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate during the process.
Section 3: Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Rapid Loss of Purity or Appearance of Degradant Peaks in HPLC
If you observe a rapid decrease in the main peak area or the emergence of new peaks in your chromatogram, it indicates chemical degradation.
Causality: This is often caused by an unsuitable formulation environment (e.g., pH, solvent) or exposure to harsh conditions (e.g., light, heat, oxygen). The interaction between a carboxylic acid and an amine can be complex, and in solution, various degradation pathways can be initiated[7][8].
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solution instability.
Detailed Steps:
-
Review Formulation Parameters: Double-check the pH of your solution. Ensure your solvents are of high purity and that any excipients used are compatible. Some excipients can accelerate degradation[9].
-
Conduct a Forced Degradation Study: Systematically expose your solution to stress conditions (acid, base, oxidation, heat, light) to pinpoint the cause of instability. See Protocol 2 for a detailed methodology.
-
Analyze and Identify the Cause: Use an appropriate analytical method, like HPLC, to determine which condition causes the most significant degradation[10]. This will reveal whether your molecule is primarily sensitive to hydrolysis, oxidation, or photolysis.
-
Reformulate and Mitigate:
-
pH Issues: If degradation is acid or base-catalyzed, adjust the pH and maintain it using a suitable buffer system. See Table 2 .
-
Oxidation: If the solution is sensitive to oxidation, prepare it using de-gassed solvents and store it under an inert gas (N₂ or Ar). The addition of antioxidants may also be beneficial.
-
Photodegradation: If the solution is light-sensitive, work in low-light conditions and store it in amber or light-blocking containers[11].
-
-
Confirm Stability: Once you have reformulated, perform a short-term stability study under normal storage conditions to confirm that the changes have resolved the issue.
Issue 2: pH Drifts in Unbuffered Solutions
Causality: Solutions of this compound, which is amphoteric, can have their pH altered by absorbing atmospheric CO₂ (which forms carbonic acid) or by leaching ions from certain types of glass containers.
Solution:
-
Use a Buffer System: The most effective way to prevent pH drift is to prepare the solution in a suitable buffer. The choice of buffer is critical, as some buffer components can catalyze degradation[1].
-
Select Inert Containers: Use high-quality, inert containers such as Type I borosilicate glass or appropriate polymer containers (e.g., polypropylene) that have been tested for leachables.
| Buffer System | Useful pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Commonly used, but can chelate metal ions which may affect stability. |
| Acetate Buffer | 3.6 - 5.6 | Volatile, which can be an advantage for lyophilization. |
| Phosphate Buffer | 6.2 - 8.2 | High buffering capacity, but may accelerate degradation for some compounds. Use with caution outside the recommended acidic range. |
| Table 2: Recommended Buffer Systems for pH Control. |
Section 4: Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a 10 mM aqueous stock solution of this compound HCl.
-
Solvent Preparation: Use high-purity water (e.g., HPLC-grade). De-gas the water by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 4.5 using acetic acid.
-
Weighing: Weigh the required amount of this compound HCl in a clean, dry weighing vessel.
-
Dissolution: Add the powder to the required volume of the acetate buffer. Mix gently using a magnetic stirrer until fully dissolved. Avoid vigorous vortexing which can introduce oxygen.
-
pH Verification: Check the final pH of the solution and adjust if necessary.
-
Filtration: Sterile filter the solution through a 0.22 µm PVDF or other compatible filter to remove particulates and microorganisms.
-
Storage: Dispense the solution into amber glass vials or cryovials, flush the headspace with nitrogen or argon, and seal tightly. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Forced Degradation (Stress Testing) Study
This workflow is based on ICH Guideline Q1B and is used to identify the intrinsic stability characteristics of the compound[12].
-
Prepare Solutions: Prepare identical solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Establish Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).
| Stress Condition | Methodology | Purpose |
| Acid Hydrolysis | Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24-48 hours. | To test for acid-catalyzed degradation. |
| Base Hydrolysis | Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 24-48 hours. | To test for base-catalyzed degradation. |
| Oxidation | Add H₂O₂ to a final concentration of 3%. Store at room temperature for 24-48 hours. | To test for oxidative degradation. |
| Thermal | Heat the solution at 70°C in a calibrated oven for 48 hours. | To evaluate thermal stability. |
| Photostability | Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[12]. A control sample should be wrapped in aluminum foil. | To evaluate light sensitivity. |
| Table 3: Recommended Conditions for a Forced Degradation Study. |
-
Analysis: At designated time points, withdraw an aliquot from each sample, neutralize if necessary (for acid and base samples), and analyze by a stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that lead to a significant loss of the parent compound and the formation of degradation products.
Protocol 3: Generic Stability-Indicating HPLC Method
This serves as a starting point for developing a method to track the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated to ensure it can separate the parent peak from any potential degradation products, excipients, or impurities.
References
- 1. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. biorxiv.org [biorxiv.org]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Reactions of 3-(Diethylamino)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Diethylamino)propanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its use in your experiments, particularly in amidation and peptide coupling reactions. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you minimize side product formation and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is sluggish and gives low yields. What are the likely causes?
A1: Low reactivity in amidation reactions is a common issue when using carboxylic acids directly. The primary reason is the formation of a non-reactive ammonium salt between the carboxylic acid and the amine you are trying to couple it with. To achieve efficient amide bond formation, the carboxylic acid group of this compound must be "activated".[1]
Common activation strategies include:
-
Conversion to an acyl chloride: This is a highly reactive intermediate but may not be suitable for sensitive substrates.
-
Use of coupling reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt), are widely used to form an active ester intermediate that readily reacts with the amine.[2]
Another factor could be steric hindrance from the diethylamino group, which can slow down the reaction rate.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of water from my starting material. What is this side product?
A2: This is a strong indication of intramolecular cyclization to form the corresponding β-lactam, N,N-diethyl-azetidin-2-one. This is a common side reaction for β-amino acids, especially when the carboxyl group is activated.[1][3] The close proximity of the nucleophilic diethylamino group to the activated carboxyl group facilitates this intramolecular reaction.
Q3: My reaction mixture has a strong amine-like odor after the reaction, and I am isolating a product that appears to be an acrylic acid derivative. What is happening?
A3: This observation is characteristic of a Hofmann elimination reaction. The tertiary amine of this compound can undergo elimination, especially under basic conditions or at elevated temperatures, to form acrylic acid (or its corresponding amide if the reaction is with an amine) and diethylamine. The diethylamine is volatile and has a distinct amine odor. This is a well-known reaction for quaternary ammonium salts, and the tertiary amine in your starting material can become quaternized under certain reaction conditions, or the elimination can proceed directly from the protonated tertiary amine.
Q4: Can the diethylamino group itself react with my coupling reagents?
A4: Yes, this is a possibility. The tertiary amine is nucleophilic and can potentially react with highly electrophilic species. For instance, if you convert the carboxylic acid to a highly reactive acyl chloride, there is a risk of intermolecular reactions. However, with common carbodiimide coupling reagents, the primary site of reaction is the carboxylic acid. The use of additives like HOBt can help to form a less reactive, more selective active ester, minimizing side reactions at the tertiary amine.
Troubleshooting Guide: Intramolecular Cyclization (β-Lactam Formation)
Intramolecular cyclization to form a β-lactam is a significant side reaction when activating the carboxyl group of this compound.
Mechanism of β-Lactam Formation
The reaction proceeds through the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the lone pair of electrons on the nitrogen of the diethylamino group.
Caption: Mechanism of β-Lactam Formation.
Mitigation Strategies & Protocols
| Strategy | Rationale | Experimental Protocol |
| Low-Temperature Coupling | Reduces the rate of the intramolecular cyclization, which generally has a higher activation energy than the desired intermolecular reaction. | 1. Dissolve this compound and your amine in a suitable aprotic solvent (e.g., DMF, DCM).2. Cool the mixture to 0°C in an ice bath.3. Add the coupling reagent (e.g., EDC) and additive (e.g., HOBt) as a solution in the same solvent, dropwise, while maintaining the temperature at 0°C.4. Allow the reaction to stir at 0°C for 2-4 hours before slowly warming to room temperature. Monitor the reaction progress by TLC or LC-MS. |
| Choice of Coupling Reagent | Some coupling reagents form more reactive intermediates that are more prone to side reactions. Using a milder activation method can favor the desired reaction. | 1. Avoid highly reactive intermediates like acyl chlorides.2. Use carbodiimides like EDC or DIC in combination with additives like HOBt or HOSu. The additive forms a more stable and selective active ester.[2] 3. Consider phosphonium-based reagents like BOP or PyBOP, which can be effective at lower temperatures. |
| In Situ Activation | Pre-activating the carboxylic acid for an extended period before adding the amine can increase the opportunity for intramolecular cyclization. | 1. Dissolve the this compound, the amine, and the additive (e.g., HOBt) together in the reaction solvent.2. Cool the mixture to 0°C.3. Add the coupling reagent (e.g., EDC) portion-wise or as a solution dropwise. This ensures that the activated intermediate is formed in the presence of the desired nucleophile (the amine). |
Troubleshooting Guide: Hofmann Elimination
The Hofmann elimination is a potential side reaction that leads to the formation of an acrylic acid derivative and diethylamine. This is more likely to occur under basic conditions and/or at elevated temperatures.
Mechanism of Hofmann Elimination
The reaction can be initiated by the quaternization of the diethylamino group (e.g., by reaction with an alkylating agent or even self-alkylation if a reactive intermediate is formed) followed by elimination, or it can proceed directly from the protonated tertiary amine under basic conditions.
Caption: Hofmann Elimination Pathway.
Mitigation Strategies & Protocols
| Strategy | Rationale | Experimental Protocol |
| Control of Basicity | The Hofmann elimination is base-promoted. Using a non-nucleophilic, sterically hindered base, and avoiding a large excess, can minimize this side reaction. | 1. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in slight excess (e.g., 1.1-1.5 equivalents).2. Avoid strong, non-hindered bases like triethylamine if possible, as they can more readily promote elimination.3. If the amine component of the reaction is a salt (e.g., hydrochloride), ensure that the amount of base used is just sufficient to neutralize the salt and facilitate the reaction. |
| Temperature Control | Elimination reactions are generally favored at higher temperatures. | 1. Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at 0°C and allow the reaction to slowly warm to room temperature.2. Avoid heating the reaction mixture unless absolutely necessary to drive the reaction to completion. If heating is required, use the lowest effective temperature for the shortest possible time. |
| Choice of Solvent | Polar aprotic solvents are generally suitable. | 1. Use standard peptide coupling solvents like DMF or DCM.2. Avoid protic solvents if possible, as they can participate in proton transfer steps that may facilitate the elimination. |
Purification of the Desired Product
After taking steps to minimize side product formation, effective purification is crucial.
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can be used to remove any unreacted amine starting materials and basic byproducts. A subsequent basic wash (e.g., saturated NaHCO₃ solution) can remove unreacted this compound.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired amide product from non-polar byproducts and residual starting materials. The choice of eluent will depend on the polarity of your product.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your reactions involving this compound.
References
Technical Support Center: Crystallization of 3-(Diethylamino)propanoic acid
An authoritative guide for researchers, scientists, and drug development professionals on overcoming the common challenges associated with the crystallization of 3-(Diethylamino)propanoic acid.
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for this compound. This guide is designed to provide you, the research and development scientist, with expert insights and actionable protocols to navigate the nuances of crystallizing this compound. My approach is built on explaining the fundamental principles—the "why"—behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
This compound is a β-amino acid. Its structure, containing both a basic tertiary amine and an acidic carboxylic acid group, means it primarily exists as a zwitterion under neutral conditions. This zwitterionic nature is the single most critical factor governing its crystallization behavior, as it dictates solubility and intermolecular interactions. Zwitterions are often characterized by high polarity, leading to high solubility in polar solvents and very low solubility in nonpolar ones, making the selection of an appropriate crystallization solvent a non-trivial task.[1][2] This guide will address the challenges stemming from this property head-on.
Troubleshooting Guide: Common Crystallization Problems
This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.
Question: My compound has completely dissolved but refuses to crystallize upon cooling. What are my next steps?
Answer: This is a classic case of either insufficient supersaturation or high kinetic barriers to nucleation. The solution is stable, and the molecules have not yet received the necessary thermodynamic or kinetic push to begin forming a crystal lattice.
Causality & Action Plan:
-
Insufficient Supersaturation: You likely have too much solvent. A solution that is too dilute will remain stable even at lower temperatures.[3]
-
Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again. This increases the concentration, pushing it into the metastable or labile zone where crystallization can occur.
-
-
Nucleation Barrier: Even in a supersaturated solution, spontaneous nucleation can be slow. You can overcome this energy barrier by inducing nucleation.
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that serve as templates for crystal formation.[3]
-
Seeding: If you have a previous batch of solid material, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[3]
-
Thermal Shock: Cool the solution in a colder bath (e.g., an ice-water or ice-acetone bath) for a short period. This rapid temperature drop can sometimes force nucleation. However, be cautious, as very rapid cooling can lead to the formation of small, less pure crystals.
-
Question: My compound separated as a viscous liquid or "oiled out" instead of forming solid crystals. How do I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is exceeded so rapidly that molecules don't have time to orient themselves into an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly, or when impurities are present that depress the melting point.[3]
Causality & Action Plan:
-
Solution is Too Concentrated/Cooled Too Fast: The degree of supersaturation is too high, leading to rapid phase separation.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the primary "good" solvent to slightly decrease the concentration.[3] Then, ensure a very slow cooling rate. Insulate the flask with glass wool or place it within a larger beaker of warm water to allow the temperature to decrease gradually over several hours. Slow cooling is paramount for allowing molecules the time to align correctly.
-
-
Impurities: Significant impurities can lower the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling fails, consider a pre-purification step. If the solution is colored, adding activated charcoal to the hot solution and then filtering it through celite can remove colored, polar impurities. Alternatively, an acid-base extraction may be necessary to remove non-zwitterionic contaminants before attempting crystallization again.
-
Question: My crystallization yield is unacceptably low (<50%). How can I improve it?
Answer: A low yield typically points to two main culprits: using an excessive amount of solvent, or the compound having significant solubility in the mother liquor even at low temperatures.
Causality & Action Plan:
-
Excess Solvent: This is the most common reason for low yield. The minimum amount of hot solvent should be used to dissolve the compound.[3]
-
Solution: Before filtering your crystals, check the mother liquor. Place a drop on a watch glass and let it evaporate. A significant solid residue indicates a large amount of dissolved product. To recover more material, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. For future experiments, use less solvent initially.
-
-
Sub-optimal pH: For a zwitterionic compound, solubility is highly pH-dependent. If the pH of your solution is far from the isoelectric point (pI), your compound will be in its more soluble salt form (cationic at low pH, anionic at high pH).
-
Solution: Ensure the pH of the solution is adjusted to be as close as possible to the isoelectric point of this compound before cooling. At the pI, the zwitterion has minimal solubility, which will maximize the crystal yield.[1] This can be achieved by carefully adding a dilute acid or base.
-
-
Insufficient Cooling: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or refrigerator) to minimize the amount of compound that remains in the solution.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in crystallizing this compound?
The pH is arguably the most critical variable. As an amino acid, this compound's charge state is pH-dependent:
-
Low pH (e.g., <4): The carboxylic acid is neutral (-COOH), but the tertiary amine is protonated (-N⁺HEt₂). The molecule carries a net positive charge and is highly soluble as a cation.
-
High pH (e.g., >10): The carboxylic acid is deprotonated (-COO⁻), and the amine is neutral (-NEt₂). The molecule carries a net negative charge and is highly soluble as an anion.
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion (-COO⁻ and -N⁺HEt₂). While highly polar, it has a net neutral charge, and its solubility in water and other polar solvents is at a minimum.
Therefore, crystallization is most effective when the pH of the aqueous solution is carefully adjusted to the compound's pI.[1][4]
Q2: How do I select the best solvent system?
Finding the right solvent is a process of balancing solubility. The ideal solvent should dissolve the compound completely when hot but very poorly when cold. For a polar zwitterion like this, a single solvent is rarely ideal.
-
Good Solvents (High Solubility): Water, methanol, ethanol. These will likely dissolve the compound well, even when cold, leading to low yields.
-
Poor Solvents (Low Solubility): Toluene, hexanes, diethyl ether. The compound will likely be insoluble in these even when hot.
-
Intermediate Solvents / Antisolvents: Isopropanol (IPA), acetone, ethyl acetate, acetonitrile.
The most effective approach is often a mixed-solvent system . Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., water or methanol), then slowly add a miscible "antisolvent" (e.g., IPA or acetone) at an elevated temperature until the solution becomes faintly turbid. Add another drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Role |
| Water | 100 | 10.2 | Good Solvent |
| Methanol | 65 | 5.1 | Good Solvent |
| Ethanol | 78 | 4.3 | Good Solvent |
| Isopropanol (IPA) | 82 | 3.9 | Antisolvent / Co-solvent |
| Acetone | 56 | 5.1 | Antisolvent |
| Acetonitrile | 82 | 5.8 | Antisolvent / Co-solvent |
| Ethyl Acetate | 77 | 4.4 | Antisolvent |
Q3: Should I crystallize the free base (zwitterion) or the hydrochloride salt?
This depends on your final application and the purification challenges.
-
Zwitterion (Free Base): Crystallizing at the pI is an excellent purification technique to remove non-ionizable impurities. However, zwitterions can sometimes be challenging to handle due to their unique solubility profiles.
-
Hydrochloride Salt: The HCl salt (CAS 15674-67-6) is a cationic species. It will have very different solubility properties, often being more soluble in water and alcohols but precipitating upon the addition of less polar solvents like ether. Crystallizing the salt can be an effective way to purify the compound from impurities that do not form salts. The choice depends on which form provides better crystals and higher purity in your specific case.
Experimental Protocols & Visualizations
Protocol 1: Cooling Crystallization from a Mixed Water/Isopropanol System
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot deionized water (e.g., start with 3-5 mL) by heating on a hot plate with stirring.
-
Antisolvent Addition: While maintaining the solution at a high temperature (~70-80 °C), add warm isopropanol (IPA) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it in a beaker of hot water or wrap it in glass wool.
-
Crystal Growth: Let the flask stand undisturbed for several hours or overnight to allow for maximum crystal growth.
-
Isolation: Cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, wash them with a small amount of cold 1:3 Water:IPA mixture, followed by a wash with cold IPA.
-
Drying: Dry the crystals under vacuum to a constant weight.
Diagram: Solvent System Selection Workflow
Caption: Workflow for selecting a suitable crystallization solvent system.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization failures.
References
Technical Support Center: Reaction Condition Optimization for N,N-Diethyl-β-alanine Synthesis
Welcome to the technical support center for the synthesis of N,N-Diethyl-β-alanine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the causal relationships behind experimental parameters. Our approach is grounded in chemical principles and field-proven insights to ensure you can develop a robust and reproducible process.
Part 1: Foundational Principles of N,N-Diethyl-β-alanine Synthesis
The most common and efficient method for synthesizing N,N-Diethyl-β-alanine esters is the aza-Michael addition (also known as conjugate addition) of diethylamine to an acrylate ester, such as ethyl acrylate or methyl acrylate.[1][2] This reaction is valued for its high atom economy and generally straightforward execution.
The core mechanism involves the nucleophilic attack of the secondary amine (diethylamine) on the β-carbon of the electron-deficient alkene in the acrylate ester. This process can proceed without a catalyst, particularly with a nucleophilic amine like diethylamine, but can be accelerated with acids, bases, or Lewis acids.[2][3]
Below is a diagram illustrating the general workflow for synthesis and optimization.
Caption: General workflow for N,N-Diethyl-β-alanine synthesis and optimization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this reaction?
Answer: Low yields typically stem from two main issues: incomplete conversion or the formation of side products.
-
Incomplete Conversion: The reaction may not have reached equilibrium or has stalled. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. Since the reaction is often exothermic, maintaining a slightly elevated temperature can be beneficial, but excessive heat can promote side reactions.
-
Side Product Formation: The most common side reaction is the polymerization of the acrylate ester, which is particularly prevalent at high temperatures or in the presence of radical initiators. Using a slight excess of the amine can sometimes mitigate this, but the primary control is temperature management.
Q2: Is a catalyst necessary for the aza-Michael addition of diethylamine to an acrylate?
Answer: Not always. Diethylamine is a relatively strong nucleophile and can react with electron-deficient alkenes like acrylates without a catalyst, often referred to as a "neat" or solvent-free reaction.[2] These catalyst-free approaches are advantageous for simplifying purification. However, for less reactive substrates or to accelerate the reaction rate at lower temperatures, a catalyst can be beneficial. Common catalysts include Lewis acids or bases like DBU.[3]
Q3: Can I run this reaction without a solvent?
Answer: Yes, a solvent-free approach is a highly effective and green method for this synthesis.[2] Simply mixing diethylamine and the acrylate ester (e.g., ethyl acrylate) and stirring at room temperature or with gentle heating is often sufficient. This simplifies the workup, as there is no solvent to remove. The procedure is straightforward: the reactants are mixed and stirred until analysis (like TLC or GC) shows the disappearance of the starting materials.[2]
Q4: What is the expected product? The free acid or the ester?
Answer: The direct Michael addition of diethylamine to an acrylate ester (like methyl or ethyl acrylate) will yield the corresponding ester , N,N-diethyl-β-alanine methyl ester or ethyl ester. To obtain the free carboxylic acid (N,N-Diethyl-β-alanine), a subsequent hydrolysis step (either acidic or basic) is required to cleave the ester group.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My reaction is very slow or has stalled.
| Potential Cause | Troubleshooting Action & Explanation |
| Insufficient Temperature | The reaction has a certain activation energy. Gently warm the reaction mixture to 30-50 °C. Monitor the internal temperature, as the reaction is exothermic and a runaway reaction could lead to acrylate polymerization. |
| Poor Nucleophilicity of Amine | While diethylamine is quite nucleophilic, impurities or a non-optimal pH (if in solution) can reduce its effectiveness. Ensure you are using a high-purity grade of diethylamine. |
| Steric Hindrance | If you are using a substituted acrylate (e.g., methyl methacrylate), the reaction rate will be slower compared to an unsubstituted acrylate.[4] In this case, longer reaction times, elevated temperatures, or the use of a catalyst may be necessary. Microwave-assisted synthesis can also significantly reduce reaction times.[3][4] |
| Reversible Reaction | Although the equilibrium for this reaction strongly favors the product, ensure that the product is not being removed from the reaction (e.g., by distillation if the temperature is too high and the product is volatile). |
Problem: The final product is impure, showing multiple spots on TLC or peaks in GC/NMR.
Caption: Troubleshooting flowchart for an impure product.
Detailed Explanations:
-
Unreacted Starting Materials: If you observe starting materials, the reaction was incomplete.
-
Solution: Increase the reaction time or gently increase the temperature. Alternatively, consider using a slight excess (1.05-1.1 equivalents) of the acrylate ester to ensure all the diethylamine is consumed.
-
-
Polymerized Acrylate: Acrylate esters can self-polymerize, especially with heat. This often appears as a viscous, insoluble gum or a broad, undefined signal in the NMR baseline.
-
Solution: Maintain strict temperature control. Running the reaction at or slightly above room temperature is often sufficient. If heating is required, consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT).
-
-
Formation of Other Byproducts: While less common with a secondary amine, ensure your starting materials are pure.
-
Solution: Re-purify your starting materials before the reaction. For the final product, purification via fractional distillation under reduced pressure is highly effective for the product ester. Column chromatography can also be used.
-
Part 4: Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Ethyl N,N-Diethyl-β-alaninate
This protocol is a green, efficient method that minimizes waste and simplifies purification.[2]
Materials:
-
Diethylamine (reagent grade, ≥99.5%)
-
Ethyl acrylate (containing inhibitor, ≥99%)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (optional, for reactions above room temperature)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (7.32 g, 0.1 mol).
-
In a fume hood, slowly add ethyl acrylate (11.01 g, 0.11 mol, 1.1 eq.) to the flask while stirring. The addition should be done over 10-15 minutes. The reaction is exothermic, and the temperature may rise. If necessary, use a water bath to maintain the temperature below 40 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours. A typical TLC system would be silica gel with a mobile phase of 4:1 Hexane:Ethyl Acetate.
-
Once the diethylamine has been consumed, the reaction is complete. The crude product is often of high purity.
-
For higher purity, the product can be purified by vacuum distillation. The expected boiling point for ethyl N,N-diethyl-β-alaninate is approximately 75-77 °C at 10 mmHg.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Assemble a standard short-path distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the target temperature and pressure range. Discard any initial forerun.
-
The purified product should be a clear, colorless liquid. Confirm purity using NMR or GC-MS.
Part 5: References
-
Song, D., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--[5][6]
-
Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. --INVALID-LINK--[7]
-
Parthasarathy, A., et al. (2013). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. --INVALID-LINK--[8]
-
Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. --INVALID-LINK--[9][10]
-
Hernández-Mora, I., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications. --INVALID-LINK--[11]
-
Rathinasabapathi, B., et al. (2003). β-Alanine Betaine Synthesis in the Plumbaginaceae. PMC. --INVALID-LINK--[12]
-
Li, Y., et al. (2022). A Review on β-alanine Biosynthesis. Engrxiv. --INVALID-LINK--[13]
-
Rathinasabapathi, B., et al. (2003). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. PubMed. --INVALID-LINK--[14]
-
Aza-Michael addition of secondary amine to ethyl acrylate. (2014). ResearchGate. --INVALID-LINK--[1]
-
Das, B., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar. --INVALID-LINK--[2]
-
Escalante, J., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. --INVALID-LINK--[4]
-
Bautista-Hernández, C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. --INVALID-LINK--[3]
-
Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines? (2018). ResearchGate. --INVALID-LINK--[15]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 6. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 8. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis and Role of β-Alanine in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 12. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
how to avoid hygroscopic issues with 3-(Diethylamino)propanoic acid HCl
Welcome to the technical support guide for 3-(Diethylamino)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopic nature. Adherence to the principles and protocols outlined below is critical for ensuring experimental accuracy, reproducibility, and the chemical integrity of your reagent.
The hygroscopicity of a compound refers to its tendency to readily absorb and retain moisture from the surrounding atmosphere.[1][2] In the case of this compound HCl, this property is primarily due to the presence of a polar carboxylic acid group and the highly ionic hydrochloride salt, both of which have a strong affinity for water molecules. Failure to mitigate moisture exposure can lead to significant experimental errors, including inaccurate weighing, altered concentrations, and potential degradation of the compound.[1][3]
This guide provides field-proven insights and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've just received my shipment of this compound HCl. What are the immediate steps and ideal long-term storage conditions?
A1: Proper initial handling and storage are the first line of defense against moisture contamination.
-
Upon Receipt: Visually inspect the container seal for any breaches. The compound should be a white to off-white crystalline solid.[4] Note the date of receipt and the date of first opening directly on the bottle.[5][6]
-
Long-Term Storage: The primary goal is to create a moisture-free environment. Store the container in a cool, dry, and dark place.[4][7] For optimal protection, place the manufacturer's tightly sealed bottle inside a secondary container, such as a desiccator cabinet or a sealable bag containing desiccant pouches (e.g., silica gel).[7][8] Some suppliers specifically recommend storing the compound under an inert gas atmosphere.[4]
| Storage Condition | Recommendation | Rationale |
| Temperature | Room Temperature (<15°C recommended)[4] | Prevents thermal degradation and reduces water vapor pressure. |
| Atmosphere | Dry, Inert (Nitrogen/Argon) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed original container | The manufacturer's packaging is designed to protect the product. |
| Location | Desiccator or Dry Cabinet | Provides a dedicated low-humidity environment.[2] |
Q2: What is the single most critical step where moisture-related errors occur with this compound?
A2: The most significant source of error is weighing the compound in ambient laboratory air. This compound HCl can absorb atmospheric moisture rapidly, leading to a continuous increase in the measured weight on an analytical balance. This means you are weighing a combination of your compound and an unknown amount of water, which makes calculating an accurate molar concentration impossible.
Q3: How can I weigh this compound accurately to prepare a solution of a specific molarity?
A3: Speed and environmental control are paramount.[1] For applications requiring high precision, working in a controlled atmosphere (like a glove box) is the gold standard.[9] However, if a glove box is unavailable, the following "rapid weighing" protocol can minimize moisture uptake.
Protocol: Rapid Weighing of Hygroscopic Solids
-
Preparation: Place a clean, dry weighing vessel (e.g., a glass vial with a cap) on the analytical balance. Tare the balance.
-
Pre-Equilibration: Allow the sealed primary container of this compound HCl to equilibrate to the ambient room temperature for at least 30-60 minutes before opening. This prevents condensation of moisture onto the cold powder.
-
Aliquot Transfer: Briefly open the primary container. Using a clean, dry spatula, quickly transfer an approximate amount of the solid, slightly more than your target weight, into the tared weighing vessel. Immediately and tightly reseal the primary container.
-
Weighing: Place the capped weighing vessel back on the balance to record the precise weight. Work quickly to minimize the time the vessel is open.
-
Solution Preparation: Immediately proceed to dissolve the weighed solid in your chosen solvent. Do not leave the weighed, un-dissolved powder exposed to the air.
Q4: My entire bottle of powder has become clumpy. Is it still usable?
A4: This indicates significant water absorption. While the compound may not be chemically degraded, its purity and effective concentration are now unknown.
-
For Non-Critical Applications: If precise concentration is not essential, you may still be able to use the material. Breaking up the clumps with a spatula may be necessary.[1]
-
For Quantitative Applications: Using this material is highly discouraged as it will lead to inaccurate results. The best practice is to discard the compromised reagent and start with a fresh, properly handled bottle. An alternative, though less ideal, strategy is to prepare a stock solution from the entire contents of the compromised bottle, determine its concentration by a reliable analytical method (e.g., titration), and then use that characterized stock for your experiments.[10]
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution & Prevention |
| Weight on balance is unstable and consistently increasing. | Rapid moisture absorption from the air. | Solution: Work faster. Use a weighing vessel with a cap. Prevention: Use a glove box with a dry atmosphere or a desiccator for weighing. Minimize the time the container is open. |
| Powder appears clumpy, sticky, or has "wet" spots. | Prolonged or repeated exposure to humid air; improper storage. | Solution: The reagent is compromised. For precise work, discard and use a fresh bottle. For less sensitive applications, consider the "Whole Bottle Stock Solution" method described below. Prevention: Strictly adhere to storage protocols.[4][7] Use desiccants and ensure containers are sealed immediately after use.[1] |
| Inconsistent or non-reproducible experimental results. | Inaccurate solution concentration due to weighing errors caused by water absorption. | Solution: Review your handling and weighing procedures. Prepare a fresh solution from a new bottle using the Rapid Weighing Protocol. Prevention: Implement a rigorous handling workflow for all hygroscopic reagents. Consider training lab personnel on these specific techniques. |
Visual Workflow Guides
The following diagrams illustrate the recommended decision-making process and the cycle of error to avoid.
Caption: Recommended workflow for handling this compound HCl.
Caption: The cycle of experimental error initiated by improper handling.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Diethylamino)propionic Acid Hydrochloride | 15674-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Scaling Up the Synthesis of 3-(Diethylamino)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(Diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important β-amino acid synthesis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the process, enabling you to troubleshoot effectively and ensure a successful and safe scale-up.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when planning the synthesis of this compound.
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is primarily achieved through a Michael addition (or conjugate addition) reaction.[1][2] In this reaction, diethylamine, a nucleophile, attacks the β-carbon of acrylic acid, an α,β-unsaturated carbonyl compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
The main hazards are associated with the reactants. Acrylic acid is corrosive, flammable, and can undergo spontaneous, violent polymerization, especially at elevated temperatures or in the presence of initiators.[3][4][5] Diethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are essential.
Q3: Why is temperature control so critical in this reaction?
The Michael addition of an amine to acrylic acid is highly exothermic. Without proper cooling, the temperature can rise uncontrollably, leading to several problems:
-
Runaway Polymerization: The heat can initiate the polymerization of acrylic acid, a dangerous and often uncontrollable reaction.[4]
-
Side Reactions: Higher temperatures can promote the formation of byproducts.
-
Boiling of Reactants: Diethylamine has a low boiling point (55.5 °C), and uncontrolled exotherms can lead to loss of reagent and pressure buildup in a closed system.
Q4: Is a solvent necessary for this reaction?
While the reaction can be run neat (without a solvent), using a solvent is highly recommended for scale-up. A solvent helps to:
-
Dissipate Heat: The solvent acts as a heat sink, making temperature control easier and safer.
-
Control Reaction Rate: Diluting the reactants can moderate the reaction rate, preventing a dangerous exotherm.
-
Improve Handling: A less viscous solution is easier to stir and transfer.
Q5: How is the product typically isolated and purified?
This compound is an amino acid and exists as a zwitterion at its isoelectric point. This makes it soluble in water but less so in many organic solvents. A common purification strategy involves:
-
Removing the solvent and any unreacted starting materials under reduced pressure.
-
Dissolving the crude product in water.
-
Adjusting the pH to the isoelectric point to precipitate the product, or using ion-exchange chromatography.
-
Alternatively, the product can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.
II. Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the scale-up of your synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction temperature rises too quickly, even with cooling. | 1. Addition rate of acrylic acid is too fast. 2. Inadequate cooling capacity for the scale. 3. Concentration of reactants is too high. | 1. Reduce the addition rate of acrylic acid immediately. Use a syringe pump or an addition funnel for controlled, dropwise addition.2. Ensure your cooling bath is at a sufficiently low temperature and has adequate volume. For larger scales, consider an overhead stirrer and a larger reaction vessel to improve heat transfer.3. Use a suitable solvent (e.g., isopropanol, ethanol) to dilute the reactants. |
| A solid, rubbery polymer forms in the reaction vessel. | Uncontrolled polymerization of acrylic acid. This is often triggered by excessive heat or the absence of a polymerization inhibitor. | This is a hazardous situation. If the polymerization is vigorous, evacuate the area and follow emergency procedures. For less vigorous polymerization, cool the reaction vessel in an ice bath. Ensure your acrylic acid contains a polymerization inhibitor (like MEHQ) for storage and consider adding a small amount to the reaction if necessary. |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Loss of diethylamine due to evaporation. 3. Side reactions, such as the formation of amides. 4. Product loss during workup. | 1. Monitor the reaction by TLC or NMR. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature with extreme caution. 2. Maintain a low reaction temperature and ensure your reaction vessel is well-sealed. 3. Strict temperature control is key. Amide formation is more likely at higher temperatures.4. Optimize your purification procedure. If precipitating the zwitterion, carefully determine the isoelectric point. Consider converting to the hydrochloride salt for easier isolation. |
| Product is discolored (yellow or brown). | Formation of colored impurities due to side reactions or degradation. This is more common at higher temperatures. | Purify the product. Recrystallization of the hydrochloride salt is often effective. Activated carbon treatment of an aqueous solution of the product can also remove colored impurities. |
| Difficulty isolating the product from the reaction mixture. | The zwitterionic nature of the product makes it highly soluble in polar solvents and insoluble in nonpolar solvents. | 1. Consider converting the product to its hydrochloride salt. This can be done by dissolving the crude product in a suitable solvent (like isopropanol or acetone) and adding a solution of HCl in the same solvent. The salt will often precipitate as a crystalline solid.2. Ion-exchange chromatography is another effective purification method for amino acids. |
III. Experimental Protocols & Data
A. Scalable Synthesis of this compound
This protocol is designed for the synthesis of approximately 1 mole of the product.
Reactants:
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents | Density (g/mL) | Volume (mL) |
| Diethylamine | 73.14 | 73.14 | 1.0 | 1.0 | 0.707 | 103.5 |
| Acrylic Acid | 72.06 | 75.66 | 1.05 | 1.05 | 1.051 | 72.0 |
| Isopropanol | 60.10 | - | - | - | 0.786 | 500 |
Step-by-Step Procedure:
-
Setup: Equip a 2 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-water bath for cooling.
-
Charge the Reactor: Add diethylamine (103.5 mL, 1.0 mol) and isopropanol (250 mL) to the flask. Begin stirring and cool the solution to 0-5 °C.
-
Prepare Acrylic Acid Solution: In a separate beaker, dissolve acrylic acid (72.0 mL, 1.05 mol) in isopropanol (250 mL).
-
Controlled Addition: Transfer the acrylic acid solution to the addition funnel. Add the solution dropwise to the stirred diethylamine solution over a period of 2-3 hours. Crucially, maintain the internal reaction temperature below 15 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.
-
The resulting crude oil is this compound.
-
B. Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in 500 mL of acetone.
-
Acidification: While stirring, slowly add a 4 M solution of HCl in dioxane until the pH of the solution is acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold acetone (2 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
IV. Visualized Workflows and Mechanisms
A. Reaction Mechanism
The synthesis proceeds via a classic Michael addition mechanism.
Caption: Michael addition of diethylamine to acrylic acid.
B. Scalable Experimental Workflow
This diagram outlines the key steps for a safe and efficient scale-up.
Caption: Workflow for scaling up the synthesis.
C. Troubleshooting Decision Tree
A logical guide to diagnosing common issues.
Caption: Decision tree for troubleshooting synthesis issues.
V. References
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 3-(Diethylamino)propionic Acid Hydrochloride. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from --INVALID-LINK--
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: Acrylic Acid. Retrieved from --INVALID-LINK--
-
Arkema. (2012, August 30). GPS Safety Summary: Acrylic Acid. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Michael Reaction: The Conjugate Addition of Enolates. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acrylic Acid. Retrieved from --INVALID-LINK--
-
ChemHelp ASAP. (2020, March 31). Michael addition example reactions [Video]. YouTube. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. molbase.com [molbase.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8242308B2 - Process for producing acrylic acid - Google Patents [patents.google.com]
Technical Support Center: A Guide to Handling 3-(Diethylamino)propanoic Acid
Welcome to the technical support center for 3-(Diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this compound. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common form?
This compound, also known as N,N-Diethyl-β-alanine, is a β-amino acid. It is structurally similar to the naturally occurring amino acid β-alanine but with two ethyl groups attached to the nitrogen atom. In laboratory settings, it is often supplied and handled as its hydrochloride salt, this compound hydrochloride, which is a white to almost white crystalline powder.[1][2] The hydrochloride salt is generally more stable and easier to handle than the free acid form.
Q2: What are the key physical properties I should be aware of?
The hydrochloride salt of this compound has a melting point in the range of 144-148 °C.[2] A critical property to be aware of is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This can impact the accuracy of weighing and the stability of the compound.
Q3: How should I store this compound?
Due to its hygroscopicity, this compound hydrochloride should be stored in a tightly sealed container in a dry and well-ventilated place, away from moisture. For long-term storage, keeping it in a desiccator is recommended. The free acid form, being a tertiary amine, may also be sensitive to air and moisture.
Q4: What are the primary safety concerns when handling this compound?
Based on data for similar amino acid derivatives, this compound and its salts may cause skin and serious eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the substance. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Inconsistent experimental results and poor reproducibility.
Possible Cause 1: Hygroscopicity leading to inaccurate concentrations.
As a hygroscopic substance, this compound hydrochloride can absorb a significant amount of water from the air. This will lead to inaccuracies when preparing solutions by weight, resulting in lower-than-expected concentrations and affecting reaction stoichiometry or biological assay results.
Solution:
-
Proper Storage: Always store the compound in a desiccator.
-
Handling in a Controlled Environment: When possible, weigh the compound in a glove box with a controlled, low-humidity atmosphere.
-
Drying Before Use: If hygroscopic contamination is suspected, dry the compound under vacuum at a temperature below its decomposition point before weighing.
-
Solution Standardization: For critical applications, prepare a stock solution and determine its precise concentration using a suitable analytical method, such as titration.
Possible Cause 2: Compound Degradation.
Like other amino acids, this compound can be susceptible to degradation, especially over time or under inappropriate storage conditions. The presence of both a tertiary amine and a carboxylic acid functional group can lead to specific degradation pathways.
Solution:
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
-
pH Control: The stability of amino acids in solution can be pH-dependent. Buffer your solutions to a pH where the compound is most stable. For many amino acids, slightly acidic conditions can be preferable to neutral or alkaline conditions, which can promote degradation.[4]
-
Avoid Extreme Temperatures: While thermal degradation of amino acids generally occurs at elevated temperatures (above 185°C for many), prolonged exposure to even moderate heat in solution can accelerate degradation.[5] Store stock solutions at 2-8°C for short-term use or frozen (-20°C or below) for long-term storage.
Problem 2: Unexpected side products in a reaction.
Possible Cause 1: Reactivity of the Tertiary Amine.
The tertiary amine in this compound is a nucleophilic and basic center. It can react with electrophilic reagents in your reaction mixture, leading to undesired side products.
Solution:
-
Protection of the Amine: If the tertiary amine is interfering with your desired reaction, consider protecting it. However, this adds extra steps to your synthesis.
-
pH Adjustment: In aqueous solutions, the amine can be protonated by adding acid. The resulting ammonium salt is no longer nucleophilic, which can prevent side reactions.
-
Choice of Reagents: Select reagents that are less likely to react with the tertiary amine under your reaction conditions.
Possible Cause 2: Impurities in the starting material.
The common synthesis of β-amino acids like this compound involves the Michael addition of diethylamine to an acrylic acid or its ester.[6] Potential impurities could include unreacted starting materials (diethylamine, acrylic acid/ester) or byproducts from side reactions.
Solution:
-
Purity Analysis: Before use, verify the purity of your this compound using an appropriate analytical method such as ¹H NMR, HPLC, or LC-MS.
-
Purification: If significant impurities are detected, purify the compound using techniques like recrystallization or column chromatography.
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound and its salts.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice for amino acid salts.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Interpretation:
-
Expected Signals for this compound hydrochloride in D₂O:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A quartet corresponding to the methylene protons of the ethyl groups.
-
Two triplets corresponding to the two methylene groups of the propanoic acid backbone.
-
The acidic proton of the carboxylic acid and the proton on the nitrogen may exchange with D₂O and not be observed or appear as a broad signal.
-
-
Impurity Analysis: Look for unexpected signals that may indicate the presence of residual solvents or synthesis-related impurities. Integration of the signals can be used to quantify the purity relative to a known internal standard.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity and quantifying the concentration of this compound.
Chromatographic Conditions (General Starting Point):
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often suitable for compounds lacking a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can also be used.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC system.
Analysis:
-
Inject the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. The peak area can be used for quantification against a standard curve.
Potential Degradation and Reaction Pathways
Understanding the potential chemical transformations of this compound is crucial for troubleshooting and designing robust experiments.
1. Acid-Base Chemistry: As an amino acid, the compound exists in different ionic forms depending on the pH of the solution. The carboxylic acid group has a pKa around 2-4, and the conjugate acid of the tertiary amine has a pKa around 10-11.
2. Thermal Decomposition: At high temperatures, amino acids can undergo decarboxylation (loss of CO₂) and deamination (loss of the amino group).[7] For this compound, this could lead to the formation of volatile byproducts.
3. Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can be promoted by strong oxidizing agents or even by air over long periods, especially in solution. This could lead to the formation of an N-oxide derivative.
4. Intramolecular Cyclization: Under certain conditions, particularly with activation of the carboxylic acid, there is a possibility of intramolecular cyclization to form a lactam. However, the formation of a four-membered ring in this case would be strained and is generally less favorable.
Visualizing Experimental Logic
Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for diagnosing and resolving issues related to the purity of this compound.
Summary of Key Parameters
| Parameter | Value / Recommendation | Source(s) |
| IUPAC Name | This compound | - |
| Common Name | N,N-Diethyl-β-alanine | [8] |
| CAS Number | 15674-67-6 (Hydrochloride) | [8] |
| Molecular Formula | C₇H₁₅NO₂ | [8] |
| Molecular Weight | 145.20 g/mol | [8] |
| Melting Point (HCl salt) | 144-148 °C | [2] |
| Appearance (HCl salt) | White to almost white crystalline powder | |
| Key Property | Hygroscopic | |
| Storage | Tightly sealed, dry, well-ventilated area | |
| Primary Hazards | Skin and eye irritant (potential) | [3] |
References
- 1. proactivemr.com [proactivemr.com]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 8. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE(15674-67-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Degradation Pathways of 3-(Diethylamino)propanoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the metabolic fate of 3-(Diethylamino)propanoic acid. This guide is designed to provide you with in-depth scientific context, practical troubleshooting advice, and robust experimental protocols to navigate the complexities of its degradation pathways. We have structured this resource in a flexible question-and-answer format to directly address the challenges you may encounter in your research.
Frequently Asked Questions (FAQs): The Metabolic Landscape
This section addresses high-level conceptual questions regarding the expected biotransformation of this compound.
Question: What are the primary predicted metabolic degradation pathways for this compound?
Answer: Based on its chemical structure—a tertiary amine linked to a propanoic acid moiety—this compound is predicted to undergo metabolism through two principal and distinct routes:
-
Metabolism of the Tertiary Amine: The diethylamino group is the most likely initial site of metabolic attack. This occurs primarily via two major Phase I reactions: N-oxidation and oxidative N-dealkylation (specifically, N-de-ethylation).[1][2]
-
Metabolism of the Propanoic Acid Backbone: The propanoate portion can enter endogenous metabolic pathways. It is expected to be converted to propionyl-CoA, which can then serve as a substrate for entry into the Krebs (TCA) cycle via conversion to succinyl-CoA.[3][4]
Question: Which enzyme families are expected to be involved in its degradation?
Answer: The biotransformation of the tertiary amine group is primarily mediated by two superfamilies of Phase I enzymes located mainly in the liver's endoplasmic reticulum.[5]
-
Cytochrome P450 (CYP450) monooxygenases: This is a large family of heme-containing enzymes responsible for the oxidative metabolism of a vast number of xenobiotics.[6] For tertiary amines, CYPs are the primary drivers of N-dealkylation .[7][8]
-
Flavin-containing Monooxygenases (FMOs): These are NADPH-dependent flavoproteins that specialize in oxygenating soft nucleophiles, such as the nitrogen in tertiary amines.[9][10] FMOs are typically responsible for N-oxidation .[11][12]
The metabolism of the propanoate backbone involves mitochondrial enzymes like propionyl-CoA carboxylase and methylmalonyl-CoA mutase.[3]
Question: What is the fundamental mechanistic difference between CYP450 and FMO-mediated metabolism of a tertiary amine like this compound?
Answer: The distinction is critical as it leads to different primary metabolites.
-
CYP450 enzymes typically catalyze N-dealkylation. The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen.[1] This creates an unstable carbinolamine intermediate that spontaneously breaks down to yield a secondary amine (3-(Ethylamino)propanoic acid) and an aldehyde (acetaldehyde).[1][2]
-
FMO enzymes catalyze N-oxygenation exclusively.[10] The mechanism involves the direct transfer of an oxygen atom to the nucleophilic nitrogen, forming a stable N-oxide metabolite (this compound N-oxide). Unlike CYPs, FMOs do not produce dealkylated metabolites from tertiary amines.[10]
This divergence in product formation is a key tool for identifying which enzyme family dominates the metabolism of the compound.
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted to help you diagnose and resolve specific issues you might encounter during your in vitro experiments.
Question: I am incubating this compound with human liver microsomes and NADPH, but I'm not detecting any metabolites via LC-MS. What could be wrong?
Answer: This is a common issue that can stem from several factors related to your assay conditions or analytical setup.
-
Cause 1: Insufficient Analytical Sensitivity. Your parent compound might be metabolically stable, producing very low levels of metabolites.
-
Solution: Increase the sensitivity of your mass spectrometer. If using a triple quadrupole, develop a highly specific Multiple Reaction Monitoring (MRM) method for predicted metabolites. Use high-resolution mass spectrometry (Q-TOF, Orbitrap) to search for accurate masses of potential metabolites, which can detect low-level products without prior optimization.[13]
-
-
Cause 2: Inactive Enzymes. The enzymatic activity in your microsomal preparation could be compromised.
-
Solution: First, run a positive control with a known substrate for CYP450s (e.g., testosterone) or FMOs (e.g., benzydamine) to confirm your microsomes and cofactor solution are active. FMOs are particularly sensitive to thermal inactivation and can lose activity during microsomal preparation.[14]
-
-
Cause 3: Sub-optimal Incubation Conditions.
-
Solution: Ensure the concentration of the NADPH regenerating system is adequate and that the incubation time is sufficient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to find the optimal endpoint. Also, verify the pH of your buffer is within the optimal range for these enzymes (typically pH 7.4).
-
-
Cause 4: Non-specific Binding. The compound or its metabolites may be binding to the plasticware.
-
Solution: Include a "0-minute" control where the reaction is stopped immediately after adding the compound. The recovery of the parent compound in this control can indicate binding issues. Using low-binding plates or silanized glass vials can mitigate this.
-
Question: My results predominantly show the formation of this compound N-oxide, with very little or no N-de-ethylated product. What does this imply?
Answer: Observing exclusively or primarily the N-oxide metabolite strongly suggests that Flavin-containing Monooxygenases (FMOs) are the dominant enzymes responsible for the metabolism of your compound.[10][12]
-
Scientific Rationale: FMOs specialize in N-oxygenating tertiary amines and do not catalyze N-dealkylation.[10] In contrast, CYP450s are the primary drivers of N-dealkylation.[7][14]
-
How to Confirm:
-
Thermal Inactivation: Pre-heat your microsomal preparation at 50°C for a few minutes before adding the substrate. FMOs are heat-labile, while many CYP450s are more stable. A significant reduction in metabolite formation after heating points to FMO involvement.
-
Chemical Inhibition: Use specific inhibitors. While highly selective FMO inhibitors are less common, you can use a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT) to see if it has any effect. If N-oxide formation is unaffected by ABT, it further supports the role of FMOs.
-
Recombinant Enzymes: The most definitive method is to incubate your compound with individual, recombinantly expressed FMO and CYP enzymes to see which ones produce the metabolite. Human FMO3 is a prominent form in the adult liver.[11][15]
-
Question: My mass spectrometry data shows a peak corresponding to the mono-de-ethylated metabolite, but also an unexpected peak with a +16 Da mass shift from the parent compound. What could this be?
Answer: The mono-de-ethylated product confirms CYP450 activity.[1] The +16 Da mass shift indicates the addition of an oxygen atom, which points to a hydroxylation reaction. While N-oxidation also results in a +16 Da shift, since you are already seeing dealkylation (a CYP-mediated process), this new peak is likely another CYP-mediated product.
-
Possible Identity: Hydroxylation on the ethyl group or the propanoic acid backbone. CYP450s can catalyze C-H oxidation at various positions.[6] The resulting metabolite would be an alcohol.
-
Troubleshooting & Identification Strategy:
-
High-Resolution MS (HRMS): Obtain an accurate mass measurement of the unknown metabolite to confirm its elemental composition is C7H15NO3.
-
MS/MS Fragmentation: Compare the fragmentation pattern of this unknown metabolite to that of the parent compound and the N-oxide. A hydroxylated metabolite will often show a characteristic loss of water (18 Da) in its MS/MS spectrum, which would be absent in the N-oxide fragmentation.
-
Incubation with Recombinant CYPs: Use a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9) to determine which specific isoform is responsible for this hydroxylation reaction.[6]
-
Core Experimental Protocols
Here we provide standardized, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of this compound and identify major metabolites.
Materials:
-
This compound (stock solution in DMSO or methanol)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., Promega NADPH-Regen® or similar, containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile with 0.1% formic acid (Stopping Solution)
-
96-well incubation plate and a thermal shaker set to 37°C
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL in a 100 µL reaction, you would add 2.5 µL of the 20 mg/mL HLM stock per reaction.
-
Substrate Addition: Add the this compound stock solution to the master mix to achieve a final substrate concentration of 1 µM. Rationale: Starting at a low concentration, well below the expected Km, helps ensure the reaction is in the linear range.
-
Pre-incubation: Aliquot the substrate-enzyme mix into the 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes (e.g., 200 µL) of ice-cold acetonitrile (stopping solution). The "0-minute" sample is crucial as it serves as the baseline for 100% parent compound.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate or LC-MS vials for analysis. Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites by searching for predicted masses.
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To detect and structurally characterize metabolites formed in the in vitro assay.
Methodology:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A typical mobile phase gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Mass Spectrometry (Full Scan/MS1): First, run the samples in a full scan mode (e.g., m/z 100-500) to get a survey of all ions present. Compare the 60-minute sample chromatogram to the 0-minute control. New peaks in the 60-minute sample are potential metabolites.
-
Mass Prediction & Extraction: Based on known metabolic reactions, predict the exact masses of potential metabolites and extract their ion chromatograms from the full scan data.
| Metabolic Reaction | Mass Change | Expected Metabolite of C7H15NO2 (MW: 145.11) | Exact Mass of [M+H]+ |
| N-Oxidation | +16 Da | This compound N-oxide | 162.1125 |
| N-De-ethylation | -28 Da | 3-(Ethylamino)propanoic acid | 118.0863 |
| Hydroxylation | +16 Da | Hydroxy-3-(diethylamino)propanoic acid | 162.1125 |
| Glucuronidation (Phase II) | +176 Da | Glucuronide conjugate | 322.1445 |
-
MS/MS Fragmentation (MS2): Perform targeted MS/MS analysis on the parent compound and each suspected metabolite ion. The fragmentation pattern provides structural information that can confirm the identity of the metabolite. For example, the N-de-ethylated metabolite will have a different fragmentation pattern than a hydroxylated metabolite, even if they have the same nominal mass as isomers.
Visualization of Predicted Pathways and Workflows
Predicted Metabolic Pathways
The diagram below illustrates the primary competing pathways for the initial degradation of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
This workflow outlines the logical steps from sample preparation to data analysis for identifying unknown metabolites.
Caption: A typical experimental workflow for in vitro metabolite identification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Flavin-Containing Monooxygenase Substrate Specificity and R...: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
Comparative Analysis of 3-(Diethylamino)propanoic Acid and Its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of 3-(Diethylamino)propanoic acid and its selected structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological relevance of these compounds, supported by experimental data and established scientific principles.
Introduction: The Significance of β-Amino Acids and Their Derivatives
This compound belongs to the class of β-amino acids, which are characterized by the separation of their amino and carboxyl groups by two carbon atoms. Unlike their α-amino acid counterparts, β-amino acids and their derivatives are not typically found in proteins but exhibit a wide range of interesting biological activities and are valuable building blocks in medicinal chemistry. Their unique structural features can impart favorable pharmacokinetic properties and resistance to enzymatic degradation.
This guide will compare this compound with key analogs to elucidate structure-activity relationships (SAR) and guide future research and development. The selected analogs for this comparison are:
-
3-(Dimethylamino)propanoic Acid: To assess the impact of smaller N-alkyl substituents.
-
3-(Dipropylamino)propanoic Acid: To evaluate the effect of larger, more lipophilic N-alkyl groups.
-
4-(Diethylamino)butanoic Acid: A γ-amino acid analog, to understand the influence of increased chain length between the functional groups.
Synthesis and Manufacturing Considerations
The accessibility of these compounds is a critical factor for their application in research and development. The most common synthetic route to N,N-dialkyl-β-amino acids is the aza-Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound.
General Synthetic Workflow: Aza-Michael Addition
The reaction of a secondary amine (e.g., diethylamine, dimethylamine, dipropylamine) with an acrylic acid ester, followed by hydrolysis, is a high-yielding and scalable method.
Caption: General workflow for the synthesis of N,N-dialkyl-β-amino acids via Aza-Michael addition.
Experimental Protocol: Synthesis of this compound
-
Aza-Michael Addition:
-
To a solution of ethyl acrylate (1.0 eq) in ethanol (2 M), add diethylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess amine, yielding the crude ethyl 3-(diethylamino)propanoate intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude intermediate in a 1:1 mixture of water and ethanol.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify to pH ~6 with concentrated hydrochloric acid. This is a critical step as the product is an amphoteric compound.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The desired product, this compound, will remain in the aqueous layer and can often be isolated by lyophilization or by adjusting the pH to its isoelectric point to induce precipitation.
-
This general protocol can be adapted for the synthesis of the dimethyl and dipropyl analogs by substituting the corresponding secondary amine. The synthesis of 4-(diethylamino)butanoic acid would require a different starting material, such as an appropriate γ-halo ester.
Comparative Physicochemical Properties
The physicochemical properties of these analogs are fundamental to their behavior in biological systems, influencing their solubility, permeability, and interactions with molecular targets.
| Compound | Molecular Weight ( g/mol ) | pKa (approx.) | clogP (calculated) | Aqueous Solubility (predicted) |
| 3-(Dimethylamino)propanoic Acid | 117.15 | 3.5-4.5 (carboxyl), 9.5-10.5 (amino) | -0.5 | High |
| This compound | 145.20 | 3.5-4.5 (carboxyl), 10.0-11.0 (amino) | 0.5 | Moderate |
| 3-(Dipropylamino)propanoic Acid | 173.26 | 3.5-4.5 (carboxyl), 10.0-11.0 (amino) | 1.5 | Low |
| 4-(Diethylamino)butanoic Acid | 159.23 | 4.0-5.0 (carboxyl), 10.0-11.0 (amino) | 0.8 | Moderate |
Data is aggregated from chemical databases and predictive software. Exact experimental values may vary.
Analysis of Physicochemical Trends:
-
Lipophilicity (clogP): As the size of the N-alkyl groups increases from methyl to propyl, the lipophilicity (clogP) of the molecule significantly increases. This is due to the larger non-polar surface area of the propyl chains compared to the methyl groups. Increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and increased non-specific binding.
-
Aqueous Solubility: There is an inverse relationship between the size of the N-alkyl groups and predicted aqueous solubility. 3-(Dimethylamino)propanoic acid is expected to be the most water-soluble, while 3-(dipropylamino)propanoic acid will be the least. This is a direct consequence of the increasing lipophilicity.
-
Acidity and Basicity (pKa): The pKa of the carboxylic acid and the tertiary amine are relatively consistent across the β-amino acid analogs. However, increasing the distance between the two functional groups, as in the case of 4-(diethylamino)butanoic acid (a γ-amino acid), can slightly increase the pKa of the carboxylic acid due to a reduced inductive effect from the distant amino group.
Potential Applications and Biological Relevance
While these specific small molecules may not be blockbuster drugs themselves, their structural motifs are found in a variety of biologically active compounds. Their value often lies in their use as scaffolds, building blocks, or tools for chemical biology.
Potential Roles in Drug Development:
-
Scaffolds for Bioactive Molecules: The aminopropanoic acid backbone is a versatile scaffold. The tertiary amine can be a key pharmacophoric feature for interacting with targets such as G-protein coupled receptors (GPCRs) or ion channels. The carboxylic acid provides a handle for further chemical modification, such as amide bond formation to append other functionalities or to create prodrugs.
-
Influence on Pharmacokinetics (PK): The choice of N-alkyl substituents is a common strategy to fine-tune the PK properties of a lead compound.
-
Increasing Lipophilicity: Moving from dimethyl to diethyl to dipropyl analogs can increase absorption and cell permeability. However, it can also increase metabolic liability (e.g., N-dealkylation by cytochrome P450 enzymes) and plasma protein binding.
-
Modulating Solubility: For compounds that are too lipophilic, incorporating a more polar headgroup like the 3-(dimethylamino)propanoic acid moiety can enhance aqueous solubility and improve formulation characteristics.
-
-
Use as Buffering Agents: Due to their zwitterionic nature at physiological pH, these types of compounds can also be used as biological buffers in experimental assays.
Illustrative Decision-Making Workflow for Analog Selection
Caption: A simplified decision tree for selecting an analog based on desired property modulation.
Conclusion
The comparative analysis of this compound and its analogs reveals predictable and tunable trends in their physicochemical properties. The choice of N-alkyl substituents offers a powerful tool for modulating lipophilicity and aqueous solubility, which are critical parameters in drug design and development. Similarly, variations in the carbon chain length between the amino and carboxyl groups can fine-tune the electronic properties and spatial arrangement of these key functional groups. Understanding these structure-property relationships allows researchers to make informed decisions when selecting or designing compounds for specific biological applications, from developing new therapeutic agents to crafting molecular probes for chemical biology research.
A Comparative Analysis for the Senior Application Scientist: 3-(Diethylamino)propanoic Acid vs. 3-(Dimethylamino)propanoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Among the versatile scaffolds available, β-amino acids, and specifically their N-alkylated derivatives, have garnered significant attention. This guide provides an in-depth, objective comparison of two such analogs: 3-(Diethylamino)propanoic acid and 3-(Dimethylamino)propanoic acid. The focus is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental considerations necessary to make an informed selection for their specific application.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the nature of the alkyl substituents on the nitrogen atom. This seemingly minor variation—ethyl groups in one and methyl groups in the other—imparts distinct physicochemical properties that can significantly influence their reactivity, solubility, and ultimately, their utility in a given synthetic or biological context.
| Property | This compound | 3-(Dimethylamino)propanoic Acid | Rationale for Difference |
| Molecular Formula | C₇H₁₅NO₂ | C₅H₁₁NO₂[1] | Addition of two methylene groups in the diethyl analog. |
| Molecular Weight | 145.20 g/mol | 117.15 g/mol [1][2] | The ethyl groups contribute greater mass than the methyl groups. |
| Steric Hindrance | Higher | Lower | The ethyl groups are bulkier than the methyl groups, creating more steric congestion around the nitrogen atom. |
| Basicity (pKa) | Expected to be slightly higher | Expected to be slightly lower | The electron-donating inductive effect of the two ethyl groups is greater than that of the two methyl groups, increasing the electron density on the nitrogen and making it a stronger base.[3] |
| Lipophilicity (LogP) | Higher | Lower | The additional hydrocarbon content of the ethyl groups increases the molecule's affinity for nonpolar environments. |
| Solubility | Generally higher in nonpolar organic solvents | Generally higher in polar protic solvents | The increased lipophilicity of the diethyl analog favors solubility in less polar media, while the more compact and polar nature of the dimethyl analog enhances its interaction with polar solvents like water. |
Note: The hydrochloride salt forms of these compounds are often used to improve their water solubility and stability.[4][5][6][7]
Performance in Application: A Mechanistic Perspective
The choice between this compound and 3-(dimethylamino)propanoic acid is often dictated by the specific requirements of the application, which can range from their use as building blocks in the synthesis of active pharmaceutical ingredients (APIs) to their role in modifying the properties of existing drug candidates.[8]
Both compounds are valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for a variety of chemical transformations.
-
Amide Bond Formation: The carboxylic acid moiety can be readily activated to form amide bonds with a wide range of amines. The choice between the diethyl and dimethyl analog can influence the reaction kinetics. The less sterically hindered nitrogen of 3-(dimethylamino)propanoic acid may allow for faster reaction rates in certain cases.
-
Reactions at the Amine: The tertiary amine can act as a base or a nucleophile. The higher basicity of the diethylamino group may be advantageous in reactions where it is intended to act as a proton scavenger. Conversely, its greater steric bulk might hinder its nucleophilicity compared to the dimethylamino group.
Experimental Workflow: A Representative Amide Coupling Reaction
Caption: Generalized workflow for an amide coupling reaction utilizing a 3-(dialkylamino)propanoic acid.
When incorporated into a larger molecule, the choice between a diethylamino and a dimethylamino group can have a profound impact on the pharmacological profile of a drug candidate.
-
Receptor Binding and Activity: The size and shape of the alkyl groups can influence how a molecule fits into a receptor's binding pocket. The bulkier diethylamino group may provide a better steric fit in some cases, leading to enhanced potency. In other instances, the smaller dimethylamino group may be preferred to avoid steric clashes.
-
Pharmacokinetics (ADME):
-
Absorption: The increased lipophilicity of the diethylamino-containing compound can enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability.
-
Metabolism: The ethyl groups are more susceptible to oxidative metabolism (e.g., N-dealkylation) by cytochrome P450 enzymes compared to the more stable methyl groups. This can affect the drug's half-life and metabolic profile.
-
Distribution: The lipophilicity also influences how a drug distributes throughout the body, including its ability to cross the blood-brain barrier.
-
Experimental Protocols: A Guide to Practical Application
The following provides a generalized, yet detailed, protocol for a common synthetic application of these compounds: the synthesis of an amide derivative.
Protocol: Synthesis of N-benzyl-3-(dimethylamino)propanamide
Objective: To synthesize an amide by coupling 3-(dimethylamino)propanoic acid with benzylamine.
Materials:
-
3-(Dimethylamino)propanoic acid
-
Benzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethylamino)propanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(dimethylamino)propanamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Rationale for Experimental Choices:
-
HATU as Coupling Agent: HATU is a highly efficient and widely used coupling reagent that promotes rapid amide bond formation with minimal side reactions.
-
DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.
Logical Relationship Diagram
Caption: The interplay between structure, properties, and performance in selecting the optimal reagent.
Conclusion and Recommendations
The selection between this compound and 3-(dimethylamino)propanoic acid is not a matter of inherent superiority but rather one of strategic alignment with the desired experimental outcome.
-
Choose 3-(Dimethylamino)propanoic acid when:
-
Minimizing steric hindrance is a priority.
-
Higher aqueous solubility is desired.
-
Greater metabolic stability is a key consideration in a drug development context.
-
-
Choose this compound when:
-
Increased lipophilicity is required to enhance membrane permeability or solubility in nonpolar solvents.
-
Slightly higher basicity is advantageous for the intended reaction.
-
The bulkier substituent may offer a better fit for a specific biological target.
-
Ultimately, the optimal choice will depend on a thorough analysis of the specific synthetic route or biological system under investigation. It is often prudent to evaluate both analogs in parallel during the early stages of research to empirically determine which compound provides the most favorable results.
References
- 1. 3-(Dimethylamino)propanoicacid | 6300-04-5 [chemicalbook.com]
- 2. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 3-(Dimethylamino)propanoic acid hydrochloride|lookchem [lookchem.com]
- 5. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Diethylamino)propionic Acid Hydrochloride | 15674-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of 3-(Diethylamino)propanoic Acid
This guide provides an in-depth validation framework for the purported biological activity of 3-(Diethylamino)propanoic acid. As a novel small molecule, rigorous comparative analysis against established compounds is essential for researchers, scientists, and drug development professionals to ascertain its potential utility and mechanism of action. While direct peer-reviewed literature on this specific molecule is sparse, technical information points towards a potential role in oncology research.
Introduction to this compound
This compound, also known as N,N-Diethyl-β-alanine (DEBA), is a derivative of the naturally occurring beta-amino acid, β-alanine. While β-alanine itself has a range of biological effects, including influencing cellular metabolism and acting as a precursor to the intracellular buffer carnosine, the introduction of two ethyl groups to the amine nitrogen dramatically alters the molecule's chemical properties.[1][2][3][4][5]
Technical data from a commercial supplier indicates that this compound has been observed as an effective inhibitor of cell growth in the L1210 leukemia cell line.[1] The suggested mechanism for this anti-proliferative effect is the inhibition of protein synthesis.[1] This positions this compound as a compound of interest for anti-cancer research, necessitating a structured approach to validate this activity and compare its performance against relevant benchmarks.
This guide will focus on the validation of its anti-proliferative and protein synthesis inhibitory effects, comparing it with a classic protein synthesis inhibitor, Cycloheximide, and its parent compound, β-alanine.
Comparative Framework
To objectively evaluate the biological activity of this compound, a multi-faceted approach is required. We propose a direct comparison with two key alternatives, each providing a different but crucial context.
-
Cycloheximide: A well-characterized eukaryotic protein synthesis inhibitor. It serves as a positive control and a benchmark for potency in assays measuring translation inhibition. Its mechanism involves blocking the translocation step in elongation.
-
β-Alanine: The parent molecule of this compound. While not a direct protein synthesis inhibitor in the classical sense, studies have shown that it can suppress the proliferation and migration of certain cancer cells, such as malignant breast epithelial cells, through metabolic alterations.[1][2][4][5] This makes it an important structural and functional comparator to elucidate whether the diethylamino moiety confers a novel mechanism of action.
Data Presentation: Comparative Efficacy
The following table structure is proposed for summarizing the quantitative data from the validation experiments. The values for this compound are presented as hypothetical examples, which would be populated with experimental data.
| Compound | Target Cell Line | IC50 (µM) in Cell Viability Assay (72h) | Protein Synthesis Inhibition (EC50, µM) | Notes |
| This compound | L1210 Leukemia | [Hypothetical: 50 µM] | [Hypothetical: 25 µM] | Putative protein synthesis inhibitor. |
| Cycloheximide | L1210 Leukemia | 0.2 µM | 0.1 µM | Known protein synthesis inhibitor (positive control). |
| β-Alanine | L1210 Leukemia | >1000 µM | No direct inhibition | Affects cell proliferation via metabolic pathways.[1][2] |
Experimental Validation Protocols
The following protocols are designed as self-validating systems, incorporating controls to ensure the trustworthiness of the results.
Cell Viability/Anti-Proliferation Assay (MTS Assay)
This assay determines the effect of the compounds on the metabolic activity of cultured cells, which is a proxy for cell viability and proliferation.
Causality: A reduction in the conversion of the MTS tetrazolium salt to formazan by viable, metabolically active cells indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed L1210 leukemia cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of this compound, Cycloheximide, and β-alanine in a suitable solvent (e.g., DMSO or sterile PBS). Create a series of dilutions to achieve a final concentration range (e.g., 0.1 µM to 1000 µM).
-
Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protein Synthesis Inhibition Assay (O-Propargyl-Puromycin Method)
This assay directly measures the rate of newly synthesized proteins by incorporating a puromycin analog, which can be fluorescently labeled.
Causality: O-Propargyl-puromycin (OP-puromycin) is an analog of the aminoacyl-tRNA that gets incorporated into nascent polypeptide chains, terminating translation. A decrease in the fluorescent signal from labeled OP-puromycin directly correlates with an inhibition of protein synthesis.[6]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture L1210 cells as described above. Treat cells with various concentrations of this compound, Cycloheximide (as a positive control), and β-alanine for a predetermined time (e.g., 2-4 hours).
-
OP-Puromycin Labeling: Add OP-puromycin to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and then fix with 4% paraformaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click-iT® Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide). Add this cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent azide to the alkyne group of the incorporated OP-puromycin.
-
Washing and Staining: Wash the cells to remove excess reagents. If desired, counterstain with a nuclear stain like DAPI.
-
Data Acquisition and Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer or fluorescence microscope. A decrease in mean fluorescence intensity in treated cells compared to untreated controls indicates inhibition of protein synthesis. Calculate the EC50 value from the dose-response curve.
Mechanistic Insights and Visualizations
Understanding the potential mechanism of action is crucial for drug development. The diagrams below illustrate the key pathways and workflows.
Signaling Pathway: Eukaryotic Protein Translation
The following diagram outlines the general process of eukaryotic protein translation, which is the purported target of this compound.
Caption: General pathway of eukaryotic protein synthesis and the hypothesized point of inhibition.
Experimental Workflow: Validation of Biological Activity
This diagram illustrates the logical flow of the experimental validation process.
Caption: Workflow for the validation of anti-proliferative and protein synthesis inhibitory activity.
Conclusion and Future Directions
The preliminary information suggesting that this compound inhibits the growth of L1210 leukemia cells via protein synthesis inhibition is a compelling starting point for further investigation. The experimental framework outlined in this guide provides a robust methodology for validating this claim. By comparing its performance against a potent, known inhibitor like Cycloheximide and its structurally related parent compound, β-alanine, researchers can obtain a clear, objective assessment of its efficacy and potential mechanism of action.
Should the initial validation experiments confirm the anti-proliferative activity, subsequent studies should focus on elucidating the precise molecular target within the translation machinery. Further investigations into its selectivity for cancer cells over non-cancerous cells and in vivo efficacy studies would be the logical next steps in the drug development pipeline.
References
- 1. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Synthesis of 3-(Diethylamino)propanoic Acid for Researchers and Drug Development Professionals
Introduction
3-(Diethylamino)propanoic acid, also known as N,N-Diethyl-β-alanine, is a tertiary β-amino acid with significant applications in pharmaceutical development. Its structure is incorporated into various active pharmaceutical ingredients (APIs), where it can influence physicochemical properties such as solubility and basicity, and contribute to the pharmacological activity of the molecule. The efficient and scalable synthesis of this building block is therefore of considerable interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the aza-Michael addition of diethylamine to acrylic acid and the ring-opening of β-propiolactone with diethylamine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability. This objective comparison is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a critical decision in chemical research and development, with implications for efficiency, cost, and environmental impact. Below is a summary of the key performance indicators for the two primary methods of synthesizing this compound.
| Parameter | Route 1: Aza-Michael Addition | Route 2: Ring-Opening of β-Propiolactone |
| Starting Materials | Diethylamine, Acrylic Acid (or its esters) | Diethylamine, β-Propiolactone |
| Reagent Availability & Cost | Readily available and inexpensive | β-Propiolactone is a hazardous and potentially carcinogenic reagent, with more limited availability and higher cost. |
| Reaction Conditions | Typically mild; can often be performed neat (solvent-free) and catalyst-free at room temperature or with gentle heating. | Requires careful control of reaction conditions due to the high reactivity and hazardous nature of β-propiolactone. Often performed at low temperatures. |
| Typical Yields | High to quantitative yields are often reported. | Generally good to high yields. |
| Byproducts | Minimal byproducts, primarily unreacted starting materials if the reaction does not go to completion. | Potential for polymerization of β-propiolactone and formation of other side products if not carefully controlled. |
| Scalability | Highly scalable due to the simplicity of the reaction and mild conditions. | Scalability is a concern due to the hazards associated with β-propiolactone. |
| Green Chemistry Aspects | Can be considered a "green" synthesis due to the potential for solvent-free and catalyst-free conditions, leading to high atom economy. | The use of a highly toxic and carcinogenic reagent is a significant drawback from a green chemistry perspective. |
| Safety Considerations | Diethylamine and acrylic acid are corrosive and require handling in a well-ventilated fume hood. | Extreme caution is required. β-Propiolactone is a suspected carcinogen and a highly reactive alkylating agent. Strict safety protocols and personal protective equipment are mandatory. |
Route 1: Aza-Michael Addition of Diethylamine to Acrylic Acid
The aza-Michael addition is a conjugate addition reaction of an amine to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic diethylamine attacks the β-carbon of acrylic acid, which is rendered electrophilic by the electron-withdrawing carboxylic acid group.
Mechanism
The reaction proceeds through a zwitterionic intermediate, which is formed upon the nucleophilic attack of the diethylamine on the acrylic acid. A subsequent proton transfer from the carboxylic acid to the negatively charged oxygen results in the formation of the final product, this compound. The reaction is often autocatalytic, with the carboxylic acid functionality of the starting material and product potentially facilitating the proton transfer steps.
Visualizing the Aza-Michael Addition Workflow
Caption: Workflow for the Aza-Michael Addition Synthesis.
Experimental Protocol
This protocol is based on a general procedure for the aza-Michael addition of secondary amines to acrylic acid and may require optimization.
Materials:
-
Diethylamine (1.0 equivalent)
-
Acrylic acid (1.0 - 1.1 equivalents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add diethylamine.
-
Slowly add acrylic acid to the stirred diethylamine. The reaction can be exothermic, so addition should be controlled, and cooling may be necessary for larger scale reactions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for nuclear magnetic resonance (NMR) spectroscopy.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), the excess starting materials and any volatile byproducts can be removed under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or crystallization if necessary.
Route 2: Ring-Opening of β-Propiolactone with Diethylamine
This route involves the nucleophilic attack of diethylamine on the strained four-membered ring of β-propiolactone. This reaction is an example of a nucleophilic acyl substitution at the β-position of the lactone.
Mechanism
Diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of β-propiolactone. This leads to the opening of the lactone ring and the formation of a zwitterionic intermediate. A subsequent proton transfer results in the formation of this compound.
Visualizing the Ring-Opening Workflow
Caption: Workflow for the Ring-Opening Synthesis.
Experimental Protocol
WARNING: β-Propiolactone is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Diethylamine (1.0 equivalent)
-
β-Propiolactone (1.0 equivalent)
-
Anhydrous inert solvent (e.g., diethyl ether, THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diethylamine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of β-propiolactone in the same anhydrous solvent via the dropping funnel to the stirred diethylamine solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or NMR.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 399.65 MHz): δ 1.22 (t, 6H, -N(CH₂CH₃ )₂), 2.83 (t, 2H, -NCH₂CH₂ COOH), 3.09 (q, 4H, -N(CH₂ CH₃)₂), 3.22 (t, 2H, -NCH₂ CH₂COOH).[1]
-
¹³C NMR: The expected signals would include those for the ethyl groups, the two methylene carbons of the propanoic acid backbone, and the carbonyl carbon.
Infrared (IR) Spectroscopy:
-
A broad absorption in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
A strong absorption around 1710 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
-
C-N stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region.
Conclusion and Recommendations
Both the aza-Michael addition and the ring-opening of β-propiolactone are viable methods for the synthesis of this compound. However, for most laboratory and industrial applications, the aza-Michael addition is the superior route .
The key advantages of the aza-Michael addition are its operational simplicity, the use of readily available and less hazardous starting materials, and its alignment with the principles of green chemistry. The ability to perform the reaction under solvent-free and catalyst-free conditions makes it an attractive option for scalable and environmentally conscious synthesis.
The ring-opening of β-propiolactone, while effective, is significantly hampered by the extreme toxicity and carcinogenic risk associated with β-propiolactone. Its use should be restricted to situations where the aza-Michael addition is not feasible and should only be undertaken with stringent safety precautions in place.
For researchers and drug development professionals, the aza-Michael addition offers a reliable, safe, and efficient pathway to this compound, facilitating the advancement of their research and development programs.
References
A Comparative Guide to the Biological Efficacy of 3-Aminopropanoic Acid Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both therapeutic potency and synthetic accessibility is perpetual. Among these, 3-aminopropanoic acid derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological efficacy of various 3-aminopropanoic acid derivatives, with a primary focus on their anticancer and antimicrobial properties. Drawing upon recent experimental data, we will delve into the structure-activity relationships that govern their therapeutic potential and outline the experimental workflows used to validate their efficacy. While the initial focus of this guide was on 3-(diethylamino)propanoic acid derivatives, the available literature directs our attention to a broader class of 3-aminopropanoic acid derivatives, which will be the central theme of this comparative analysis.
Anticancer Efficacy of 3-Aminopropanoic Acid Derivatives
The development of novel anticancer agents remains a cornerstone of pharmaceutical research. Several studies have highlighted the potential of 3-aminopropanoic acid derivatives as promising candidates for cancer therapy. Here, we compare two distinct series of these derivatives and their efficacy against non-small cell lung cancer (NSCLC) A549 cells.
Comparative Analysis of Anticancer Activity
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that specific structural modifications significantly enhance their cytotoxic effects against A549 cells[1]. Similarly, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives also demonstrated potent, structure-dependent antiproliferative activity[2]. A direct comparison of the most promising compounds from each series highlights the key structural features contributing to their anticancer efficacy.
| Compound Series | Most Potent Derivatives | Target Cell Line | Key Efficacy Metric | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Compounds 12 , 20 , 21 , 22 , and 29 | A549 (NSCLC) | Reduced cell viability by >50% | [1] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compounds 21 and 22 | A549 (NSCLC) | IC50 values of 5.42 µM and 2.47 µM, respectively | [2] |
Notably, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with a hydroxyimino moiety (compounds 21 and 22) exhibited superior potency, with IC50 values surpassing that of the conventional chemotherapeutic agent, cisplatin[2]. This suggests that the incorporation of an oxime functional group is a key strategy for enhancing the anticancer activity of this scaffold.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of these derivatives is attributed to their ability to interfere with critical cellular pathways. For instance, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series was designed to target SIRT2 and EGFR, two proteins implicated in cancer cell proliferation and survival[2].
Below is a simplified diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for anticancer 3-aminopropanoic acid derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The evaluation of anticancer efficacy relies on a standardized set of in vitro assays. The following workflow is a representative example of how the cytotoxic properties of these compounds are determined.
Caption: A typical workflow for assessing the in vitro cytotoxicity of novel compounds.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: The 3-aminopropanoic acid derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Treatment: The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Efficacy of 3-Aminopropanoic Acid Derivatives
In addition to their anticancer properties, derivatives of 3-aminopropanoic acid have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant pathogens[3].
Comparative Analysis of Antimicrobial Activity
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their activity against a panel of ESKAPE pathogens and drug-resistant Candida species[3]. The results underscore the broad-spectrum antimicrobial potential of this chemical class.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Hydrazone 14 | Candida auris | 0.5 - 64 | [3] |
| Hydrazone 15 | Candida auris | 0.5 - 64 | [3] |
| Hydrazone 16 | Candida auris | 0.5 - 64 | [3] |
The hydrazone derivatives containing heterocyclic substituents (compounds 14-16) were identified as the most potent and broad-spectrum antimicrobial agents within the tested series[3].
Experimental Workflow: Antimicrobial Susceptibility Testing
The antimicrobial efficacy of these compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The collective evidence strongly supports the exploration of 3-aminopropanoic acid derivatives as a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies clearly indicate that specific substitutions on the core scaffold can be fine-tuned to elicit potent and selective anticancer or antimicrobial activities.
Future research should focus on:
-
In vivo efficacy studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Toxicology profiling: To assess the safety and tolerability of the most potent derivatives.
-
Mechanism of action studies: To further elucidate the molecular targets and pathways modulated by these compounds.
-
Combinatorial chemistry approaches: To expand the chemical diversity of these derivatives and identify novel candidates with enhanced efficacy.
By leveraging the insights gained from the comparative data presented in this guide, researchers can more effectively design and synthesize the next generation of 3-aminopropanoic acid-based therapeutics.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis of Propanoic Acid Derivatives
<_ _ [A-Z-0-9] _ _>
This guide provides an in-depth comparative analysis of the spectroscopic data for propanoic acid and its common derivatives: propanoyl chloride, propanoic anhydride, ethyl propanoate, and propanamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates how subtle changes in molecular structure are reflected in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.
The Power of Spectroscopy in Structural Elucidation
Spectroscopic techniques are foundational in modern organic chemistry, offering a non-destructive window into the molecular world. Each method probes a different aspect of a molecule's structure, and when used in concert, they provide a comprehensive picture of its identity.
-
Infrared (IR) Spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The carbonyl (C=O) group, central to carboxylic acid derivatives, provides a particularly strong and informative signal.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by observing the behavior of atomic nuclei in a magnetic field.[3]
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can reveal structural details through analysis of its fragmentation patterns upon ionization.[4][5]
This guide will systematically compare how the functional group of each propanoic acid derivative influences its characteristic spectroscopic signature.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic features of propanoic acid and its derivatives. The discussion for each derivative is framed as a comparison to the parent carboxylic acid, highlighting the causal relationships between structural modifications and spectral changes.
Propanoic Acid (Reference Compound)
-
Structure: CH₃CH₂COOH
-
Molecular Weight: 74.08 g/mol [6]
| Technique | Key Features |
| IR | Very broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen bonding); Strong, sharp C=O stretch at ~1710 cm⁻¹.[2] |
| ¹H NMR | δ ~11.7 ppm (s, 1H, COOH), δ ~2.4 ppm (q, 2H, -CH₂-), δ ~1.2 ppm (t, 3H, -CH₃).[7][8] The acidic proton is significantly downfield and often broad.[9] |
| ¹³C NMR | δ ~180 ppm (C=O), δ ~28 ppm (-CH₂-), δ ~9 ppm (-CH₃).[10][11] |
| MS (EI) | Molecular ion (M⁺) peak at m/z = 74. Key fragments often include m/z = 45 ([COOH]⁺) and 29 ([CH₃CH₂]⁺). |
Propanoyl Chloride
-
Structure: CH₃CH₂COCl
-
Causality of Spectral Changes: The highly electronegative chlorine atom attached to the carbonyl carbon exerts a strong electron-withdrawing inductive effect.
| Technique | Comparative Analysis |
| IR | The C=O stretching frequency is shifted to a much higher wavenumber, appearing around 1800-1815 cm⁻¹ .[12][13][14] This is because the inductive effect of chlorine strengthens and shortens the C=O bond.[15] The broad O-H band is absent. |
| ¹H NMR | The α-protons (-CH₂-) are further deshielded compared to propanoic acid, shifting downfield to ~2.9 ppm due to the proximity of the highly electrophilic acyl chloride group. |
| ¹³C NMR | The carbonyl carbon is also deshielded, appearing around 173 ppm. |
| MS (EI) | The mass spectrum will show two molecular ion peaks, (M⁺) and (M+2), in an approximate 3:1 ratio, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |
Propanoic Anhydride
-
Structure: (CH₃CH₂CO)₂O
-
Causality of Spectral Changes: The presence of two carbonyl groups linked by an oxygen atom leads to coupled vibrations.
| Technique | Comparative Analysis |
| IR | This derivative is uniquely identified by two distinct C=O stretching bands : one for symmetric stretching (~1750 cm⁻¹) and one for asymmetric stretching (~1820 cm⁻¹).[12][15] This two-band pattern is a hallmark of acyclic anhydrides.[13] The broad O-H band is absent. |
| ¹H NMR | The spectrum is simple, showing a quartet for the α-protons (-CH₂-) around 2.5 ppm and a triplet for the methyl protons (-CH₃) around 1.2 ppm, reflecting the molecule's symmetry. |
| ¹³C NMR | A single carbonyl carbon signal is observed around 170 ppm. |
| MS (EI) | Fragmentation often involves cleavage of the C-O-C bond. |
Ethyl Propanoate
-
Structure: CH₃CH₂COOCH₂CH₃
-
Causality of Spectral Changes: The replacement of the acidic proton with an ethyl group (-OCH₂CH₃) introduces a new spin system and alters the electronic environment of the carbonyl.
| Technique | Comparative Analysis |
| IR | The C=O stretch appears around 1735-1750 cm⁻¹ , at a higher frequency than the carboxylic acid but lower than the acid chloride.[16][17][18] Strong C-O stretching bands are also visible between 1000-1300 cm⁻¹.[2][18] The O-H band is absent. |
| ¹H NMR | This spectrum is a classic example of spin-spin coupling. Propionyl group: a quartet at ~2.3 ppm (-COCH₂-) coupled to the adjacent methyl, and a triplet at ~1.1 ppm (-COCH₂CH₃). Ethyl group: a quartet at ~4.1 ppm (-OCH₂-) highly deshielded by the adjacent oxygen, and a triplet at ~1.2 ppm (-OCH₂CH₃). |
| ¹³C NMR | Distinct signals for all five carbons are observed. The carbonyl carbon is around 174 ppm. The carbon attached to the ester oxygen (-OCH₂-) is significantly deshielded, appearing around 60 ppm.[19] |
| MS (EI) | Esters undergo characteristic fragmentation, including the McLafferty rearrangement if a gamma-hydrogen is present. Common fragments include the loss of the alkoxy group (-OCH₂CH₃). |
Propanamide
-
Structure: CH₃CH₂CONH₂
-
Causality of Spectral Changes: The nitrogen atom attached to the carbonyl can donate its lone pair of electrons into the carbonyl system via resonance.
| Technique | Comparative Analysis |
| IR | Resonance donation of the nitrogen lone pair weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically 1640-1690 cm⁻¹ .[2][20] This is the lowest of the derivatives discussed. Two N-H stretching bands for the -NH₂ group are also present around 3100-3500 cm⁻¹.[2] |
| ¹H NMR | The two N-H protons appear as a broad signal between 5-8 ppm. The α-protons (-CH₂-) resonate around 2.2 ppm. |
| ¹³C NMR | The carbonyl carbon is shifted upfield relative to other derivatives due to the electron-donating resonance effect of nitrogen, appearing around 176 ppm.[21] |
| MS (EI) | The molecular ion peak is usually present. A prominent peak corresponding to the McLafferty rearrangement is often observed. |
Summary of Key Spectroscopic Data
The table below provides a quick reference for the characteristic spectroscopic values discussed, facilitating rapid comparison between the derivatives.
| Compound | Structure | C=O IR Stretch (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) | ¹³C NMR C=O Shift (δ, ppm) |
| Propanoic Acid | CH₃CH₂COOH | ~1710 | ~11.7 (COOH), ~2.4 (α-CH₂) | ~180 |
| Propanoyl Chloride | CH₃CH₂COCl | ~1810 | ~2.9 (α-CH₂) | ~173 |
| Propanoic Anhydride | (CH₃CH₂CO)₂O | ~1820 & ~1750 | ~2.5 (α-CH₂) | ~170 |
| Ethyl Propanoate | CH₃CH₂COOCH₂CH₃ | ~1740 | ~4.1 (O-CH₂), ~2.3 (α-CH₂) | ~174 |
| Propanamide | CH₃CH₂CONH₂ | ~1650 | ~5-8 (NH₂), ~2.2 (α-CH₂) | ~176 |
Experimental Protocols & Workflows
Accurate and reproducible data is contingent upon meticulous experimental technique. The following sections provide standardized, self-validating protocols for data acquisition.
General Spectroscopic Analysis Workflow
The process from sample receipt to final analysis follows a logical progression designed to ensure data integrity at each step.
Caption: General workflow for spectroscopic sample analysis.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and has minimal interfering signals in the regions of interest.[22]
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[22]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[22] Gently vortex or sonicate to ensure the sample is fully dissolved and the solution is homogenous.[22][23]
-
Filtration and Transfer: To ensure high-resolution spectra, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[24] This removes any particulate matter that could disrupt the magnetic field homogeneity.[23][24]
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, well-resolved peaks. Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).[22]
-
Data Acquisition: Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the data.
Protocol for FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond, germanium) is clean.[25] Take a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[26]
-
Analysis: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination.[27]
Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis and library matching.[4][28]
-
Sample Introduction: The sample, typically from a Gas Chromatography (GC) outlet or a direct insertion probe, is introduced into the high-vacuum ion source.
-
Ionization: The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[4][29] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[30]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[5][30]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[4]
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Visualizing Spectroscopic Trends
The electronic effects of the substituent attached to the carbonyl group are directly responsible for the observed shifts in the IR stretching frequency. This relationship can be visualized to underscore the underlying principles.
Caption: Effect of substituent on C=O IR frequency.
This guide demonstrates that a comprehensive, multi-technique spectroscopic approach provides unambiguous structural confirmation. By understanding the causal links between molecular structure and spectral output, researchers can confidently identify compounds, verify reaction outcomes, and deepen their understanding of chemical principles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Propanoic acid [webbook.nist.gov]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]
- 9. nagwa.com [nagwa.com]
- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]
- 12. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.pg.edu.pl [chem.pg.edu.pl]
- 21. echemi.com [echemi.com]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. organomation.com [organomation.com]
- 24. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. Electron ionization - Wikipedia [en.wikipedia.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(Diethylamino)propanoic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 3-(Diethylamino)propanoic acid. As drug development professionals, we understand that a thorough assessment of a compound's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile. This document will delve into the theoretical underpinnings of cross-reactivity, present detailed experimental protocols for its assessment, and offer insights into the interpretation of the resulting data.
For the purpose of this illustrative guide, we will postulate a hypothetical primary biological target for this compound: the Fictitious Amine Receptor 1 (FAR1) , a G-protein coupled receptor (GPCR) implicated in a novel signaling pathway. Our objective is to compare the binding affinity of this compound for FAR1 against a panel of structurally and functionally related off-targets.
The Imperative of Cross-Reactivity Studies
In the intricate landscape of cellular signaling, the specificity of a therapeutic agent is a cornerstone of its clinical viability. Cross-reactivity, the unintended binding of a drug to targets other than its primary pharmacological target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[1] Therefore, a rigorous evaluation of a compound's selectivity profile early in the drug discovery pipeline is not merely a regulatory requirement but a critical step in de-risking a development program.
This guide will focus on a multi-pronged approach to characterizing the cross-reactivity of this compound, employing a combination of in vitro techniques to build a comprehensive selectivity profile.
Comparative Compounds
To provide a meaningful context for our cross-reactivity data, we will include two structural analogs of this compound in our analysis:
-
Compound A: 3-(Dimethylamino)propanoic acid: A close analog with smaller alkyl groups on the tertiary amine.
-
Compound B: 2-(Diethylamino)propanoic acid: A positional isomer with the diethylamino group on the second carbon of the propanoic acid chain.
By comparing the cross-reactivity profiles of these three compounds, we can begin to delineate the structure-activity relationships (SAR) that govern their target selectivity.
Experimental Workflow for Cross-Reactivity Profiling
Our experimental approach will follow a logical progression, starting with a direct assessment of binding affinity at the primary target and then expanding to a panel of potential off-targets.
Figure 1: A high-level overview of the experimental workflow for assessing the cross-reactivity of this compound.
Part 1: Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a gold standard for quantifying the affinity of an unlabeled compound for a specific receptor.[2][3] This technique relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the target receptor (FAR1, FAR2, SERT, or DAT) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate to pellet the membranes, then wash the pellet to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-LIGAND for each target). The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor.[4]
-
Add a range of concentrations of the test compound (this compound, Compound A, or Compound B).
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, non-radioactive ligand for the target receptor.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[5]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Hypothetical Data Summary: Competitive Radioligand Binding
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | FAR1 (Primary) | 15 | 7.2 |
| FAR2 (Off-Target) | 350 | 168 | |
| SERT (Off-Target) | >10,000 | >4800 | |
| DAT (Off-Target) | 1200 | 576 | |
| Compound A | FAR1 | 45 | 21.6 |
| FAR2 | 800 | 384 | |
| SERT | >10,000 | >4800 | |
| DAT | 2500 | 1200 | |
| Compound B | FAR1 | 150 | 72 |
| FAR2 | 2000 | 960 | |
| SERT | >10,000 | >4800 | |
| DAT | 8000 | 3840 |
Part 2: Enzyme Inhibition Assays
Should the primary target of a compound be an enzyme, a different set of assays would be employed. Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[7]
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a solution of the enzyme's substrate.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing the different concentrations of the test compound or vehicle control.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Part 3: Cellular Functional Assays
While binding assays provide valuable information about the affinity of a compound for its targets, they do not reveal the functional consequences of that binding. Cellular functional assays are therefore essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target and to assess its functional impact on off-targets.[9]
Experimental Protocol: cAMP Accumulation Assay (for GPCRs)
-
Cell Culture and Treatment:
-
Culture cells expressing the target GPCR (e.g., FAR1 or FAR2).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Treat the cells with a range of concentrations of the test compound in the presence or absence of a known agonist for the receptor.
-
-
cAMP Measurement:
-
After the incubation period, lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the test compound concentration.
-
For antagonist activity, the data will show a decrease in the agonist-stimulated cAMP response. Fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary: Functional Antagonism at FAR1 and FAR2
| Compound | Target | Functional IC50 (nM) |
| This compound | FAR1 | 25 |
| FAR2 | 600 | |
| Compound A | FAR1 | 70 |
| FAR2 | 1500 | |
| Compound B | FAR1 | 250 |
| FAR2 | 3500 |
Interpretation and Selectivity Index
The selectivity of a compound is often expressed as a selectivity index, which is the ratio of its affinity for an off-target to its affinity for the primary target (e.g., Ki(off-target) / Ki(primary target)). A higher selectivity index indicates greater selectivity for the primary target.
Based on our hypothetical data:
-
This compound demonstrates a selectivity of 23.3-fold for FAR1 over FAR2 (168 nM / 7.2 nM).
-
Compound A shows a selectivity of 17.8-fold for FAR1 over FAR2 (384 nM / 21.6 nM).
-
Compound B has a selectivity of 13.3-fold for FAR1 over FAR2 (960 nM / 72 nM).
These results suggest that the diethylamino moiety and its position on the propanoic acid chain are critical for both potency at the primary target and selectivity against the closely related off-target.
Conclusion
This guide has outlined a systematic approach to the cross-reactivity profiling of this compound. By employing a combination of binding and functional assays, we can build a comprehensive understanding of a compound's selectivity, which is essential for informed decision-making in the drug development process. The hypothetical data presented herein illustrates how such studies can reveal crucial structure-activity relationships and guide the optimization of lead compounds with improved safety profiles. It is through such rigorous and objective in vitro characterization that we can increase the probability of success in developing novel and safe therapeutics.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to N,N-Diethyl-β-alanine and Other Beta-Amino Acids in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular research and pharmaceutical development, the subtle architectural differences between molecules can lead to vastly different biological outcomes. Beta-amino acids, structural isomers of the more common alpha-amino acids, represent a fascinating class of compounds with unique conformational properties and significant potential in peptidomimetics, drug design, and materials science.[1][2] This guide provides a comparative analysis of N,N-Diethyl-β-alanine against its parent compound, β-alanine, and other N-substituted β-amino acids, offering insights into their experimental utility supported by established protocols.
Introduction to Beta-Amino Acids: A Structural Shift with Functional Consequences
Unlike alpha-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group, beta-amino acids feature an amino group bonded to the second carbon atom (the β-carbon).[3][4] This seemingly minor change results in a more flexible backbone, allowing β-amino acid-containing peptides (β-peptides) to form stable, predictable secondary structures, such as helices and sheets, that are often resistant to proteolytic degradation.[2] This stability makes them highly attractive for developing novel therapeutics with improved pharmacokinetic profiles.
N-substituted β-amino acids, such as N,N-Diethyl-β-alanine, introduce further modifications by alkylating the nitrogen atom of the amino group. This substitution can profoundly influence the molecule's polarity, steric hindrance, and ability to act as a hydrogen bond donor, thereby altering its chemical reactivity and biological activity.
N,N-Diethyl-β-alanine: A Profile
N,N-Diethyl-β-alanine (DEBA) is a derivative of β-alanine where two ethyl groups are attached to the amino nitrogen.[5][6] This N-alkylation significantly increases the lipophilicity of the molecule compared to β-alanine.
Key Properties:
-
Structure: C7H15NO2[6]
-
Molecular Weight: 145.2 g/mol [5]
-
Nature: It can act as a nucleophilic agent.[5]
-
Solubility: The presence of diethyl groups enhances its solubility in common organic solvents.[7]
-
Conformation: Studies have shown that N,N-Diethyl-β-alanine exhibits little conformational preference in a range of solvents from water to dichloromethane. However, its conjugate base shows a moderate preference for the trans conformer.[8]
Initial research has indicated its potential as a growth inhibitor in certain cancer cell lines, such as L1210 leukemia cells, possibly due to the inhibition of protein synthesis.[5]
Comparative Experimental Analysis
The choice between N,N-Diethyl-β-alanine and other β-amino acids hinges on the specific experimental goals. The N-diethyl substitution is a critical modification that differentiates its performance from unsubstituted or mono-substituted analogs.
N,N-Diethyl-β-alanine vs. β-Alanine
| Feature | N,N-Diethyl-β-alanine | β-Alanine | Rationale & Experimental Implications |
| Structure & Lipophilicity | N-diethyl groups significantly increase lipophilicity. | A simple, polar amino acid.[3][4] | DEBA's higher lipophilicity may enhance membrane permeability, a desirable trait for intracellular drug targets. This can be tested in cell-based assays measuring uptake. |
| Biological Role | Primarily a synthetic building block; potential anti-proliferative agent.[5] | Precursor to carnosine and pantothenate (Vitamin B5); involved in stress response and oxidative metabolism.[3][4][9][10] | β-alanine has well-defined biological roles. Experiments with DEBA would explore novel activities not associated with the natural β-alanine pathways. |
| Reactivity | The tertiary amine is nucleophilic but sterically hindered. Cannot act as a hydrogen bond donor in peptide synthesis. | The primary amine is a good nucleophile and can form two hydrogen bonds, crucial for peptide secondary structures. | In peptide synthesis, DEBA would act as a chain terminator or a disruptor of typical hydrogen-bonding patterns, while β-alanine can be seamlessly incorporated. |
| Toxicity | Specific toxicity data is limited; requires careful evaluation. | Generally considered safe; used as a nutritional supplement. A study comparing it to BMAA found its toxicity to be in a similar low range.[11] | Comparative cytotoxicity assays (e.g., LDH or MTT assays) are essential to determine the therapeutic window of DEBA.[11] |
N,N-Diethyl-β-alanine vs. Other N-Substituted β-Amino Acids
The choice between N,N-diethyl and other N-alkyl groups (e.g., N-methyl, N-butyl) allows for fine-tuning of molecular properties.
| N-Substitution | Key Property Change | Experimental Application |
| N-Methyl (e.g., β-N-methylamino-L-alanine, BMAA) | Minimal steric hindrance increase; can still participate in some interactions. | Studied for neurotoxic properties.[11] Chiral separation methods are critical for distinguishing enantiomers.[12] |
| N,N-Dimethyl | Intermediate lipophilicity and steric bulk between N-methyl and N,N-diethyl. | Used in the synthesis of osmoprotectants like β-alanine betaine in plants.[3][4] |
| N,N-Dibutyl | Significantly increased lipophilicity and steric hindrance. | Used to create polymers with enhanced solubility in organic solvents and hydrophobic nanocavities for drug encapsulation.[7] |
The selection of the N-alkyl group is a strategic decision. For instance, creating a hydrophobic pocket within a polymer for drug delivery would favor larger alkyl groups like dibutyl.[7] Conversely, if mimicking a biological interaction is the goal, a smaller group like methyl might be preferred.
Experimental Protocols & Methodologies
General Workflow for Comparing Beta-Amino Acid Derivatives
The following diagram outlines a typical workflow for the synthesis and comparative evaluation of different β-amino acid derivatives.
Caption: Workflow for Synthesis and Evaluation of Beta-Amino Acids.
Protocol: Facile, Single-Step N-Alkylation of β-Alanine
This protocol is adapted from a method for synthesizing N-alkylated amino acids without complex protection-deprotection steps, demonstrating a reproducible and scalable approach.[7] This method can be adapted for synthesizing N,N-Diethyl-β-alanine.
Objective: To synthesize Di-N-ethylated β-alanine (N,N-Diethyl-β-alanine).
Materials:
-
β-Alanine
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethyl Bromide
-
Round Bottom Flask (100 mL)
-
Magnetic Stirrer
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, combine β-alanine (1.0 g, 11.23 mmol), ethanol (15 mL), and KOH (1.89 g, 33.71 mmol).
-
Causality: KOH acts as a base to deprotonate the carboxylic acid and amino groups of β-alanine, making the nitrogen a more potent nucleophile. Ethanol serves as the primary solvent.
-
-
Homogenization: Stir the mixture at room temperature. Add deionized water drop-wise until the reaction mixture becomes a clear, homogeneous solution.
-
Causality: Water is added to ensure all reactants, particularly the polar β-alanine and KOH, are fully dissolved, facilitating a uniform reaction.
-
-
Alkylation: Add ethyl bromide (2.82 g, 25.84 mmol, ~2 equivalents) drop-wise to the stirring solution at room temperature.
-
Causality: Ethyl bromide is the alkylating agent. It is added slowly to control the exothermic nature of the reaction. Using slightly more than two equivalents ensures the di-alkylation of the nitrogen atom.
-
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC allows for the visualization of the consumption of the starting material (β-alanine) and the formation of the product (N,N-Diethyl-β-alanine). The reaction is complete when the spot corresponding to β-alanine has disappeared.
-
-
Work-up and Purification: Once the reaction is complete, the product can be isolated using standard organic chemistry work-up procedures, such as extraction and solvent removal, followed by purification via column chromatography if necessary.
Protocol: General Amino Acid Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids.[] This protocol provides a general framework.
Objective: To separate and quantify a mixture of β-amino acids.
Procedure:
-
Sample Preparation: a. If analyzing a peptide, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into constituent amino acids.[14] b. Dilute the amino acid sample in the mobile phase. For fluorescence detection, derivatization with a reagent like o-phthalaldehyde (OPA) is required.
-
HPLC System Setup: a. Column: Use a reverse-phase C18 column for separating derivatized amino acids based on hydrophobic interactions.[] b. Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (aqueous buffer) and Solvent B (acetonitrile or methanol). c. Detector: A fluorescence detector is common for derivatized amino acids (e.g., excitation at 250 nm, emission at 450 nm).[]
-
Execution: a. Injection: Inject 10-50 µL of the prepared sample into the HPLC system.[] b. Separation: Run the gradient program to separate the amino acids. Each compound will have a characteristic retention time.
-
Data Analysis (Self-Validation): a. Identification: Identify each amino acid by comparing its retention time to that of a known standard. b. Quantification: Calculate the concentration of each amino acid by integrating the peak area and comparing it against a standard curve generated from known concentrations.[]
Conclusion and Future Perspectives
N,N-Diethyl-β-alanine represents a synthetically accessible and functionally distinct molecule compared to its parent, β-alanine, and other analogs. Its increased lipophilicity and altered hydrogen bonding capacity make it a valuable tool for researchers aiming to modulate peptide structure, enhance cell permeability, or develop novel polymeric materials.
The choice of a specific β-amino acid is a critical design parameter. While β-alanine offers a direct route to mimicking or studying natural biological systems, N-substituted derivatives like N,N-Diethyl-β-alanine provide a gateway to creating molecules with novel physicochemical and biological properties. Future research will likely focus on the asymmetric synthesis of chiral N-substituted β-amino acids and their incorporation into complex macromolecules to unlock new therapeutic and biotechnological applications.[15]
References
- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 3. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]
- 5. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]
- 6. N,N-Diethyl-beta-alanine | C7H15NO2 | CID 247454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [qmro.qmul.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
A Comparative Guide to Validating the Mechanism of Action for 3-(Diethylamino)propanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action for novel small molecules, using 3-(Diethylamino)propanoic acid as a case study. Given the limited publicly available information on its specific molecular target, this document outlines a systematic, multi-pronged approach to hypothesize, test, and confirm its biological activity. We will proceed with a hypothetical mechanism—inhibition of a key cellular kinase, "Kinase X"—to illustrate the experimental workflow and data interpretation.
The Imperative of Mechanism of Action Validation in Drug Discovery
Understanding how a compound exerts its biological effects is paramount in drug development. A well-defined mechanism of action (MoA) is crucial for predicting efficacy, anticipating potential side effects, and developing rational strategies for lead optimization.[1] For a compound like this compound, which belongs to a broad class of propanoic acid derivatives with diverse biological activities, a rigorous validation of its MoA is the cornerstone of its potential therapeutic development.[2]
This guide will walk through a logical progression of experiments, from initial target engagement in a simplified in vitro system to the confirmation of its effects within a complex cellular environment and finally, considerations for in vivo validation.
Part 1: In Vitro Target Engagement and Biochemical Characterization
The first step is to ascertain if this compound directly interacts with its putative target, Kinase X, and modulates its function.[3] This is achieved through a series of biophysical and biochemical assays.
Direct Binding Confirmation: Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry, is a rapid and cost-effective method to assess whether a compound binds directly to a purified protein.[4][5] The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[6]
-
Protein Preparation: Purify recombinant Kinase X to ≥95% purity.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing Kinase X (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and varying concentrations of this compound (e.g., 0.1 to 100 µM).[7] Include a known Kinase X inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.[8]
-
Fluorescence Monitoring: Measure the fluorescence of SYPRO Orange, which increases as it binds to the exposed hydrophobic regions of the unfolding protein.[4]
-
Data Analysis: Plot fluorescence intensity against temperature to generate melt curves. The Tm is the temperature at which 50% of the protein is unfolded, typically the inflection point of the curve. A significant positive shift in Tm in the presence of the compound indicates direct binding.[4]
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 50.2 | - |
| This compound | 10 | 54.8 | +4.6 |
| Positive Control (Known Inhibitor) | 10 | 56.1 | +5.9 |
| Negative Control (Inactive Analog) | 10 | 50.3 | +0.1 |
Quantifying Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative information about the kinetics (kon and koff) and affinity (KD) of a molecular interaction in real-time.[9][10][11][12][13]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (µM) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 0.05 |
| Positive Control (Known Inhibitor) | 2.0 x 10⁵ | 2.0 x 10⁻³ | 0.01 |
| Negative Control (Inactive Analog) | No significant binding | No significant binding | >100 |
Functional Consequence: In Vitro Enzyme Kinetic Assay
Confirming direct binding is essential, but it doesn't reveal the functional consequence. An enzyme kinetic assay measures how the compound affects the catalytic activity of Kinase X.[14][15][16]
-
Reaction Components: Prepare a reaction mixture containing Kinase X, its substrate peptide, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, a positive control inhibitor, and a vehicle control.
-
Reaction Initiation and Termination: Start the reaction by adding ATP. After a defined incubation period within the linear reaction range, stop the reaction.[17]
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope incorporation.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
| Compound | IC50 (µM) |
| This compound | 0.25 |
| Positive Control (Known Inhibitor) | 0.08 |
| Negative Control (Inactive Analog) | >100 |
Part 2: Cellular Target Engagement and Pathway Analysis
Demonstrating that a compound can bind and inhibit a purified protein is a critical first step, but it is essential to confirm that it can engage its target in the complex environment of a living cell.[18][19]
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to live cells or cell lysates.[20] It assesses target engagement by measuring the change in the thermal stability of the target protein within its native environment.[21][22]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another protein quantification method.[23]
-
Data Analysis: Plot the amount of soluble Kinase X against temperature. An increase in the thermal stability of Kinase X in compound-treated cells confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Modulation: Western Blotting
If this compound inhibits Kinase X, it should modulate the phosphorylation of its downstream substrates. Western blotting is a standard technique to measure these changes in protein phosphorylation and expression.[23][24][25][26][27]
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with this compound at various concentrations and time points. Include positive and negative controls.
-
Cell Lysis: Lyse the cells to extract total protein.[25]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose or PVDF).[25]
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate (e.g., p-Substrate Y). Also, probe separate blots with an antibody for the total amount of Substrate Y and a loading control (e.g., GAPDH).[27]
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[24]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control.
| Treatment | p-Substrate Y (Normalized Intensity) | Total Substrate Y (Normalized Intensity) |
| Vehicle | 1.00 | 1.00 |
| This compound (1 µM) | 0.35 | 0.98 |
| Positive Control (Known Inhibitor, 0.1 µM) | 0.15 | 1.02 |
Part 3: In Vivo Target Validation
The final stage of MoA validation involves demonstrating that the compound engages its target and elicits the expected biological response in a living organism.[28][29][30][31][32] This step is crucial for bridging the gap between cellular activity and potential therapeutic efficacy.
In vivo studies typically involve administering the compound to a relevant animal model of disease. Key aspects to investigate include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Assessing the compound's absorption, distribution, metabolism, and excretion, and correlating its concentration in the target tissue with a biomarker of target engagement.
-
Target Engagement: This can be assessed ex vivo by collecting tissues from treated animals and performing CETSA or Western blotting for downstream pathway modulation.
-
Efficacy: Evaluating whether the compound produces the desired therapeutic effect in the disease model.
The design of in vivo studies is complex and highly dependent on the specific disease model and therapeutic hypothesis.[29]
Conclusion
Validating the mechanism of action for a novel compound like this compound is a systematic and evidence-based process. It requires a logical progression from demonstrating direct target binding and functional modulation in vitro to confirming target engagement and pathway effects in a cellular context. Each experimental step provides a piece of the puzzle, and when combined, they create a robust and reliable picture of the compound's MoA. This multi-faceted approach, combining biophysical, biochemical, and cell-based assays, is essential for building confidence in a compound's therapeutic potential and guiding its journey through the drug discovery pipeline.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. axxam.com [axxam.com]
- 5. proteos.com [proteos.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Thermal Shift Assay [bio-protocol.org]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selvita.com [selvita.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Target Engagement Assays [discoverx.com]
- 22. youtube.com [youtube.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. CST | Cell Signaling Technology [cellsignal.com]
- 28. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 31. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 32. targetals.org [targetals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Diethylamino)propanoic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 3-(Diethylamino)propanoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and scientists, our commitment to safety protocols is the foundation of innovative and reproducible science. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Hazard Analysis of this compound
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. For the purpose of this guide, we will consider the hazards associated with This compound hydrochloride (CAS No. 15674-67-6), a common salt form of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1][2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate the minimum requirements for personal protection and engineering controls. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the powder or dust can irritate the respiratory tract.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation (Category 2) | Redness, itching, inflammation of the skin upon contact. |
| H319 | Eye Irritation (Category 2A) | Redness, pain, and potential for serious eye damage. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath. |
The Hierarchy of Controls: A Proactive Approach to Safety
Relying solely on PPE is a reactive measure. A robust safety culture implements the "Hierarchy of Controls," which prioritizes proactive measures to eliminate or minimize hazards at their source.
Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.
-
Elimination/Substitution: In the context of drug development, eliminating a necessary reagent is often not feasible. Substitution with a less hazardous alternative should always be considered, though this may not be possible depending on the specific synthetic route.
-
Engineering Controls: This is the most critical proactive step. Handling this compound should be performed in a certified chemical fume hood to mitigate the risk of inhalation[4]. The fume hood provides adequate ventilation to keep airborne concentrations low[4]. An eyewash station and safety shower must be readily accessible[4].
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that govern how work is conducted. All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide. Work areas should be clearly demarcated, and access restricted to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is to be used in conjunction with the controls mentioned above, not as a replacement.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
PPE Selection Table
| Body Part | PPE Item | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields | Must meet ANSI Z87.1 or equivalent standards. Provides protection against splashes and airborne particles entering the eyes[4]. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing. | |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Always check for tears or punctures before use. Double-gloving is recommended for extended procedures. |
| Body | Laboratory Coat | A standard lab coat protects the skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound outside of a fume hood or when there is a potential for aerosolization. Consult your institution's environmental health and safety department for fit-testing and selection of appropriate respiratory protection. |
Step-by-Step Operational Procedures
Preparation and Donning of PPE
-
Inspect all PPE for damage or contamination before use.
-
Wash hands thoroughly before donning any PPE.
-
Don the laboratory coat and fasten it completely.
-
Don safety goggles. If a face shield is required, it should be donned after the goggles.
-
Don gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, followed by the second.
Handling this compound
-
Work within a certified chemical fume hood.
-
Handle the compound with care to avoid generating dust.
-
Use appropriate tools (spatulas, weigh boats) to handle the solid.
-
Keep containers closed when not in use.
-
In case of a spill, follow your laboratory's established spill response procedure. For a small spill, it can be swept up with an inert absorbent material and placed into a suitable disposal container[4].
Doffing of PPE and Decontamination
-
Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands. Dispose of them in the appropriate waste container.
-
Remove the face shield (if used), followed by the safety goggles.
-
Remove the laboratory coat.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[4].
Caption: A simplified workflow for the proper segregation and disposal of waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment conducive to groundbreaking scientific discovery.
References
- 1. N,N-diethyl-beta-alanine hydrochloride | C7H16ClNO2 | CID 3084241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Diethylamino)propionic Acid Hydrochloride | 15674-67-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE | 15674-67-6 [chemicalbook.com]
- 4. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
